2,7-Dibromocarbazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,7-dibromo-9H-carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Br2N/c13-7-1-3-9-10-4-2-8(14)6-12(10)15-11(9)5-7/h1-6,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPTWWBLGJZWRAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC3=C2C=CC(=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70457082 | |
| Record name | 2,7-dibromo-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70457082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136630-39-2 | |
| Record name | 2,7-dibromo-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70457082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,7-Dibromocarbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,7-Dibromocarbazole: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,7-Dibromocarbazole, with the CAS Number 136630-39-2, is a halogenated aromatic heterocyclic organic compound.[1][2] It features a carbazole core, which is a tricyclic structure consisting of two benzene rings fused to a five-membered nitrogen-containing ring.[3] The bromine atoms at the 2 and 7 positions make it a versatile building block in organic synthesis. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and purification, and a discussion of its significant applications in materials science and potential in drug development.
Chemical and Physical Properties
This compound is an off-white to pale yellow crystalline powder.[1] It has low solubility in water but is more soluble in common organic solvents such as dichloromethane, acetone, and ethanol.[1]
Key Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 136630-39-2 | |
| Molecular Formula | C₁₂H₇Br₂N | |
| Molecular Weight | 325.00 g/mol | |
| Appearance | Off-white to light yellow powder/crystals | |
| Melting Point | 230-234 °C | |
| Boiling Point | 459 °C at 760 mmHg | |
| Density | 1.93 g/cm³ | |
| pKa | 15.13 ± 0.30 (Predicted) | |
| LogP | 4.84610 | |
| Solubility | Low in water; Soluble in dichloromethane, acetone, ethanol. DMSO: 50 mg/mL (153.85 mM) |
Spectral Data
| Spectrum Type | Data | Reference(s) |
| ¹H NMR (300MHz, (CD₃)₂SO) | δ: 11.55 (s, 1H, -NH), 8.13-8.10 (d, J=8.4Hz, 2H, H₅), 7.75-7.74 (d, J=1.5Hz, 2H, H₂), 7.37-7.34 (dd, J₁=8.4Hz, J₂=1.8Hz, 2H, H₄) | |
| ¹³C NMR (75MHz, (CD₃)₂SO) | δ: 141.74 (C₁), 123.05 (C₄), 122.89 (C₅), 121.95 (C₆), 119.66 (C₃), 114.81 (C₂) | |
| HRMS-EI (m/z) | [M]⁺ calcd for C₁₂H₇Br₂N, 322.8945; found 322.8938 [(⁷⁹Br)(⁷⁹Br)M]⁺, 324.8950 [(⁷⁹Br)(⁸¹Br)M]⁺, 326.8954 [(⁸¹Br)(⁸¹Br)M]⁺ |
Experimental Protocols
The most common and efficient synthesis of this compound is a two-step process starting from 4,4'-dibromobiphenyl.
Synthesis of this compound
The synthesis involves the nitration of 4,4'-dibromobiphenyl to form the intermediate 2-nitro-4,4'-dibromobiphenyl, followed by a reductive cyclization (Cadogan reaction).
Synthesis of this compound.
Step 1: Synthesis of 2-nitro-4,4'-dibromobiphenyl
-
Materials: 4,4'-dibromobiphenyl, 1,2-dichloroethane (solvent), aluminum salt or iron salt (catalyst), dilute nitric acid.
-
Procedure:
-
In a reaction flask, dissolve 4,4'-dibromobiphenyl in 1,2-dichloroethane and add the catalyst.
-
Heat the mixture to reflux (approximately 80-84 °C).
-
Add dilute nitric acid dropwise while maintaining the reflux temperature. The molar ratio of 4,4'-dibromobiphenyl to dilute nitric acid should be approximately 1:1.5-2.
-
Monitor the reaction by HPLC until the starting material is consumed.
-
After the reaction is complete, cool the mixture and separate the organic layer.
-
Extract the aqueous layer with 1,2-dichloroethane and combine the organic layers.
-
Remove the solvent by distillation under reduced pressure.
-
Recrystallize the crude product to obtain pure 2-nitro-4,4'-dibromobiphenyl.
-
Step 2: Synthesis of this compound
-
Materials: 2-nitro-4,4'-dibromobiphenyl, dichloromethane (solvent), a deoxidizing agent such as triphenylphosphine (PPh₃).
-
Procedure:
-
Under a nitrogen atmosphere, add 2-nitro-4,4'-dibromobiphenyl, the deoxidizing agent, and dichloromethane to a reaction flask. The molar ratio of the nitro compound to the deoxidizer should be around 1:2.2-2.6.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction's progress.
-
Upon completion, remove the dichloromethane by vacuum distillation.
-
The crude product is then purified by column chromatography.
-
Purification Protocol
Column Chromatography of this compound
-
Stationary Phase: Silica gel.
-
Eluent: A mixture of dichloromethane and hexane (e.g., 1:5 v/v) or petroleum ether and ethyl acetate (e.g., 8:2 v/v).
-
Procedure:
-
Prepare a slurry of silica gel in the chosen eluent and pack it into a chromatography column.
-
Dissolve the crude this compound in a minimum amount of dichloromethane.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with the solvent mixture, collecting fractions.
-
Monitor the fractions by Thin Layer Chromatography (TLC) to identify the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified this compound as an off-white solid. A yield of approximately 82.5% can be achieved.
-
Applications in Materials Science
This compound is a crucial building block for the synthesis of organic electronic materials, particularly for Organic Field-Effect Transistors (OFETs), Organic Light-Emitting Diodes (OLEDs), and Organic Photovoltaics (OPVs). Its utility stems from the electron-donating nature of the carbazole core and the reactive bromine sites that allow for further functionalization through cross-coupling reactions like the Suzuki or Stille reactions.
Synthesis of PCDTBT
A prominent application of this compound is in the synthesis of the polymer Poly[N-9′-heptadecanyl-2,7-carbazole-alt-5,5-(4′,7′-di-2-thienyl-2′,1′,3′-benzothiadiazole)] (PCDTBT), a well-known semiconductor in polymer solar cells. The synthesis typically involves a Suzuki coupling reaction.
Workflow for the Synthesis of PCDTBT.
Potential Applications in Drug Development
The carbazole scaffold is a recognized pharmacophore present in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including antimicrobial, anticancer, and neuroprotective activities. This compound serves as a versatile starting material for the synthesis of various carbazole derivatives with potential medicinal applications.
Antimicrobial and Anticancer Mechanisms of Carbazole Derivatives
While specific signaling pathways for derivatives of this compound are not extensively detailed, the general mechanisms of action for bioactive carbazoles provide a framework for potential therapeutic applications.
-
Antimicrobial Action: Some carbazole derivatives have been identified as potent inhibitors of the fungal plasma membrane proton ATPase (H⁺-ATPase). This enzyme is crucial for maintaining the electrochemical gradient across the fungal cell membrane. Inhibition of H⁺-ATPase disrupts this gradient, leading to fungal cell death. The interaction is thought to be allosteric, as the inhibitory activity is not overcome by increased ATP concentrations.
-
Anticancer Action: The anticancer activity of carbazole derivatives has been linked to several mechanisms:
-
Topoisomerase Inhibition: Certain carbazole derivatives can interfere with the activity of human topoisomerases I and II. These enzymes are vital for DNA replication and repair, and their inhibition can lead to apoptosis in cancer cells.
-
Interference with Actin Dynamics: Some N-alkyl-dibromocarbazole derivatives have shown anti-migratory effects in breast cancer cell lines by disrupting intracellular actin dynamics, which is crucial for cell motility and metastasis.
-
Potential Mechanisms of Action for Carbazole Derivatives.
The versatile reactivity of the bromine atoms on this compound allows for the synthesis of a diverse library of derivatives that can be screened for various biological activities, making it a valuable starting point for drug discovery programs.
Conclusion
This compound is a key chemical intermediate with significant utility in both materials science and as a scaffold for medicinal chemistry. Its well-defined synthesis and the reactivity of its bromine substituents provide a robust platform for the creation of advanced functional materials and potentially novel therapeutic agents. The detailed information provided in this guide serves as a valuable resource for researchers and professionals working in these fields.
References
Synthesis and Characterization of 2,7-Dibromocarbazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of 2,7-dibromocarbazole, a key building block in the development of organic electronic materials and pharmaceuticals.[1][2][3][4] This document offers detailed experimental protocols, quantitative data summaries, and visual representations of the synthetic and analytical workflows to aid researchers in their laboratory work.
Core Properties and Applications
This compound, with the chemical formula C₁₂H₇Br₂N, is a halogenated aromatic heterocyclic compound.[5] It typically appears as a white to light yellow or off-white powder or crystalline solid. This compound is a vital intermediate for synthesizing a range of organic materials, including polymers and small molecules used in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). One notable application is its use as a precursor for PCDTBT, a polymer semiconductor employed in polymer solar cells. The bromine atoms at the 2 and 7 positions facilitate further functionalization through cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the construction of more complex molecular architectures.
Quantitative Data Summary
The physical and spectroscopic properties of this compound are summarized in the tables below for easy reference.
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 136630-39-2 | |
| Molecular Formula | C₁₂H₇Br₂N | |
| Molecular Weight | 325.00 g/mol | |
| Melting Point | 225-234 °C | |
| Boiling Point | 459.0 ± 25.0 °C | |
| Density | 1.930 ± 0.06 g/cm³ | |
| Appearance | White to light yellow powder/crystals | |
| Solubility | Low in water, soluble in organic solvents like dichloromethane, acetone, and ethanol. |
Table 2: Spectroscopic Data
| Technique | Data | Reference |
| ¹H NMR (300 MHz, DMSO-d₆) | δ 11.55 (s, 1H, -NH), 8.13-8.10 (d, J=8.4Hz, 2H, H₅), 7.75-7.74 (d, J=1.5Hz, 2H, H₂), 7.37-7.34 (dd, J₁=8.4Hz, J₂=1.8Hz, 2H, H₄) | |
| ¹H NMR (300 MHz, acetone-d₆) | δ 10.64 (s, 1H), 8.09 (d, J = 8.4 Hz, 2H), 7.75 (d, J = 1.8 Hz, 2H), 7.37 (dd, J = 8.4, 1.8 Hz, 2H) | |
| ¹³C NMR (75MHz, DMSO-d₆) | δ 141.74 (C₁), 123.05 (C₄), 122.89 (C₅), 121.95 (C₆), 119.66 (C₃), 114.81 (C₂) | |
| HRMS-EI (m/z) | [M]⁺ calcd for C₁₂H₇Br₂N, 322.8945; found 322.8938 [(⁷⁹Br)(⁷⁹Br)M]⁺, 324.8950 [(⁷⁹Br)(⁸¹Br)M]⁺, 326.8954 [(⁸¹Br)(⁸¹Br)M]⁺ |
Synthesis of this compound
The most common and efficient synthesis of this compound is a two-step process starting from 4,4'-dibromobiphenyl. The first step involves the nitration of 4,4'-dibromobiphenyl to form 2-nitro-4,4'-dibromobiphenyl, followed by a reductive cyclization to yield the final product.
Caption: Synthetic pathway for this compound.
Experimental Protocol: Synthesis
Step 1: Nitration of 4,4'-Dibromobiphenyl
-
To a reaction flask, add 4,4'-dibromobiphenyl and 1,2-dichloroethane as the solvent.
-
Add a catalytic amount of an aluminum or iron salt (e.g., AlCl₃ or FeCl₃).
-
Heat the mixture to reflux (approximately 80-84 °C).
-
Slowly add dilute nitric acid dropwise to the refluxing solution. The molar ratio of 4,4'-dibromobiphenyl to dilute nitric acid should be between 1:1.5 and 1:2.
-
Maintain the reaction at 80-84 °C and monitor the reaction progress using HPLC until the starting material is consumed.
-
After the reaction is complete, cool the mixture and separate the organic and aqueous layers.
-
Extract the aqueous layer with 1,2-dichloroethane.
-
Combine the organic layers and remove the solvent by distillation under reduced pressure.
-
Recrystallize the crude product to obtain pure 2-nitro-4,4'-dibromobiphenyl.
Step 2: Reductive Cyclization to this compound
-
Under a nitrogen atmosphere, dissolve 2-nitro-4,4'-dibromobiphenyl in dichloromethane in a reaction flask.
-
Add a deoxidizing agent. Several phosphine-based reagents can be used, such as triphenylphosphine (PPh₃), 2-diphenylphosphine-biphenyl, or tri(o-methylphenyl)phosphine. The molar ratio of 2-nitro-4,4'-dibromobiphenyl to the deoxidizer is typically in the range of 1:2.2 to 1:2.6.
-
Stir the reaction mixture at room temperature. The reaction time can vary from 2 to 3 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the dichloromethane by vacuum distillation.
-
Purify the crude product by silica gel column chromatography. A common eluent system is a mixture of petroleum ether and ethyl acetate (e.g., 8:2 v/v) or dichloromethane and hexane (e.g., 1:5 v/v).
-
Collect the fractions containing the product and evaporate the solvent to yield this compound as an off-white powder. Yields can be high, ranging from 75% to nearly 90%.
Characterization of this compound
A combination of spectroscopic and analytical techniques is used to confirm the identity and purity of the synthesized this compound.
Caption: Experimental workflow for the characterization of this compound.
Experimental Protocols: Characterization
Melting Point Determination: The melting point of the purified this compound is determined using a standard melting point apparatus. The observed melting point range should be compared with the literature values (225-234 °C) to assess purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Prepare a sample by dissolving a few milligrams of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆, acetone-d₆, or CDCl₃) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra using a spectrometer (e.g., 300 MHz or higher).
-
Process the spectra and compare the chemical shifts (δ), coupling constants (J), and integration values with the data provided in Table 2 to confirm the molecular structure.
Mass Spectrometry (MS):
-
Prepare a dilute solution of the sample in a suitable solvent.
-
Analyze the sample using a high-resolution mass spectrometer (HRMS) with an appropriate ionization technique, such as electron ionization (EI).
-
The resulting mass spectrum should show the molecular ion peak [M]⁺ and the characteristic isotopic pattern for a molecule containing two bromine atoms, confirming the elemental composition.
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Prepare a sample, for instance, as a KBr pellet or a thin film.
-
Record the FTIR spectrum over the range of 4000-400 cm⁻¹.
-
Analyze the spectrum for characteristic absorption bands corresponding to the functional groups present in this compound, such as N-H stretching and C-Br stretching vibrations.
Further Reactions
This compound is a versatile intermediate that can undergo further chemical transformations.
N-Alkylation: The nitrogen atom of the carbazole ring can be alkylated to modify the solubility and electronic properties of the molecule. This is often achieved by reacting this compound with an alkyl halide in the presence of a base.
Suzuki-Miyaura Cross-Coupling: The bromo-substituents at the 2 and 7 positions are ideal for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with various boronic acids or esters. This reaction allows for the introduction of aryl or other organic fragments, leading to the synthesis of a wide array of functional materials.
Caption: Common subsequent reactions of this compound.
This technical guide provides a solid foundation for the synthesis and characterization of this compound. By following the detailed protocols and utilizing the provided data, researchers can confidently prepare and verify this important chemical intermediate for their specific applications in materials science and drug discovery.
References
Solubility Profile of 2,7-Dibromocarbazole in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2,7-Dibromocarbazole is a key building block in the synthesis of advanced materials, particularly for applications in organic electronics such as OLEDs, PLEDs, and OPVs.[1][2] Understanding its solubility in various organic solvents is critical for process development, formulation, and quality control. This technical guide provides a comprehensive overview of the available solubility information for this compound. Following a thorough review of scientific literature and chemical databases, this document reports a lack of specific quantitative solubility data. To address this gap, a detailed, generalized experimental protocol for determining the solubility of solid organic compounds is provided, along with a visual workflow to guide researchers in their experimental design.
Quantitative Solubility Data
A comprehensive search of publicly available scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in organic solvents. While qualitative descriptions indicate that it is more readily soluble in common organic solvents like dichloromethane, acetone, and ethanol compared to its very limited solubility in water, precise numerical values (e.g., in mg/mL or mol/L at specified temperatures) are not documented in the reviewed sources.[3]
Polymers derived from this compound have been reported to be readily soluble in toluene, THF, dichloromethane, chloroform, and benzene, while being insoluble in acetone and methanol.[4] This suggests that the parent compound may exhibit similar solubility trends. However, experimental determination remains necessary for accurate quantification.
Table 1: Quantitative Solubility of this compound in Organic Solvents
| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |
| Data Not Available | - | - | - |
| Data Not Available | - | - | - |
| Data Not Available | - | - | - |
| Data Not Available | - | - | - |
A thorough search of available literature did not yield quantitative solubility data. Researchers are encouraged to determine these values experimentally.
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The following is a generalized and robust methodology for determining the equilibrium solubility of a solid organic compound such as this compound in various organic solvents. This method, often referred to as the shake-flask method, is a widely accepted technique in chemical and pharmaceutical research.[5]
Materials and Apparatus
-
Solute: High-purity this compound
-
Solvents: Analytical or HPLC grade organic solvents of interest (e.g., Tetrahydrofuran (THF), Chloroform, Toluene, Acetone, Ethanol, etc.)
-
Equipment:
-
Analytical balance (readable to ±0.1 mg)
-
Temperature-controlled orbital shaker or incubator
-
Thermostatic water bath
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE, chemically compatible with the solvent)
-
Glass vials with screw caps
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
-
Procedure
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed glass vial. The presence of undissolved solid is essential to ensure that equilibrium is reached from a state of supersaturation.
-
Equilibration: Place the vials in a temperature-controlled shaker and agitate at a constant temperature for a predetermined period (typically 24 to 72 hours) to allow the system to reach thermodynamic equilibrium. A preliminary study can be conducted to determine the minimum time required to reach equilibrium.
-
Phase Separation: After the equilibration period, cease agitation and allow the vials to stand undisturbed in a thermostatic water bath at the same temperature for at least 4 hours to allow the excess solid to sediment. Subsequently, centrifuge the vials to further ensure the separation of the solid and liquid phases.
-
Sample Collection and Dilution: Carefully withdraw a known volume of the clear supernatant using a syringe and filter it through a chemically inert syringe filter to remove any remaining solid particles. Immediately dilute the filtrate with a known volume of a suitable solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted filtrate using a validated analytical method, such as HPLC or UV-Vis spectroscopy. A calibration curve should be prepared using standard solutions of known concentrations to ensure accurate quantification.
-
Data Reporting: The solubility is calculated from the measured concentration and the dilution factor. It is typically reported in units of mass per volume (e.g., mg/mL) or as molarity (mol/L) at the specified temperature.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.
References
The Photophysical Intricacies of 2,7-Dibromocarbazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The carbazole scaffold, a privileged structural motif in materials science and medicinal chemistry, continues to attract significant attention due to its unique electronic and photophysical properties. Among its many derivatives, 2,7-disubstituted carbazoles, and specifically those originating from the versatile 2,7-dibromocarbazole precursor, have emerged as a critical class of materials for organic electronics. Their rigid, planar structure, coupled with the ability to readily undergo functionalization at the 2, 7, and 9 positions, allows for the fine-tuning of their photophysical characteristics, making them highly sought-after for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as fluorescent probes.
This technical guide provides an in-depth exploration of the photophysical properties of this compound derivatives. It is designed to serve as a comprehensive resource for researchers and professionals engaged in the design, synthesis, and characterization of novel organic functional materials.
Core Photophysical Properties: A Quantitative Overview
The substitution pattern on the this compound core profoundly influences its absorption and emission characteristics. Arylation, vinylation, and the introduction of various electron-donating or -withdrawing groups allow for precise control over the HOMO-LUMO energy gap and, consequently, the color of emitted light. The following table summarizes key photophysical data for a selection of representative 2,7-disubstituted carbazole derivatives.
| Derivative | Solvent | Absorption Max (λ_abs) [nm] | Emission Max (λ_em) [nm] | Fluorescence Quantum Yield (Φ_F) | Fluorescence Lifetime (τ_F) [ns] | Reference |
| 2,7-bis(dimesitylboryl)-9-ethyl-carbazole (BCz) | Hexane | 340, 406 (shoulder) | 400, 430 | 0.49 | 3.94 | [1] |
| 2,7-bis((4-(dimesitylboryl)phenyl)ethynyl)-9-ethyl-carbazole (BPACz) | Hexane | 360, 430 (shoulder) | 438, 460 | 0.88 | 2.13 | [1] |
| Poly(N-phenyl-2,7-carbazole) with m,p-dialkoxy groups (PmpCzDC) | Film | - | ~450 | - | - | |
| Poly(N-phenyl-2,7-carbazole) with p-silyl group (PpPhDSiC) | Film | - | ~430 | - | - | |
| 2,7-linked carbazole trimer | Solution | - | ~400 | ~1.0 | - | [2] |
| 2,7-linked carbazole pentamer | Solution | - | ~410 | ~1.0 | - |
Experimental Protocols: A Methodological Framework
The accurate characterization of the photophysical properties of this compound derivatives relies on a suite of spectroscopic techniques. Below are detailed methodologies for key experiments.
Synthesis of 2,7-Dibromo-9-alkyl-carbazole Derivatives
The synthesis of this compound derivatives typically begins with the alkylation of the carbazole nitrogen, followed by derivatization at the 2 and 7 positions via cross-coupling reactions.
a) N-Alkylation of 2,7-Dibromo-9H-carbazole:
-
Materials: 2,7-Dibromo-9H-carbazole, alkyl halide (e.g., 1-bromooctane), potassium hydroxide (KOH), and a suitable solvent like N,N-dimethylformamide (DMF).
-
Procedure:
-
Dissolve 2,7-dibromo-9H-carbazole in DMF in a round-bottom flask.
-
Add powdered KOH to the solution and stir the mixture at room temperature for 30 minutes.
-
Add the alkyl halide dropwise to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
b) Suzuki Cross-Coupling for 2,7-Diarylcarbazole Synthesis:
-
Materials: 2,7-Dibromo-9-alkyl-carbazole, arylboronic acid, palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃), and a solvent system (e.g., toluene/ethanol/water).
-
Procedure:
-
To a degassed mixture of 2,7-dibromo-9-alkyl-carbazole, arylboronic acid, and K₂CO₃ in the solvent system, add the palladium catalyst.
-
Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for 24-48 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and add water.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo.
-
Purify the product by column chromatography followed by recrystallization.
-
UV-Visible Absorption and Photoluminescence Spectroscopy
These techniques are fundamental for determining the electronic ground and excited state properties.
-
Sample Preparation: Prepare dilute solutions of the carbazole derivatives in a spectroscopic grade solvent (e.g., cyclohexane, toluene, or dichloromethane) in a quartz cuvette. The concentration should be adjusted to have an absorbance of around 0.1 at the absorption maximum for fluorescence measurements to avoid inner filter effects.
-
UV-Vis Absorption Spectroscopy:
-
Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer over a relevant wavelength range (e.g., 250-800 nm).
-
Use the pure solvent as a reference.
-
The wavelength of maximum absorption (λ_abs) corresponds to the energy of the S₀ → S₁ transition.
-
-
Steady-State Photoluminescence (PL) Spectroscopy:
-
Excite the sample at its absorption maximum (λ_abs) using a spectrofluorometer.
-
Record the emission spectrum over a wavelength range red-shifted from the excitation wavelength.
-
The wavelength of maximum emission (λ_em) provides information about the energy of the S₁ → S₀ transition.
-
Fluorescence Quantum Yield (Φ_F) Determination
The relative method using a well-characterized standard is commonly employed.
-
Standard Selection: Choose a fluorescence standard with a known quantum yield and an emission range that overlaps with the sample (e.g., quinine sulfate in 0.1 M H₂SO₄ for blue emitters).
-
Procedure:
-
Prepare a series of solutions of both the sample and the standard of varying concentrations, ensuring the absorbance at the excitation wavelength is below 0.1.
-
Record the absorption and fluorescence spectra for all solutions.
-
Integrate the area under the corrected emission spectra for both the sample and the standard.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The quantum yield of the sample (Φ_F,sample) can be calculated using the following equation: Φ_F,sample = Φ_F,std * (Grad_sample / Grad_std) * (η_sample² / η_std²) where Grad is the gradient of the plot and η is the refractive index of the solvent.
-
Time-Resolved Fluorescence Spectroscopy (Lifetime Measurement)
Time-Correlated Single Photon Counting (TCSPC) is a widely used technique to measure fluorescence lifetimes (τ_F).
-
Instrumentation: A TCSPC system typically consists of a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser), a sample holder, a fast photodetector (e.g., a microchannel plate photomultiplier tube), and timing electronics.
-
Procedure:
-
Excite the sample with the pulsed laser at a low repetition rate to ensure the system returns to the ground state between pulses.
-
The time difference between the laser pulse and the detection of the first emitted photon is measured repeatedly.
-
A histogram of these time differences is constructed, which represents the fluorescence decay profile.
-
The fluorescence lifetime is determined by fitting the decay curve to an exponential function.
-
Transient Absorption Spectroscopy
This pump-probe technique allows for the study of excited-state dynamics, including intersystem crossing and triplet state absorption.
-
Setup: A typical transient absorption setup uses a femtosecond or picosecond laser system. The laser output is split into a pump beam and a probe beam. The pump beam excites the sample, and the delayed probe beam measures the change in absorbance.
-
Procedure:
-
The sample, either in solution or as a thin film, is excited by the pump pulse.
-
The probe pulse, which is a broadband white-light continuum, passes through the excited sample at a specific time delay.
-
The change in absorbance of the probe beam (ΔA) is recorded as a function of wavelength and time delay.
-
Analysis of the transient absorption spectra provides information on the formation and decay of excited states, such as triplet excitons.
-
Visualizing the Workflow: From Molecule to Device
The development of this compound derivatives for applications like OLEDs follows a structured workflow. The following diagram, generated using the DOT language, illustrates this process.
Caption: Workflow from synthesis to characterization of this compound derivatives for OLEDs.
Logical Relationships in Photophysical Processes
The interplay of various photophysical processes determines the ultimate efficiency of a light-emitting material. The following diagram illustrates the key de-excitation pathways for a photo-excited molecule.
Caption: Jablonski diagram illustrating key photophysical de-excitation pathways.
Conclusion
This compound serves as a cornerstone for the development of a vast array of functional organic materials. A thorough understanding of the relationship between their chemical structure and their photophysical properties is paramount for the rational design of next-generation materials for optoelectronic applications. The methodologies and data presented in this guide offer a foundational framework for researchers to explore and exploit the full potential of this versatile class of compounds. The continued investigation into novel derivatives and a deeper understanding of their excited-state dynamics will undoubtedly pave the way for future breakthroughs in organic electronics and beyond.
References
The Electrochemical Landscape of Poly(2,7-carbazole)s: A Technical Guide for Researchers
An in-depth exploration of the synthesis, electrochemical properties, and characterization of poly(2,7-carbazole) derivatives, a class of conjugated polymers with significant potential in organic electronics and advanced materials.
Poly(2,7-carbazole)s represent a pivotal class of conducting polymers, distinguished by their linear, rigid backbone that facilitates extended π-conjugation. This structure imparts desirable electronic and photophysical properties, including high hole-transporting capability and robust thermal and environmental stability.[1][2] These characteristics make them highly attractive for a range of applications, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and photovoltaic devices.[1][3][4] This guide provides a comprehensive overview of their electrochemical behavior, detailing experimental methodologies, presenting key quantitative data, and illustrating fundamental processes.
Core Electrochemical Behavior
Poly(2,7-carbazole)s and their derivatives undergo reversible electrochemical oxidation (p-doping) and, in many cases, partially reversible reduction (n-doping). The oxidation process is central to their function in most electronic devices and typically involves two sequential one-electron transfer steps.
Upon initial oxidation, the neutral polymer forms a radical cation, often referred to as a polaron. This species is characterized by a localized positive charge and an unpaired electron. With further oxidation at a higher potential, a second electron is removed to form a dication, or bipolaron, which carries a +2 charge. These redox transformations are accompanied by distinct changes in the polymer's optical properties, leading to their characteristic electrochromism.
The electrochemical properties of poly(2,7-carbazole)s can be precisely tuned through chemical modification. Key strategies include:
-
N-Substitution: Attaching different functional groups to the nitrogen atom of the carbazole unit significantly influences the polymer's properties. Electron-donating alkyl chains can enhance solubility, while electron-withdrawing groups, such as benzoyl, can increase electrical conductivity by several orders of magnitude.
-
Copolymerization: Incorporating other aromatic units, like thiophene, bithiophene, or 3,4-ethylenedioxythiophene (EDOT), into the polymer backbone creates alternating copolymers. This strategy alters the electronic structure, leading to lower oxidation potentials and modified band gaps.
Quantitative Electrochemical Data
The following tables summarize key electrochemical and physical properties for a selection of poly(2,7-carbazole) homopolymers and copolymers, providing a comparative overview for material selection and design.
Table 1: Redox Potentials and Optical Properties of Selected Poly(2,7-carbazole) Derivatives.
| Polymer Name | Abbreviation | E°' (Oxidation 1) (V vs Ag/Ag⁺) | E°' (Oxidation 2) (V vs Ag/Ag⁺) | E°' (Reduction) (V vs Ag/Ag⁺) | Optical Band Gap (Eg) (eV) |
| Poly(N-octyl-2,7-carbazolediyl) | POC | 0.45 | 0.85 | -2.50 | 3.0 |
| Poly(N-(4-hexylbenzoyl)-2,7-carbazolediyl) | PNBC | 0.80 | 1.05 | -2.20 | 3.0 |
| Poly(N-(4-hexylbenzoyl)-2,7-carbazolediyl-alt-2,5-thienylene) | PTNBC | 0.70 | - | -2.15 | 2.5 |
| Poly(N-octyl-2,7-carbazolediyl-alt-2,5-thienylene) | PTC | 0.50 | - | -2.35 | 2.5 |
| Poly(N-octyl-2,7-carbazolediyl-alt-2,2'-bithienylene) | PBTC | 0.45 | - | -2.30 | 2.3 |
| Poly(N-octyl-2,7-carbazolediyl-alt-3,4-ethylenedioxy-2,5-thienylene) | PEDOTC | 0.20 | 0.50 | -2.10 | 2.1 |
Data sourced from Zotti, G. et al., Macromolecules 2002, 35 (6), 2122–2128.
Table 2: Conductivity and Spectroelectrochemical Data for Oxidized Poly(2,7-carbazole) Films.
| Polymer Abbreviation | Maximum Doping Level (x) | Maximum Absorption (λp) (nm) | Conductivity (σ) (S cm⁻¹) |
| POC | 0.2 | 770 | 1 x 10⁻⁵ |
| PNBC | 0.5 | 470 | 1 x 10⁻² |
| PTNBC | 0.7 | 590 | 4 x 10⁻² |
| PTC | 0.5 | 555 | 1 x 10⁻² |
| PBTC | 0.5 | 540 | 4 x 10⁻³ |
| PEDOTC | 1.2 | 595 | 2 x 10⁻² |
Data sourced from Zotti, G. et al., Macromolecules 2002, 35 (6), 2122–2128.
Experimental Protocols
Detailed and reproducible experimental procedures are critical for the accurate characterization of poly(2,7-carbazole)s. Below are protocols for key electrochemical techniques.
Protocol 1: Electropolymerization via Cyclic Voltammetry
This method allows for the direct deposition of a polymer film onto a conductive substrate.
-
Electrochemical Cell Setup:
-
Working Electrode: Indium Tin Oxide (ITO) coated glass, Fluorine-doped Tin Oxide (FTO) coated glass, platinum (Pt) disk, or glassy carbon electrode.
-
Counter Electrode: Platinum wire or gauze.
-
Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl). A pseudo-reference electrode like a silver wire can also be used, but it requires calibration with an internal standard (e.g., Ferrocene/Ferrocenium couple).
-
-
Electrolyte Solution Preparation:
-
Dissolve the 2,7-functionalized carbazole monomer (e.g., 10 mM) in a suitable organic solvent such as acetonitrile (ACN) or dichloromethane (DCM).
-
Add a supporting electrolyte, such as 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) or lithium perchlorate (LiClO₄).
-
Deoxygenate the solution by bubbling with an inert gas (e.g., high-purity nitrogen or argon) for at least 15-20 minutes prior to the experiment. Maintain an inert atmosphere over the solution during the measurement.
-
-
Cyclic Voltammetry (CV) Procedure:
-
Immerse the electrodes in the electrolyte solution.
-
Apply a potential sweep using a potentiostat. A typical range for carbazole oxidation is from 0 V to +1.5 V (vs. Ag/AgCl).
-
Set the scan rate, commonly 50 or 100 mV/s.
-
Perform multiple cycles (e.g., 5-10 sweeps). An increase in the peak current with each successive cycle indicates the deposition and growth of a conductive polymer film on the working electrode.
-
-
Post-Polymerization:
-
After deposition, remove the polymer-coated electrode from the monomer solution.
-
Rinse it thoroughly with the pure solvent (ACN or DCM) to remove any unreacted monomer and residual electrolyte.
-
The film is now ready for further electrochemical characterization in a monomer-free electrolyte solution.
-
Protocol 2: Characterization of Polymer Film by Cyclic Voltammetry
This protocol is for analyzing the redox behavior of the prepared polymer film.
-
Cell and Solution Setup:
-
Use the polymer-coated working electrode from Protocol 1.
-
Prepare a monomer-free electrolyte solution (e.g., 0.1 M TBAPF₆ in ACN).
-
Deoxygenate the solution as described previously.
-
-
CV Measurement:
-
Record the cyclic voltammogram of the polymer film. The potential range should be chosen to encompass the oxidation and reduction peaks of the polymer.
-
From the voltammogram, determine the onset oxidation (E_ox) and onset reduction (E_red) potentials. These are found by extrapolating the tangent of the rising current to the baseline.
-
-
Calculation of HOMO and LUMO Energy Levels:
-
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels can be estimated from the onset potentials using empirical formulas. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple is often used as an internal reference.
-
First, measure the half-wave potential of the Fc/Fc⁺ couple (E₁/₂) under the same conditions.
-
The energy level of Fc/Fc⁺ relative to the vacuum level is commonly taken as -4.8 eV or -5.1 eV. Using the -4.8 eV convention:
-
E_HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 4.8]
-
E_LUMO (eV) = -[E_red (vs Fc/Fc⁺) + 4.8]
-
-
The electrochemical band gap (Eg) is then calculated as: Eg = E_LUMO - E_HOMO .
-
Protocol 3: UV-Vis-NIR Spectroelectrochemistry
This technique correlates changes in the electronic absorption spectrum with the applied potential, providing insight into the electronic structure of the neutral and doped states of the polymer.
-
Experimental Setup:
-
A specialized optically transparent electrochemical cell (e.g., a 1 cm path length cuvette) is required.
-
The working electrode must be optically transparent, such as an ITO or FTO-coated glass slide.
-
The cell is placed in the light path of a UV-Vis-NIR spectrophotometer. The potentiostat and spectrophotometer are synchronized to record spectra at controlled potential intervals.
-
-
Procedure:
-
Assemble the cell with the polymer-coated transparent electrode, counter, and reference electrodes in a monomer-free electrolyte solution.
-
Record an initial absorption spectrum of the polymer film in its neutral (fully reduced) state.
-
Apply a series of stepped potentials, incrementally oxidizing the polymer film.
-
At each potential step, allow the system to equilibrate and then record the UV-Vis-NIR spectrum.
-
-
Data Analysis:
-
Observe the decrease in the π-π* transition absorption of the neutral polymer and the emergence of new absorption bands at lower energies (longer wavelengths).
-
These new bands correspond to the electronic transitions of the generated polarons and bipolarons, providing spectroscopic signatures of the doped states.
-
Visualizing Electrochemical Processes
Diagrams created using the DOT language provide clear visual representations of the complex processes involved in the study of poly(2,7-carbazole)s.
References
2,7-Dibromocarbazole: A Comprehensive Health and Safety Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the health and safety information for 2,7-Dibromocarbazole (CAS No. 136630-39-2), a heterocyclic building block utilized in the synthesis of materials for organic electronics.[1][2] This document is intended for researchers, scientists, and professionals in drug development and materials science who may handle this compound. All personnel should be thoroughly trained in the proper handling and safety precautions before working with this compound.
Hazard Identification and Classification
This compound is classified as a hazardous substance.[3] Acute toxicity, skin irritation, serious eye irritation, and respiratory tract irritation are the primary hazards associated with this compound.[3]
GHS Classification:
-
Acute Toxicity, Oral (Category 3)
-
Skin Irritation (Category 2)
-
Serious Eye Irritation (Category 2)
-
Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory system
Signal Word: Danger
Hazard Pictograms:


Hazard Statements:
-
H301: Toxic if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements: A comprehensive list of precautionary statements can be found in the safety data sheet. Key precautions include avoiding ingestion, inhalation, and contact with skin and eyes, using only in well-ventilated areas, and wearing appropriate personal protective equipment.
Toxicological Data
Toxicological data for this compound is primarily derived from studies on aquatic organisms, specifically zebrafish embryos, which are a common model for developmental toxicity.
| Parameter | Value | Organism | Reference |
| 96-hour LC50 (Lethal Concentration, 50%) | 581.8 ± 29.3 µg/L | Zebrafish (Danio rerio) | |
| 96-hour EC50 (Effective Concentration, 50%) for pericardial edema | 201.5 ± 6.5 µg/L | Zebrafish (Danio rerio) | |
| 96-hour LC50 (Lethal Concentration, 50%) | 174 µg/L | Yellowstripe Goby (Mugilogobius chulae) | |
| 96-hour EC50 (Effective Concentration, 50%) for pericardial edema | 88.82 µg/L | Yellowstripe Goby (Mugilogobius chulae) |
Mechanism of Toxicity: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
Studies have indicated that the toxicity of this compound is associated with the activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway. The AhR is a ligand-activated transcription factor that regulates the expression of genes involved in xenobiotic metabolism. Upon binding of a ligand, such as this compound, the AhR translocates to the nucleus and forms a heterodimer with the AhR nuclear translocator (ARNT). This complex then binds to xenobiotic-responsive elements (XREs) in the DNA, leading to the transcription of target genes, including cytochrome P450 enzymes like CYP1A. Over-activation of this pathway can lead to adverse cellular effects and toxicity.
Experimental Protocols
The following are summaries of experimental protocols used to determine the toxicological profile of this compound.
Zebrafish Embryo Toxicity Test
This protocol is based on methodologies described in studies evaluating the developmental toxicity of this compound.
Objective: To determine the acute toxicity (LC50) and developmental effects (EC50) of this compound on zebrafish embryos.
Methodology:
-
Animal Husbandry: Adult zebrafish are maintained under standard laboratory conditions (26 ± 1°C, 14/10 h light/dark photoperiod).
-
Embryo Collection and Selection: Fertilized eggs are collected and examined under a microscope. Only normally developing embryos at the blastula stage are selected for the experiment.
-
Exposure: Selected embryos are placed in petri dishes containing reconstituted water with varying concentrations of this compound and a control group.
-
Observation: Embryos are observed at regular intervals (e.g., 24, 48, 72, 96 hours post-fertilization) for mortality and developmental abnormalities such as pericardial edema, yolk sac edema, and spinal curvature.
-
Data Analysis: The LC50 and EC50 values are calculated based on the observed mortality and malformation rates at 96 hours.
Aryl Hydrocarbon Receptor (AhR) Activation Assay
This protocol is a generalized representation based on the findings that this compound activates the AhR pathway.
Objective: To determine if this compound can activate the Aryl Hydrocarbon Receptor.
Methodology:
-
Cell Culture: A suitable cell line containing a dioxin-responsive element (DRE)-driven luciferase reporter gene is cultured.
-
Treatment: The cells are treated with various concentrations of this compound. A known AhR agonist (e.g., TCDD) is used as a positive control.
-
Luciferase Assay: After an incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer.
-
Data Analysis: An increase in luciferase activity compared to the control indicates AhR activation. The potency of activation can be compared to the positive control.
-
Gene Expression Analysis (qRT-PCR): To confirm the activation of the AhR pathway, the expression levels of downstream target genes, such as CYP1A, are quantified using quantitative real-time PCR.
Safe Handling and Storage
Handling:
-
Avoid inhalation, ingestion, and contact with skin and eyes.
-
Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a lab coat.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Keep away from strong oxidizing agents.
-
Store locked up.
Physical and Chemical Properties
| Property | Value | Reference |
| Physical State | Solid, powder | |
| Color | Off-white to light yellow | |
| Molecular Formula | C₁₂H₇Br₂N | |
| Molecular Weight | 325.00 g/mol | |
| Melting Point | 225 - 234 °C | |
| Solubility | Insoluble in water. Soluble in chlorobenzene and chloroform. |
Disposal Considerations
Dispose of contents and container in accordance with local, regional, national, and international regulations. Do not release to the environment.
This guide is intended to provide essential health and safety information. It is not a substitute for a comprehensive Safety Data Sheet (SDS). Always refer to the SDS for complete and detailed information before handling this compound.
References
Theoretical studies on 2,7-carbazole oligomers
An In-depth Technical Guide on Theoretical Studies of 2,7-Carbazole Oligomers
Introduction
Carbazole-based organic semiconductors have garnered significant attention from the research community due to their remarkable photophysical properties, high chemical stability, and versatile functionalization possibilities.[1][2] Among its various derivatives, 2,7-linked carbazole oligomers and polymers are particularly promising for applications in optoelectronic devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic thin-film transistors (OTFTs).[3][4] The 2,7-linkage ensures extensive π-conjugation along the polymer backbone, leading to desirable electronic properties.[1]
Theoretical and computational studies, primarily employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are indispensable tools for understanding the structure-property relationships of these materials. These methods allow for the prediction of molecular geometries, electronic energy levels (HOMO/LUMO), band gaps, and optical absorption spectra, thereby guiding the rational design of new materials with optimized performance for specific applications. This guide provides a technical overview of the theoretical approaches used to study 2,7-carbazole oligomers, summarizes key quantitative findings, and details the computational protocols involved.
Theoretical Framework: Core Concepts
The theoretical investigation of 2,7-carbazole oligomers is typically centered around the Donor-Acceptor (D-A) or Donor-Acceptor-Donor (D-A-D) architectural concept. In this design, the electron-rich carbazole unit serves as the electron donor (D), while it is copolymerized with an electron-deficient (acceptor, A) moiety. This intramolecular charge transfer (ICT) architecture is critical for tuning the material's optoelectronic properties.
Key objectives of these theoretical studies include:
-
Lowering the HOMO-LUMO Band Gap (Eg): A smaller band gap is crucial for enhancing visible light absorption, a key requirement for efficient organic solar cells.
-
Tuning Energy Levels: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels are fundamental parameters that govern charge injection and transport properties, as well as the open-circuit voltage (VOC) in solar cells.
-
Predicting Optical Properties: TD-DFT calculations are used to simulate UV-Vis absorption spectra, providing insights into the electronic transitions and predicting the material's color and light-harvesting capabilities.
The general workflow for the computational analysis of these oligomers is depicted below.
Data on Electronic Properties
Theoretical calculations provide a wealth of quantitative data on the electronic structure of 2,7-carbazole oligomers. The choice of DFT functional (e.g., B3LYP, BP86) and basis set (e.g., 6-31G(d,p)) significantly influences the results. The following tables summarize representative data from various theoretical studies.
Table 1: Calculated Electronic Properties of 9-(4-octyloxyphenyl)-2.7-divinyl-carbazole (PCrV) Based Oligomers.
| Oligomer | Functional/Basis Set | HOMO (eV) | LUMO (eV) | Eg (HOMO-LUMO Gap) (eV) |
| PCrV | B3LYP/6-31G(d,p) | -5.11 | -1.25 | 3.86 |
| PCrV | BP86/6-31G(d,p) | -4.54 | -1.64 | 2.90 |
| PCrV-T | B3LYP/6-31G(d,p) | -5.00 | -1.82 | 3.18 |
| PCrV-T | BP86/6-31G(d,p) | -4.47 | -2.00 | 2.47 |
| PCrV-TT | B3LYP/6-31G(d,p) | -4.95 | -2.13 | 2.82 |
| PCrV-TT | BP86/6-31G(d,p) | -4.43 | -2.31 | 2.12 |
| PCrV-T and PCrV-TT represent oligomers with one and two additional thiophene units, respectively. |
Table 2: Theoretical Data for Donor-Acceptor-Donor (D-A-D) Monomers based on 2,7-Carbazole.
| Monomer ID | Eg (eV) | VOC vs. PC71BM (eV, Gas Phase) | VOC vs. PC71BM (eV, Solvent) |
| D1 | 2.628 | 1.398 | 1.470 |
| D2 | 2.651 | 1.341 | 1.419 |
| D3 | 2.656 | 1.259 | 1.342 |
| D4 | 2.671 | 1.248 | 1.332 |
| D5 | 2.709 | 1.157 | 1.246 |
| D6 | 2.721 | 1.109 | 1.201 |
| D7 | 2.768 | 1.011 | 1.116 |
| D8 | 2.894 | 0.976 | 1.109 |
| Calculations performed at the B3LYP/6-311G level. VOC is the estimated open-circuit voltage with the PC71BM acceptor. |
These tables illustrate that increasing the conjugation length (e.g., by adding thiophene units) generally decreases the HOMO-LUMO gap. Furthermore, the choice of the acceptor unit in D-A-D architectures significantly modulates the band gap and the potential open-circuit voltage in a photovoltaic device.
Logical Relationship in Donor-Acceptor Systems
The performance of a 2,7-carbazole oligomer in an organic solar cell is fundamentally linked to the relative energy levels of the donor material, the acceptor material (often a fullerene derivative like PCBM), and the work functions of the electrodes. The following diagram illustrates the essential energy level alignment for efficient charge separation and collection.
Experimental Protocols (Computational Methodologies)
The accuracy of theoretical predictions for 2,7-carbazole oligomers is highly dependent on the computational methods employed. Below are detailed protocols for the key theoretical experiments cited in the literature.
Ground State Geometry Optimization and Electronic Properties
-
Objective: To find the most stable molecular conformation (lowest energy structure) and calculate ground-state electronic properties like HOMO and LUMO energy levels.
-
Software: Gaussian 09 or similar quantum chemistry packages are commonly used.
-
Protocol:
-
Model Construction: The 3D structure of the 2,7-carbazole oligomer is built using software like GaussView. Alkyl side chains are often simplified (e.g., methyl instead of heptadecanyl) to reduce computational cost, as studies have shown they have a minimal effect on the core electronic properties.
-
Method Selection: Density Functional Theory (DFT) is the most common method.
-
Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely used. The BP86 functional is also utilized, sometimes yielding better agreement with experimental band gaps. For studies involving charge transfer excitations, long-range corrected functionals like CAM-B3LYP or ωB97X are recommended.
-
Basis Set: The 6-31G(d,p) basis set is a standard choice, offering a good balance between accuracy and computational expense. For higher accuracy, larger basis sets like 6-311G may be employed.
-
-
Calculation Execution: A geometry optimization calculation is performed without any symmetry constraints to locate the true minimum on the potential energy surface. The convergence criteria should be set to tight or very tight to ensure a well-converged structure.
-
Frequency Analysis: A vibrational frequency calculation is performed on the optimized structure to confirm that it is a true minimum (i.e., no imaginary frequencies).
-
Data Extraction: From the output file, the energies of the frontier molecular orbitals (HOMO and LUMO) are extracted. The electronic band gap (Eg) is calculated as the difference: Eg = ELUMO - EHOMO.
-
Excited State and Optical Absorption Properties
-
Objective: To calculate the vertical excitation energies and simulate the UV-Visible absorption spectrum of the oligomer.
-
Software: Gaussian 09 or similar.
-
Protocol:
-
Prerequisite: A fully optimized ground-state geometry from the protocol above is required.
-
Method Selection: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating electronic excited states of medium to large molecules.
-
Functional and Basis Set: The same functional and basis set used for the ground-state optimization (e.g., B3LYP/6-31G(d,p)) are typically used for consistency.
-
-
Calculation Execution: A TD-DFT calculation is performed, requesting the calculation of a sufficient number of singlet excited states (e.g., 10-20) to cover the relevant portion of the UV-Vis spectrum.
-
Solvent Effects: If comparing with experimental solution-phase spectra, it is crucial to include a solvent model, such as the Polarizable Continuum Model (PCM).
-
Data Analysis: The output provides the excitation energies (in eV or nm) and oscillator strengths for each electronic transition. The transition with the largest oscillator strength typically corresponds to the main absorption peak (λmax). The simulated spectrum can be generated by broadening each transition with a Gaussian function.
-
Conclusion
Theoretical studies based on DFT and TD-DFT are powerful and essential tools in the field of organic electronics for the pre-synthesis screening and rational design of novel 2,7-carbazole oligomers. These computational methods provide reliable predictions of geometric and electronic properties, enabling a deep understanding of structure-property relationships. By carefully selecting functionals, basis sets, and accounting for environmental effects, researchers can accurately model HOMO-LUMO energy levels, band gaps, and optical spectra. This theoretical insight accelerates the discovery and development of next-generation carbazole-based materials for high-performance optoelectronic and drug development applications.
References
- 1. s2.smu.edu [s2.smu.edu]
- 2. Exploring optical, electrochemical, thermal, and theoretical aspects of simple carbazole-derived organic dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Knitting up 2,7-disubstituted carbazole based oligomers through supramolecular interactions for their application in organic thin film transistors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Synthesis of 2,7-Dibromocarbazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the historical development and current synthetic methodologies for 2,7-dibromocarbazole. This important heterocyclic compound serves as a crucial building block in the development of advanced materials for organic electronics and as an intermediate in pharmaceutical synthesis. This document details the evolution of its synthesis from early concepts to modern, efficient protocols, presenting quantitative data, detailed experimental procedures, and logical workflows to aid researchers in their scientific endeavors.
Discovery and Historical Context
The synthesis of 2,7-dibromo-9H-carbazole was first reported in the early 20th century, emerging from the burgeoning field of dye chemistry and the derivatization of heterocyclic compounds.[1] However, no single individual or specific year is widely credited with its initial preparation. Early methods for carbazole synthesis, such as the Graebe-Ullmann synthesis developed in 1896, laid the foundational chemistry for accessing the carbazole core, although these methods were not initially applied to the specific synthesis of the 2,7-dibromo isomer. The Graebe-Ullmann reaction involves the diazotization of an o-aminodiphenylamine, followed by a thermally induced cyclization with the loss of nitrogen gas.
Historically, the direct bromination of carbazole was explored. However, this approach presented significant challenges in controlling the regioselectivity. The carbazole nucleus is an electron-rich aromatic system, and electrophilic substitution reactions, such as bromination, preferentially occur at the 3 and 6 positions due to the electronic activation by the nitrogen atom. Achieving substitution at the 2 and 7 positions via direct bromination is difficult and typically results in low yields of the desired isomer, with the 3,6-dibromocarbazole being the major product.
The development of more efficient and regioselective methods in the late 20th and early 21st centuries has been pivotal for the application of this compound in modern technologies, particularly in the synthesis of polymers and small molecules for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Key Synthetic Methodologies
The most prevalent and efficient method for the synthesis of this compound is a two-step process starting from 4,4'-dibromobiphenyl. This method offers excellent regioselectivity and good overall yields.
Two-Step Synthesis from 4,4'-Dibromobiphenyl
This synthetic route involves an initial nitration of 4,4'-dibromobiphenyl to introduce a nitro group at the 2-position, followed by a reductive cyclization, known as the Cadogan reaction, to form the carbazole ring system.
Step 1: Nitration of 4,4'-Dibromobiphenyl
The first step is the electrophilic nitration of 4,4'-dibromobiphenyl to yield 4,4'-dibromo-2-nitrobiphenyl. This reaction is typically carried out using a nitrating agent, such as nitric acid, often in the presence of a strong acid catalyst like sulfuric acid. A notable efficient procedure was reported by Dierschke, Grimsdale, and Mullen in 2003, which utilizes concentrated nitric acid.
Step 2: Reductive (Cadogan) Cyclization
The second step is the Cadogan cyclization of 4,4'-dibromo-2-nitrobiphenyl to this compound. This reaction involves the deoxygenation of the nitro group, typically using a phosphite or phosphine reagent, which generates a transient nitrene intermediate that then undergoes intramolecular cyclization onto the adjacent phenyl ring to form the carbazole. Triethyl phosphite is a commonly used reagent for this transformation.
A Chinese patent (CN102875447B) describes a variation of this process using different deoxidizing agents at room temperature, reporting high yields.[2][3]
Data Presentation
The following tables summarize the quantitative data for the key synthetic steps described in the literature.
Table 1: Nitration of 4,4'-Dibromobiphenyl
| Reference | Nitrating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Dierschke et al. (2003) | conc. HNO₃ | Acetic Acid | 100 | 0.5 | 91 |
| CN102875447A | Dilute HNO₃ | 1,2-Dichloroethane | 80-84 | Not specified | High |
Table 2: Cadogan Cyclization of 4,4'-Dibromo-2-nitrobiphenyl
| Reference | Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Dierschke et al. (2003) | Triethyl phosphite | Neat | Reflux (approx. 157) | 18 | 56 |
| Freeman & Urvoy (2005) (cited in CN102875447A) | Triphenylphosphine | o-Dichlorobenzene | 180 | Not specified | 75 |
| CN102875447B | 2-Diphenylphosphine-biphenyl | Dichloromethane | Room Temp. | 3 | 88.7 |
| CN102875447B | Tri(o-methylphenyl)phosphine | Dichloromethane | Room Temp. | 2.5 | 88.2 |
| CN102875447B | Diphenyl-2-pyridylphosphine | Dichloromethane | Room Temp. | 2 | 89.5 |
Experimental Protocols
The following are detailed experimental protocols for the key reactions in the synthesis of this compound, based on the efficient two-step method.
Synthesis of 4,4'-Dibromo-2-nitrobiphenyl (Dierschke et al., 2003)
Materials:
-
4,4'-Dibromobiphenyl
-
Concentrated Nitric Acid (65%)
-
Glacial Acetic Acid
Procedure:
-
A solution of 4,4'-dibromobiphenyl (31.2 g, 100 mmol) in glacial acetic acid (200 mL) is heated to 100 °C.
-
Concentrated nitric acid (10 mL, ~150 mmol) is added dropwise to the heated solution.
-
The reaction mixture is stirred at 100 °C for 30 minutes. During this time, a precipitate is formed.
-
The mixture is cooled to room temperature, and the precipitate is collected by filtration.
-
The collected solid is washed with water and then recrystallized from ethanol to afford 4,4'-dibromo-2-nitrobiphenyl as a yellow solid.
-
Yield: 32.5 g (91%)
-
Melting Point: 125-127 °C
-
Synthesis of this compound (Dierschke et al., 2003)
Materials:
-
4,4'-Dibromo-2-nitrobiphenyl
-
Triethyl phosphite
Procedure:
-
A mixture of 4,4'-dibromo-2-nitrobiphenyl (20.77 g, 58.2 mmol) and triethyl phosphite (75 mL) is heated under reflux for 18 hours in an inert atmosphere (e.g., under argon or nitrogen).
-
After the reaction is complete, the excess triethyl phosphite is removed by distillation under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane (e.g., 5-20% ethyl acetate in hexane) as the eluent.
-
The fractions containing the product are combined, and the solvent is removed under reduced pressure to yield this compound as a white solid.
-
Yield: 10.6 g (56%)
-
Melting Point: 236-238 °C
-
Conclusion
The synthesis of this compound has evolved from early, non-selective methods to highly efficient and regioselective protocols. The two-step synthesis starting from 4,4'-dibromobiphenyl via nitration and subsequent Cadogan cyclization stands out as the most reliable and widely used method, providing good yields of the desired isomer. The optimization of the Cadogan cyclization, including the use of alternative phosphine reagents at milder conditions, has further improved the efficiency and accessibility of this important building block. This guide provides researchers with the necessary historical context, comparative data, and detailed experimental procedures to effectively synthesize and utilize this compound in their research and development activities.
References
Methodological & Application
Suzuki Coupling of 2,7-Dibromocarbazole: A Detailed Protocol for the Synthesis of Novel Arylated Carbazole Derivatives
Abstract
This application note provides a comprehensive protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 2,7-Dibromocarbazole. This versatile reaction enables the synthesis of a wide array of 2,7-diarylcarbazole derivatives, which are of significant interest to researchers in materials science and drug discovery due to their unique photophysical, electronic, and biological properties. Detailed experimental procedures, representative quantitative data, and a discussion of the biological relevance of the synthesized compounds, particularly as potential anticancer and antimicrobial agents, are presented.
Introduction
Carbazole and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered substantial attention due to their broad range of applications. In materials science, the carbazole core is a key building block for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs) owing to its excellent electron-donating ability and chemical stability.[1] In the realm of drug discovery, carbazole alkaloids and their synthetic analogs have demonstrated a wide spectrum of biological activities, including antimicrobial, antifungal, anti-inflammatory, and antitumor properties.[2][][4]
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[5] This reaction involves the palladium-catalyzed coupling of an organoboron reagent (typically a boronic acid or its ester) with an organic halide or triflate. Its popularity stems from its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast library of boronic acids.
This compound is a key starting material for the synthesis of 2,7-disubstituted carbazole derivatives. The two bromine atoms can be sequentially or simultaneously replaced with various aryl or heteroaryl groups through Suzuki coupling, allowing for the fine-tuning of the molecule's electronic and biological properties. The nitrogen atom of the carbazole can be unprotected or substituted with an alkyl or aryl group, which can influence both the solubility and the reactivity of the molecule. This application note provides detailed protocols for the Suzuki coupling of both N-unprotected and N-alkylated this compound.
Experimental Protocols
General Considerations
All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents unless otherwise specified. Reagents should be of high purity and purchased from a reliable commercial source. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Protocol 1: Double Suzuki-Miyaura Coupling of this compound (N-unprotected)
This protocol describes a general procedure for the double Suzuki coupling reaction to synthesize 2,7-diarylcarbazoles.
Materials:
-
This compound
-
Arylboronic acid (2.2 - 2.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, Ba(OH)₂·H₂O) (2-4 equivalents)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/water, DMF/water)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate, dichloromethane)
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (2.2 mmol), and the base (e.g., K₂CO₃, 3.0 mmol).
-
Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol) to the flask.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v, 10 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the specified time (typically 12-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (20 mL) and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane, 3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2,7-diarylcarbazole.
Protocol 2: N-Alkylation of this compound followed by Suzuki Coupling
This protocol involves the initial protection of the carbazole nitrogen followed by the Suzuki coupling reaction. N-alkylation often improves the solubility of the starting material and the final product.
Part A: N-Alkylation of this compound
Materials:
-
This compound
-
Alkyl halide (e.g., ethyl bromide, octyl bromide) (1.1 - 1.5 equivalents)
-
Base (e.g., KOH, NaH) (1.5 - 2.0 equivalents)
-
Solvent (e.g., DMF, acetone)
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol) and the solvent (e.g., DMF, 10 mL).
-
Add the base (e.g., powdered KOH, 2.0 mmol) and stir the mixture at room temperature for 30 minutes.
-
Add the alkyl halide (e.g., ethyl bromide, 1.2 mmol) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) for 4-12 hours until the starting material is consumed (monitored by TLC).
-
Pour the reaction mixture into ice-water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the N-alkyl-2,7-dibromocarbazole.
Part B: Suzuki Coupling of N-Alkyl-2,7-Dibromocarbazole
Follow the procedure outlined in Protocol 1, substituting N-alkyl-2,7-dibromocarbazole for this compound.
Data Presentation
The following tables summarize representative conditions and yields for the Suzuki coupling of this compound with various arylboronic acids.
Table 1: Double Suzuki Coupling of N-Unprotected this compound
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (1.5) | Ba(OH)₂·H₂O (4) | DMA/H₂O | 80 | 48 | 91 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (3) | Dioxane/H₂O | 90 | 24 | 85 |
| 3 | 4-Formylphenylboronic acid | Pd(PPh₃)₄ (4) | Na₂CO₃ (3) | Toluene/EtOH/H₂O | 85 | 18 | 78 |
| 4 | Thiophene-2-boronic acid | Pd(dppf)Cl₂ (5) | Cs₂CO₃ (3) | DMF/H₂O | 100 | 12 | 82 |
Table 2: Double Suzuki Coupling of N-Alkylated this compound
| Entry | Substrate | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | N-Ethyl-2,7-dibromocarbazole | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (3) | Dioxane/H₂O | 85 | 16 | 93 |
| 2 | N-Octyl-2,7-dibromocarbazole | 4-Tolylboronic acid | Pd(dppf)Cl₂ (2) | K₃PO₄ (3) | Toluene/H₂O | 95 | 20 | 88 |
| 3 | N-Ethyl-2,7-dibromocarbazole | 4-(Trifluoromethyl)phenylboronic acid | Pd₂(dba)₃/SPhos (2) | Cs₂CO₃ (3) | Toluene | 110 | 12 | 89 |
| 4 | N-Octyl-2,7-dibromocarbazole | Naphthalene-2-boronic acid | Pd(PPh₃)₄ (4) | Na₂CO₃ (3) | DMF/H₂O | 90 | 24 | 84 |
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the general experimental workflow for the synthesis of 2,7-diarylcarbazoles via a double Suzuki-Miyaura coupling reaction.
References
- 1. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Stille Polymerization of 2,7-Dibromocarbazole for Organic Photovoltaics (OPVs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polymers derived from 2,7-disubstituted carbazole are a significant class of electron-donating materials for organic photovoltaic (OPV) devices. Their favorable properties, including high hole mobility, good thermal stability, and tunable electronic characteristics, make them promising candidates for achieving high-efficiency organic solar cells. The Stille cross-coupling polymerization is a powerful method for synthesizing these conjugated polymers, allowing for the creation of well-defined alternating copolymers with tailored optoelectronic properties.
This document provides detailed application notes and experimental protocols for the synthesis of a representative 2,7-carbazole-based copolymer via Stille polymerization and the subsequent fabrication of an OPV device.
Key Concepts and Workflow
The overall process involves the synthesis of the polymer, its purification, and its incorporation into a bulk heterojunction (BHJ) solar cell. The performance of the final device is highly dependent on the polymer's molecular weight, purity, and the morphology of the active layer.
Caption: Workflow for the synthesis of a 2,7-carbazole copolymer and its application in OPVs.
Experimental Protocols
Protocol 1: Synthesis of Poly[N-9'-heptadecanyl-2,7-carbazole-alt-5,5-(4',7'-di-2-thienyl-2',1',3'-benzothiadiazole)] (PCDTBT)
This protocol describes the Stille copolymerization of N-substituted 2,7-dibromocarbazole with a distannylated benzothiadiazole derivative.
Materials:
-
2,7-Dibromo-9-(heptadecan-9-yl)-9H-carbazole
-
2,5-Bis(trimethylstannyl)-4,7-di(thiophen-2-yl)-2,1,3-benzothiadiazole
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous Toluene
-
Methanol
-
Acetone
-
Hexane
-
Chloroform
-
Argon or Nitrogen gas (inert atmosphere)
Equipment:
-
Schlenk flask or three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Inert gas line (manifold)
-
Soxhlet extraction apparatus
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a Schlenk flask, under an inert atmosphere of argon, dissolve 2,7-dibromo-9-(heptadecan-9-yl)-9H-carbazole (1 equivalent) and 2,5-bis(trimethylstannyl)-4,7-di(thiophen-2-yl)-2,1,3-benzothiadiazole (1 equivalent) in anhydrous toluene.
-
Degassing: Degas the solution by bubbling argon through it for 30 minutes.
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (typically 2-5 mol%) to the reaction mixture.
-
Polymerization: Heat the mixture to reflux (approximately 110 °C) and stir vigorously under an inert atmosphere for 24-48 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.
-
End-capping (Optional but Recommended): To terminate the polymer chains and remove reactive end groups, small amounts of bromobenzene (to react with remaining stannyl groups) and trimethyl(phenyl)stannane (to react with remaining bromo groups) can be added sequentially, with a few hours of stirring after each addition.
-
Precipitation: Cool the reaction mixture to room temperature. Slowly pour the viscous polymer solution into a large volume of vigorously stirred methanol. The polymer will precipitate as a fibrous solid.
-
Filtration: Collect the precipitated polymer by filtration.
-
Purification:
-
Wash the polymer sequentially with methanol, acetone, and hexane to remove oligomers and catalyst residues.
-
For rigorous purification, perform Soxhlet extraction with methanol, acetone, and hexane to remove any remaining impurities.
-
Dissolve the purified polymer in a minimal amount of a good solvent like chloroform or chlorobenzene and re-precipitate it into methanol.
-
-
Drying: Collect the final polymer product by filtration and dry it under vacuum at 40-50 °C for 24 hours.
Protocol 2: Fabrication of a Bulk Heterojunction OPV Device
This protocol outlines the fabrication of a standard architecture OPV device: ITO / PEDOT:PSS / PCDTBT:PC₇₁BM / Ca / Al.
Materials:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) aqueous dispersion
-
Purified PCDTBT (synthesized in Protocol 1)
-
Chlorobenzene (anhydrous)
-
Calcium (Ca)
-
Aluminum (Al)
Equipment:
-
Spin coater
-
Hotplate
-
Thermal evaporator
-
Glovebox (inert atmosphere)
-
Solar simulator (AM 1.5G)
-
Source measure unit (for I-V characterization)
Procedure:
-
Substrate Cleaning:
-
Sequentially sonicate the ITO substrates in a cleaning agent (e.g., Decon 90), deionized water, acetone, and isopropanol (15 minutes each).
-
Dry the substrates with a stream of nitrogen.
-
Treat the substrates with UV-ozone for 15 minutes immediately before use to improve the work function of the ITO and remove organic residues.
-
-
Hole Transport Layer (HTL) Deposition:
-
In a nitrogen-filled glovebox, spin-coat the PEDOT:PSS solution onto the cleaned ITO substrates (e.g., at 4000 rpm for 60 seconds).
-
Anneal the substrates on a hotplate at 140-150 °C for 10-15 minutes to remove residual water.
-
-
Active Layer Preparation and Deposition:
-
Prepare a blend solution of PCDTBT and PC₇₁BM (e.g., in a 1:4 weight ratio) in chlorobenzene. The total concentration will depend on the desired film thickness (typically 10-25 mg/mL).
-
Stir the solution overnight at a slightly elevated temperature (e.g., 40-50 °C) to ensure complete dissolution.
-
Spin-coat the active layer solution onto the PEDOT:PSS layer (e.g., at 1000-2000 rpm for 60 seconds). The spin speed should be optimized to achieve the desired thickness (typically 70-100 nm).
-
-
Cathode Deposition:
-
Transfer the substrates into a thermal evaporator.
-
Deposit a layer of Calcium (Ca) (e.g., 5-10 nm) followed by a layer of Aluminum (Al) (e.g., 100 nm) through a shadow mask to define the active area of the device. The deposition should be carried out under high vacuum (<10⁻⁶ Torr).
-
-
Encapsulation (Optional but Recommended for Stability Testing): Encapsulate the devices using a UV-curable epoxy and a glass slide to prevent degradation from air and moisture.
Data Presentation
The following tables summarize typical quantitative data for 2,7-carbazole-based copolymers used in OPVs.
Table 1: Polymer Properties
| Polymer | Mn (kDa) | Mw (kDa) | PDI (Mw/Mn) | HOMO (eV) | LUMO (eV) | Optical Bandgap (eV) |
| PCDTBT | 15 - 40 | 30 - 90 | 2.0 - 2.5 | -5.4 to -5.5 | -3.5 to -3.6 | ~1.9 |
| P(2,7-carbazole)-co-dithienylbenzothiadiazole (generic) | 10 - 50 | 25 - 120 | 2.0 - 3.0 | -5.3 to -5.6 | -3.4 to -3.7 | 1.8 - 2.1 |
Note: Values can vary depending on the specific synthesis conditions and measurement techniques.
Table 2: OPV Device Performance
| Polymer:Acceptor Blend (Ratio) | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |
| PCDTBT:PC₇₁BM (1:4) | 0.85 - 0.91 | 9.0 - 11.0 | 55 - 65 | 4.5 - 6.5 |
| PCDTBT:PC₆₁BM (1:4) | 0.84 - 0.89 | 8.5 - 10.5 | 50 - 60 | 4.0 - 5.5 |
Note: Device performance is highly dependent on fabrication conditions, including active layer thickness, blend morphology, and electrode interfaces.
Catalytic Cycle and Energy Level Diagram
References
Application Notes and Protocols for the Synthesis of 2,7-dibromo-9-heptadecanylcarbazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of 2,7-dibromo-9-heptadecanylcarbazole, a carbazole derivative with enhanced solubility due to its long aliphatic chain. This compound is of significant interest in the field of organic electronics, particularly for applications in organic light-emitting diodes (OLEDs) and organic solar cells, where its improved processability is a key advantage. The following sections detail the synthesis of the precursor 2,7-dibromocarbazole and its subsequent N-alkylation to yield the target compound.
Table of Contents
-
Introduction
-
Synthesis Overview
-
Experimental Protocols
-
Protocol 1: Synthesis of 2,7-dibromo-9H-carbazole
-
Protocol 2: Synthesis of 2,7-dibromo-9-heptadecanylcarbazole
-
-
Data Presentation
-
Experimental Workflow and Logic Diagrams
Introduction
Carbazole and its derivatives are a critically important class of heterocyclic aromatic compounds utilized extensively in the development of organic electronic materials. Their inherent properties, such as high hole mobility and thermal stability, make them excellent candidates for hole-transporting and emissive layers in OLEDs. However, the limited solubility of the carbazole core in common organic solvents can impede device fabrication.
To address this, the introduction of a long, branched alkyl chain, such as a heptadecanyl group, at the 9-position of the carbazole nitrogen significantly enhances solubility. This structural modification allows for solution-based processing techniques, which are crucial for the large-scale and cost-effective manufacturing of organic electronic devices. The bromine atoms at the 2 and 7 positions provide reactive sites for further functionalization, enabling the tuning of the molecule's electronic properties.
Synthesis Overview
The synthesis of 2,7-dibromo-9-heptadecanylcarbazole is a two-step process. The first step involves the synthesis of the precursor, 2,7-dibromo-9H-carbazole, from 4,4'-dibromobiphenyl. The second step is the N-alkylation of 2,7-dibromo-9H-carbazole with 9-bromoheptadecane to introduce the solubilizing alkyl chain.
Experimental Protocols
Protocol 1: Synthesis of 2,7-dibromo-9H-carbazole
This protocol is adapted from a patented method for the synthesis of this compound, which offers a high yield and uses manageable reaction conditions[1].
Materials:
-
4,4'-Dibromobiphenyl
-
1,2-Dichloroethane
-
Iron(III) chloride (or Aluminum chloride)
-
Dilute nitric acid
-
Dichloromethane
-
Triphenylphosphine
-
Methanol
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask with reflux condenser
-
Stirring plate with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
-
Vacuum filtration setup
Procedure:
Step 1a: Nitration of 4,4'-dibromobiphenyl
-
In a round-bottom flask equipped with a reflux condenser, dissolve 4,4'-dibromobiphenyl in 1,2-dichloroethane.
-
Add a catalytic amount of iron(III) chloride.
-
Heat the mixture to reflux (approximately 80-84°C).
-
Slowly add dilute nitric acid dropwise.
-
Maintain the reaction at reflux, monitoring the disappearance of the starting material by HPLC.
-
After the reaction is complete, cool the mixture to room temperature and transfer it to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer with 1,2-dichloroethane.
-
Combine the organic layers and remove the solvent under reduced pressure using a rotary evaporator.
-
Recrystallize the crude product from methanol to obtain 2-nitro-4,4'-dibromobiphenyl as a light-yellow powder. A yield of approximately 91.5% can be expected[1].
Step 1b: Reductive Cyclization to 2,7-dibromo-9H-carbazole
-
Under a nitrogen atmosphere, dissolve the 2-nitro-4,4'-dibromobiphenyl obtained in the previous step in dichloromethane.
-
Add triphenylphosphine to the solution.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by TLC.
-
Upon completion, purify the crude product by silica gel column chromatography to yield 2,7-dibromo-9H-carbazole. One reported method using similar starting materials achieved a yield of 75%[1].
Protocol 2: Synthesis of 2,7-dibromo-9-heptadecanylcarbazole
This protocol is based on established N-alkylation procedures for this compound with other alkyl halides, such as 1-bromooctane[2].
Materials:
-
2,7-dibromo-9H-carbazole
-
9-Bromoheptadecane
-
Sodium hydride (NaH) or Potassium hydroxide (KOH)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Hexanes for recrystallization
Equipment:
-
Schlenk flask or a three-necked round-bottom flask
-
Nitrogen or Argon gas inlet
-
Magnetic stirrer with heating
-
Syringes for liquid transfer
-
Vacuum filtration apparatus
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 2,7-dibromo-9H-carbazole.
-
Add anhydrous DMF (or THF) to dissolve the starting material.
-
Cool the solution in an ice bath and add sodium hydride (or potassium hydroxide) portion-wise.
-
Allow the mixture to stir at room temperature for 1 hour.
-
Slowly add 9-bromoheptadecane via syringe.
-
Heat the reaction mixture to 60-80°C and stir overnight.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and quench by the slow addition of water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from hexanes to obtain 2,7-dibromo-9-heptadecanylcarbazole as a solid.
Data Presentation
Table 1: Reactants and Products for the Synthesis of 2,7-dibromo-9H-carbazole
| Compound | Molar Mass ( g/mol ) | Role |
| 4,4'-Dibromobiphenyl | 312.00 | Starting Material |
| 2-Nitro-4,4'-dibromobiphenyl | 357.00 | Intermediate |
| 2,7-dibromo-9H-carbazole | 325.00 | Product |
Table 2: Reactants and Products for the Synthesis of 2,7-dibromo-9-heptadecanylcarbazole
| Compound | Molar Mass ( g/mol ) | Role |
| 2,7-dibromo-9H-carbazole | 325.00 | Starting Material |
| 9-Bromoheptadecane | 321.38 | Alkylating Agent |
| 2,7-dibromo-9-heptadecanylcarbazole | 563.46 | Product |
Table 3: Physical Properties of 2,7-dibromo-9-heptadecanylcarbazole
| Property | Value | Reference |
| CAS Number | 955964-73-5 | [3] |
| Molecular Formula | C29H41Br2N | |
| Molecular Weight | 563.46 g/mol | |
| Melting Point | 59-61 °C | |
| Boiling Point | 595 °C at 760 mmHg | |
| Appearance | Solid |
Experimental Workflow and Logic Diagrams
Below are diagrams illustrating the synthesis pathway and the logic behind the structural modification for enhanced solubility.
Caption: Synthetic pathway for 2,7-dibromo-9-heptadecanylcarbazole.
Caption: Logic of solubility enhancement by N-alkylation.
References
Application Notes and Protocols: 2,7-Dibromocarbazole in Organic Light-Emitting Diodes (OLEDs)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 2,7-dibromocarbazole as a key building block for the synthesis of advanced materials for organic light-emitting diodes (OLEDs). The inherent electronic properties and versatile reactivity of the carbazole core, particularly when functionalized at the 2 and 7 positions, make it a foundational scaffold for developing high-performance host materials, hole-transporting materials (HTMs), and emitters. This document outlines the synthesis of this compound, its subsequent derivatization, and the fabrication and performance of OLED devices incorporating these materials.
Introduction to this compound in OLEDs
This compound is a versatile intermediate in the synthesis of a wide range of organic electronic materials.[1][2][3] Its C2 symmetry and the ability to extend conjugation through the 2 and 7 positions allow for the fine-tuning of electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, triplet energy, and charge carrier mobility.[1][4] These characteristics are crucial for achieving efficient and stable OLEDs. Materials derived from this compound have been successfully employed as:
-
Host Materials: For both fluorescent and phosphorescent emitters, due to their high triplet energies which facilitate efficient energy transfer to the guest emitter molecules.
-
Hole-Transporting Materials (HTMs): The electron-rich carbazole moiety provides good hole mobility, essential for balanced charge injection and transport within the OLED device stack.
-
Emitters: Functionalization at the 2 and 7 positions with various aromatic and heteroaromatic groups can lead to materials with strong luminescence in the blue, green, and red regions of the visible spectrum.
Synthesis of this compound and its Derivatives
The synthesis of this compound is typically a two-step process starting from 4,4'-dibromo-1,1'-biphenyl. This intermediate can then be further functionalized through various cross-coupling reactions to yield a diverse library of OLED materials.
Experimental Protocol: Synthesis of this compound
This protocol is based on established literature procedures.
Step 1: Nitration of 4,4'-dibromo-1,1'-biphenyl
-
Dissolve 4,4'-dibromo-1,1'-biphenyl in a suitable solvent such as glacial acetic acid or a mixture of acetic anhydride and chloroform.
-
Cool the solution in an ice bath.
-
Slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise while maintaining the low temperature.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours.
-
Pour the reaction mixture into ice water to precipitate the product, 4,4'-dibromo-2-nitro-1,1'-biphenyl.
-
Filter the solid, wash with water until neutral, and dry.
-
Purify the crude product by recrystallization or column chromatography.
Step 2: Reductive Cyclization to 2,7-Dibromo-9H-carbazole
-
Dissolve the 4,4'-dibromo-2-nitro-1,1'-biphenyl in a high-boiling point solvent like o-dichlorobenzene.
-
Add a reducing agent, such as triphenylphosphine or triethyl phosphite.
-
Heat the reaction mixture to reflux (typically around 180-190 °C) under an inert atmosphere (e.g., argon) for 24 hours.
-
Cool the reaction mixture and purify the product directly by flash silica column chromatography to obtain 2,7-dibromo-9H-carbazole.
Experimental Protocol: Synthesis of 2,7-Disubstituted Carbazole Derivatives via Suzuki Coupling
This protocol describes a general method for the synthesis of 2,7-diarylcarbazole derivatives.
-
In a Schlenk flask, combine 2,7-dibromo-9H-carbazole (or its N-alkylated/arylated derivative), the desired arylboronic acid or its ester (2.2-2.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), and a base (e.g., K₂CO₃, Cs₂CO₃).
-
Add a degassed solvent system, such as a mixture of toluene, ethanol, and water.
-
Heat the reaction mixture to reflux under an inert atmosphere for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture, and perform an aqueous workup. Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2,7-diarylcarbazole derivative.
Application in OLEDs: Device Fabrication and Performance
Derivatives of this compound are typically incorporated into OLEDs as thin films, either through vacuum thermal evaporation for small molecules or spin-coating for polymeric materials.
Experimental Protocol: Fabrication of a Multilayer OLED via Thermal Evaporation
-
Substrate Preparation: Begin with pre-patterned indium tin oxide (ITO) coated glass substrates. Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and then treat them with UV-ozone or oxygen plasma to improve the work function of the ITO and enhance hole injection.
-
Hole Injection Layer (HIL) Deposition: Transfer the cleaned substrates to a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr). Deposit a thin layer (typically 10-30 nm) of a HIL material, such as HAT-CN or MoO₃.
-
Hole Transport Layer (HTL) Deposition: Deposit a layer (20-50 nm) of a hole-transporting material. This could be a 2,7-carbazole derivative designed for hole transport or a standard material like NPB (N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-benzidine).
-
Emissive Layer (EML) Deposition: Deposit the light-emitting layer (20-40 nm). This can be a neat film of a 2,7-carbazole-based emitter or a host-guest system where a 2,7-carbazole derivative acts as the host for a fluorescent or phosphorescent dopant.
-
Electron Transport Layer (ETL) Deposition: Deposit a layer (20-50 nm) of an electron-transporting material, such as TPBi (1,3,5-tris(N-phenylbenzimidazol-2-yl)benzene) or TmPyPB.
-
Electron Injection Layer (EIL) Deposition: Deposit a thin layer (1-2 nm) of an electron-injecting material like lithium fluoride (LiF) or cesium carbonate (Cs₂CO₃).
-
Cathode Deposition: Deposit a metal cathode (typically 100 nm of aluminum) through a shadow mask to define the active area of the device.
-
Encapsulation: Encapsulate the device in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to protect the organic layers from oxygen and moisture.
Quantitative Performance Data
The performance of OLEDs incorporating this compound derivatives varies significantly depending on the specific molecular structure, device architecture, and emitter type. The following tables summarize representative data from the literature.
Table 1: Performance of OLEDs Utilizing 2,7-Carbazole Derivatives as Host Materials
| Host Material | Dopant | Max. EQE (%) | Max. Current Eff. (cd/A) | Max. Power Eff. (lm/W) | Turn-on Voltage (V) | Emission Color | Reference |
| o-CNPyBCz | FIrpic | 15.9 | - | - | 2.7 | Sky Blue | |
| o-CNPyBCz | Ir(ppy)₃ | 22.6 | - | - | 2.7 | Green | |
| T12 | TADF Emitter | 23.9 | 56.5 | 50.6 | - | - | |
| C23 | FCNIrpic | 24.3 | - | - | - | Deep Blue |
Table 2: Performance of OLEDs Utilizing 2,7-Carbazole Derivatives as Emitters
| Emitter Material | Device Structure | Max. EQE (%) | Max. Luminance (cd/m²) | Max. Current Eff. (cd/A) | Emission Color | CIE (x, y) | Reference |
| E4 | Non-doped | 3.0 | - | 7.38 | - | - | |
| CZ-1 | ITO/PEDOT:PSS/EML/LiF/Al | - | 4130 | 19.3 | Greenish-Blue | - | |
| CZ-2 | ITO/PEDOT:PSS/EML/LiF/Al | 9.5 | 4104 | 20.2 | Greenish-Blue | - | |
| MoCzB-PIM derivative | Non-doped | 4.43 | 11364 | - | Deep-Blue | (0.159, 0.080) |
Visualizations
The following diagrams illustrate key concepts and workflows related to the use of this compound in OLEDs.
References
- 1. 2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. 2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Low Molar Mass Carbazole-Based Host Materials for Phosphorescent Organic Light-Emitting Diodes: A Review | MDPI [mdpi.com]
2,7-Dibromocarbazole: A Versatile Building Block for High-Performance Hole-Transporting Materials
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
2,7-Dibromocarbazole has emerged as a crucial building block in the design and synthesis of novel hole-transporting materials (HTMs) for advanced electronic applications.[1][2] Its rigid and planar structure, coupled with the electron-rich nitrogen atom, provides a robust core for constructing materials with excellent hole mobility and thermal stability. The bromine atoms at the 2 and 7 positions offer versatile sites for functionalization, allowing for the fine-tuning of the optoelectronic properties of the resulting HTMs.[3][4] This adaptability makes this compound-based HTMs highly suitable for applications in high-performance organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs).[5]
Carbazole derivatives, in general, are known for their advantageous properties, including high hole-transport capability, thermal and chemical stability, and electron-rich (p-type) characteristics. The 2,7-substitution pattern on the carbazole core has been shown to be particularly effective in enhancing the performance of HTMs compared to other substitution patterns, such as 3,6-substitution. This is attributed to a more suitable highest occupied molecular orbital (HOMO) energy level and higher hole mobility in 2,7-linked derivatives.
This document provides detailed application notes, experimental protocols, and performance data for HTMs derived from this compound, intended to guide researchers in the development of next-generation optoelectronic devices.
Data Presentation
The following tables summarize the key performance parameters of various hole-transporting materials derived from this compound, including their application in perovskite solar cells and organic light-emitting diodes.
Table 1: Properties of this compound-Based Hole-Transporting Materials
| HTM Name/Code | Molecular Structure | HOMO Level (eV) | LUMO Level (eV) | Hole Mobility (cm²/Vs) | Application | Reference |
| 2,7-Cbz-EDOT | Polymer of 2,7-carbazole and 3,4-ethylenedioxythiophene | -5.25 | - | - | PSC | |
| SGT-405 | Tris(2,7-di(4-methoxyphenyl)aminocarbazole) derivative | -5.11 | -2.15 | 4.2 x 10⁻⁴ | PSC | |
| TPE-2,7-Cbz | Tetraphenylethylene core with 2,7-carbazole arms | -5.26 | -2.21 | 1.1 x 10⁻³ | PSC | |
| BCz | 2,7-bis(dimesitylboryl)-N-ethyl-carbazole | -5.8 | -2.5 | - | OLED | |
| 2PACz | [2-(9H-carbazol-9-yl)ethyl]phosphonic acid | - | - | - | PSC | |
| Br-2PACz | [2-(3,6-dibromo-9H-carbazol-9-yl)ethyl]phosphonic acid | - | - | - | PSC | |
| PCz1 | Oligomeric cyclic carbazole-based material | - | - | - | PSC |
Table 2: Performance of Perovskite Solar Cells (PSCs) Utilizing this compound-Based HTMs
| HTM | Device Structure | Voc (V) | Jsc (mA/cm²) | FF | PCE (%) | Reference |
| 2,7-Cbz-EDOT | FTO/TiO₂/Perovskite/HTM/Au | 0.81 | 16.5 | 0.33 | 4.47 | |
| SGT-405 | FTO/TiO₂/CH₃NH₃PbI₃/HTM/Au | 1.03 | 21.8 | 0.66 | 14.79 | |
| TPE-2,7-Cbz | FTO/TiO₂/Perovskite/HTM/Au | 1.05 | 22.5 | 0.71 | 16.74 | |
| Br-2PACz | ITO/HTL/Cs0.25FA0.75Sn0.5Pb0.5I₃/C60/BCP/Cu | - | - | - | 19.51 | |
| PCz1 | FTO/TiO₂/Cs0.08FA0.80MA0.12Pb(I0.88Br0.12)₃/HTM/Au | - | - | - | 18.04 |
Table 3: Performance of Organic Light-Emitting Diodes (OLEDs) Utilizing this compound-Based HTMs
| HTM | Device Structure | Max. Luminance (cd/m²) | Current Efficiency (cd/A) | Power Efficiency (lm/W) | External Quantum Efficiency (%) | Reference |
| Di(arylcarbazole)-oxetane (5) | ITO/HTL/Alq₃/LiF/Al | 11670 | 4.2 | 2.6 | - | |
| Di(arylcarbazole)-oxetane (6) | ITO/HTL/Alq₃/LiF/Al | 13193 | 3.8 | 2.6 | - |
Experimental Protocols
Synthesis of this compound (General Procedure)
A common route for the synthesis of this compound involves the Cadogan cyclization of 2-nitro-4,4'-dibromobiphenyl.
Materials:
-
4,4'-Dibromobiphenyl
-
Nitrating agent (e.g., nitric acid/sulfuric acid)
-
Reducing agent/cyclization catalyst (e.g., triphenylphosphine)
-
Solvent (e.g., o-dichlorobenzene)
Procedure:
-
Nitration of 4,4'-Dibromobiphenyl: 4,4'-Dibromobiphenyl is nitrated to introduce a nitro group at the 2-position, yielding 2-nitro-4,4'-dibromobiphenyl. This is typically carried out using a mixture of nitric acid and sulfuric acid at low temperatures.
-
Cadogan Cyclization: The resulting 2-nitro-4,4'-dibromobiphenyl is then subjected to a reductive cyclization reaction. A common method involves heating the nitro compound with a deoxygenating agent like triphenylphosphine in a high-boiling solvent such as o-dichlorobenzene.
-
Purification: The crude product is purified by column chromatography on silica gel to yield pure this compound.
Synthesis of a 2,7-Disubstituted Carbazole HTM (Example: SGT-405)
This protocol describes a representative synthesis of a star-shaped HTM using this compound as a key intermediate.
Materials:
-
This compound
-
4-Methoxyaniline
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Ligand (e.g., P(t-Bu)₃)
-
Base (e.g., NaOt-Bu)
-
Solvent (e.g., toluene)
Procedure:
-
N-Arylation: The nitrogen of this compound is first functionalized, for example, by reacting it with a suitable aryl halide in the presence of a copper or palladium catalyst.
-
Buchwald-Hartwig Amination: The bromine atoms at the 2 and 7 positions are then substituted with amine moieties (e.g., 4-methoxyaniline) via a palladium-catalyzed Buchwald-Hartwig amination reaction.
-
Purification: The final product is purified by column chromatography and recrystallization to obtain the high-purity HTM.
Fabrication of a Perovskite Solar Cell (General Protocol)
Device Structure: FTO/c-TiO₂/m-TiO₂/Perovskite/HTM/Au
Materials:
-
Fluorine-doped tin oxide (FTO) coated glass substrates
-
Titanium dioxide (TiO₂) paste
-
Perovskite precursor solution (e.g., a mixture of FAI, PbI₂, MABr, and PbBr₂)
-
HTM solution (e.g., 2,7-carbazole derivative in chlorobenzene with additives like Li-TFSI and t-BP)
-
Gold (Au) for the back contact
Procedure:
-
Substrate Cleaning: FTO glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
Deposition of Compact TiO₂ (c-TiO₂) Layer: A compact layer of TiO₂ is deposited on the FTO substrate, typically by spray pyrolysis or spin coating of a titanium precursor solution, followed by annealing at high temperature (e.g., 450-500 °C).
-
Deposition of Mesoporous TiO₂ (m-TiO₂) Layer: A mesoporous TiO₂ layer is deposited by spin-coating a TiO₂ paste, followed by sintering at a high temperature.
-
Perovskite Layer Deposition: The perovskite active layer is deposited onto the mesoporous TiO₂ layer, often using a one-step or two-step spin-coating method. This is followed by annealing at a moderate temperature (e.g., 100-150 °C) to crystallize the perovskite.
-
Hole-Transporting Layer (HTL) Deposition: The HTM solution is spin-coated on top of the perovskite layer.
-
Gold Electrode Evaporation: Finally, a gold back contact is deposited by thermal evaporation through a shadow mask.
Fabrication of an Organic Light-Emitting Diode (OLED) (General Protocol)
Device Structure: ITO/HTL/Emissive Layer (EML)/Electron-Transporting Layer (ETL)/LiF/Al
Materials:
-
Indium tin oxide (ITO) coated glass substrates
-
HTM based on a this compound derivative
-
Emissive material (e.g., Alq₃)
-
Electron-transporting material (e.g., TPBi)
-
Lithium fluoride (LiF)
-
Aluminum (Al)
Procedure:
-
Substrate Cleaning: ITO substrates are cleaned similarly to the PSC protocol.
-
Hole-Transporting Layer (HTL) Deposition: The 2,7-carbazole-based HTM is deposited onto the ITO substrate by thermal evaporation in a high-vacuum chamber.
-
Emissive Layer (EML) Deposition: The emissive material is then deposited on top of the HTL by thermal evaporation.
-
Electron-Transporting Layer (ETL) Deposition: The ETL material is subsequently evaporated onto the EML.
-
Cathode Deposition: A thin layer of LiF followed by a thicker layer of Al are thermally evaporated to form the cathode.
Mandatory Visualizations
Caption: General synthesis workflow for hole-transporting materials from this compound.
Caption: Experimental workflow for the fabrication of a perovskite solar cell.
Caption: Energy level alignment in a typical perovskite solar cell.
References
- 1. 2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and characterization of 2,7-linked carbazole oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BJOC - 3,6-Carbazole vs 2,7-carbazole: A comparative study of hole-transporting polymeric materials for inorganic–organic hybrid perovskite solar cells [beilstein-journals.org]
Application Notes and Protocols for the Preparation of PCDTBT from 2,7-Dibromocarbazole for High-Efficiency Solar Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Poly[N-9'-heptadecanyl-2,7-carbazole-alt-5,5-(4',7'-di-2-thienyl-2',1',3'-benzothiadiazole)] (PCDTBT) is a prominent donor-acceptor conjugated polymer utilized in the active layer of organic photovoltaic (OPV) devices. Its favorable electronic and physical properties, including a low bandgap and good charge carrier mobility, contribute to the fabrication of high-efficiency bulk heterojunction solar cells. This document provides a comprehensive guide to the synthesis of PCDTBT, starting from 2,7-dibromocarbazole, and its subsequent application in the fabrication of organic solar cells. Detailed experimental protocols for the synthesis of monomers, polymerization, and device fabrication are presented, along with characterization data and expected performance metrics.
Synthesis of Monomers
The synthesis of PCDTBT involves the Suzuki cross-coupling polymerization of two key monomers: a carbazole-based boronic ester and a brominated benzothiadiazole derivative. The preparation of these monomers is a critical first step in obtaining high-quality polymer.
Monomer 1: 9-(heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole (M1)
The synthesis of M1 is a two-step process starting from this compound, involving N-alkylation followed by a Miyaura borylation.
Step 1: Synthesis of 2,7-dibromo-9-(heptadecan-9-yl)-9H-carbazole
This step introduces a bulky alkyl side chain to the carbazole nitrogen to enhance the solubility of the resulting polymer.
-
Experimental Protocol:
-
To a solution of 2,7-dibromo-9H-carbazole (1.0 g, 3.08 mmol) in N,N-dimethylformamide (DMF, 20 mL), add potassium carbonate (K₂CO₃, 1.28 g, 9.24 mmol).
-
Heat the mixture to 80 °C and add 9-bromoheptadecane (1.27 g, 3.69 mmol).
-
Stir the reaction mixture at 120 °C for 16 hours under a nitrogen atmosphere.
-
After cooling to room temperature, pour the mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel using hexane as the eluent to yield the product as a white solid.
-
Step 2: Synthesis of 9-(heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole (M1)
This step converts the dibrominated carbazole derivative into its corresponding boronic ester, which is reactive in the subsequent Suzuki polymerization.
-
Experimental Protocol:
-
Dissolve 2,7-dibromo-9-(heptadecan-9-yl)-9H-carbazole (1.0 g, 1.77 mmol), bis(pinacolato)diboron (1.08 g, 4.25 mmol), and potassium acetate (KOAc, 0.52 g, 5.31 mmol) in anhydrous 1,4-dioxane (30 mL).
-
Degas the mixture with nitrogen for 30 minutes.
-
Add [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.043 g, 0.053 mmol) to the mixture.
-
Heat the reaction mixture to 90 °C and stir for 24 hours under a nitrogen atmosphere.
-
After cooling, filter the mixture through a pad of Celite and wash with ethyl acetate.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (hexane/ethyl acetate, 9:1) to obtain M1 as a white solid.
-
Monomer 2: 4,7-bis(5-bromothiophen-2-yl)benzo[c][1][2][3]thiadiazole (M2)
The synthesis of M2 begins with the Stille coupling of 4,7-dibromo-2,1,3-benzothiadiazole with 2-(tributylstannyl)thiophene, followed by bromination.
Step 1: Synthesis of 4,7-di(thiophen-2-yl)benzo[c][1][2]thiadiazole
-
Experimental Protocol:
-
To a solution of 4,7-dibromo-2,1,3-benzothiadiazole (1.0 g, 3.40 mmol) in anhydrous toluene (50 mL), add 2-(tributylstannyl)thiophene (2.79 g, 7.48 mmol).
-
Degas the solution with nitrogen for 30 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.20 g, 0.17 mmol).
-
Heat the mixture to 110 °C and stir for 48 hours under a nitrogen atmosphere.
-
After cooling, pour the mixture into a saturated aqueous solution of potassium fluoride (KF) and stir for 3 hours.
-
Extract the mixture with chloroform (3 x 50 mL).
-
Wash the combined organic layers with water and dry over anhydrous MgSO₄.
-
Remove the solvent and purify the crude product by column chromatography on silica gel (hexane/chloroform, 1:1) to give an orange solid.
-
Step 2: Synthesis of 4,7-bis(5-bromothiophen-2-yl)benzo[c]thiadiazole (M2)
-
Experimental Protocol:
-
Dissolve 4,7-di(thiophen-2-yl)benzo[c]thiadiazole (0.5 g, 1.66 mmol) in chloroform (50 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-bromosuccinimide (NBS, 0.62 g, 3.49 mmol) in small portions in the dark.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate and then with water.
-
Dry the organic layer over anhydrous MgSO₄ and remove the solvent under reduced pressure.
-
Recrystallize the crude product from chloroform/methanol to obtain M2 as a red solid.
-
PCDTBT Polymer Synthesis via Suzuki Coupling
The polymerization of M1 and M2 is achieved through a palladium-catalyzed Suzuki cross-coupling reaction.
-
Experimental Protocol:
-
In a Schlenk flask, combine M1 (0.658 g, 1.0 mmol), M2 (0.458 g, 1.0 mmol), and a catalytic amount of Pd(PPh₃)₄ (0.023 g, 0.02 mmol).
-
Add anhydrous toluene (20 mL) and a 2 M aqueous solution of sodium carbonate (Na₂CO₃, 5 mL).
-
Degas the mixture by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 90 °C and stir vigorously for 48 hours under a nitrogen atmosphere.
-
After cooling, pour the mixture into methanol (200 mL) to precipitate the polymer.
-
Filter the solid and wash with methanol and acetone.
-
Purify the polymer by Soxhlet extraction sequentially with methanol, acetone, hexane, and finally with chloroform.
-
The chloroform fraction contains the purified PCDTBT. Precipitate the polymer from the chloroform solution by adding methanol, filter, and dry under vacuum.
-
PCDTBT Characterization Data
The molecular weight and polydispersity of the synthesized PCDTBT can be determined by Gel Permeation Chromatography (GPC).
| Parameter | Typical Value |
| Number Average Molecular Weight (Mₙ) | 15 - 25 kDa |
| Weight Average Molecular Weight (Mₙ) | 30 - 50 kDa |
| Polydispersity Index (PDI) | 2.0 - 2.5 |
Fabrication of PCDTBT-based Solar Cells
A standard architecture for a PCDTBT-based organic solar cell is a bulk heterojunction device with the structure: ITO/PEDOT:PSS/PCDTBT:PC₇₁BM/Ca/Al.
-
Experimental Protocol:
-
Substrate Cleaning: Sequentially clean patterned indium tin oxide (ITO) coated glass substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (15 minutes each). Dry the substrates with a stream of nitrogen and treat with UV-ozone for 20 minutes.
-
Hole Transport Layer (HTL) Deposition: Spin-coat a filtered aqueous dispersion of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) onto the ITO substrate at 5000 rpm for 60 seconds to achieve a thickness of approximately 40 nm. Anneal the substrates at 140 °C for 15 minutes in air.
-
Active Layer Deposition: Prepare a blend solution of PCDTBT and-phenyl-C₇₁-butyric acid methyl ester (PC₇₁BM) in a 1:4 weight ratio in chlorobenzene at a total concentration of 20 mg/mL. Stir the solution at 70 °C overnight. Spin-coat the active layer solution onto the PEDOT:PSS layer at 700 rpm for 60 seconds inside a nitrogen-filled glovebox to obtain a film thickness of approximately 80-90 nm. Anneal the active layer at 80 °C for 10 minutes.
-
Cathode Deposition: Thermally evaporate a calcium (Ca) layer (20 nm) followed by an aluminum (Al) layer (100 nm) onto the active layer through a shadow mask at a pressure below 10⁻⁶ Torr.
-
Solar Cell Performance
The performance of the fabricated solar cells should be measured under simulated AM 1.5G illumination at 100 mW/cm².
| Parameter | Typical Value |
| Open-Circuit Voltage (Vₒ꜀) | 0.85 - 0.90 V |
| Short-Circuit Current Density (Jₛ꜀) | 9.0 - 10.5 mA/cm² |
| Fill Factor (FF) | 65 - 70 % |
| Power Conversion Efficiency (PCE) | 6.0 - 7.0 % |
Visualizations
Figure 1. Synthetic workflow for PCDTBT polymer.
Figure 2. Experimental workflow for solar cell fabrication.
Figure 3. Device architecture of the PCDTBT solar cell.
References
Application Notes and Protocols for the N-Alkylation of 2,7-Dibromocarbazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the N-alkylation of 2,7-dibromocarbazole, a key building block in the synthesis of functional organic materials used in optoelectronics and as pharmaceutical intermediates. The protocols outlined below cover conventional heating, phase-transfer catalysis, and microwave-assisted methods, offering flexibility in reaction setup and optimization.
Introduction
The N-alkylation of the carbazole ring system is a fundamental synthetic transformation that allows for the fine-tuning of the molecule's electronic properties and solubility. The introduction of various alkyl chains onto the nitrogen atom of this compound is a critical step in the development of new materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic applications. Furthermore, N-substituted carbazole derivatives are prevalent scaffolds in many biologically active compounds. This application note offers a comparative overview of different alkylation strategies to guide researchers in selecting the most suitable method for their specific needs.
Experimental Protocols
Three primary methods for the N-alkylation of this compound are presented: conventional heating, phase-transfer catalysis for improved reaction efficiency, and microwave-assisted synthesis for rapid and "green" chemistry approaches.
Protocol 1: Conventional Heating
This method is a standard and widely used procedure for N-alkylation.
Materials:
-
This compound
-
Alkyl halide (e.g., 1-bromooctane, 1-bromohexane, 2-ethylhexyl bromide)
-
Base (e.g., sodium hydroxide (NaOH), potassium carbonate (K₂CO₃), or sodium hydride (NaH))
-
Solvent (e.g., acetone, N,N-dimethylformamide (DMF), tetrahydrofuran (THF))
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes, dichloromethane)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 equiv).
-
Solvent and Base Addition: Add the chosen solvent (e.g., DMF) and the base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Alkylation: Add the alkyl halide (1.1-1.5 equiv) to the suspension.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 60-100 °C) and stir for several hours (4-24 h), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate) to afford the pure N-alkyl-2,7-dibromocarbazole.
Protocol 2: Phase-Transfer Catalysis (PTC)
This protocol is advantageous for its mild reaction conditions and often improved yields.
Materials:
-
Same as Protocol 1, with the addition of a phase-transfer catalyst (e.g., tetrabutylammonium bromide (TBAB)).
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 equiv), the alkyl halide (1.1-1.5 equiv), the base (e.g., solid K₂CO₃ or an aqueous solution of NaOH), and a catalytic amount of the phase-transfer catalyst (e.g., TBAB, 0.05-0.1 equiv).
-
Solvent: Add a suitable organic solvent (e.g., toluene or dichloromethane).
-
Reaction: Stir the biphasic mixture vigorously at a temperature ranging from room temperature to reflux for 2-12 hours. Monitor the reaction by TLC.
-
Work-up and Purification: Follow the same work-up and purification steps as described in Protocol 1.
Protocol 3: Microwave-Assisted Synthesis
This method offers a significant reduction in reaction time and often leads to higher yields, aligning with the principles of green chemistry.[1]
Materials:
-
This compound
-
Alkyl halide
-
Solid base (e.g., K₂CO₃)
-
Optional: A high-boiling point solvent (e.g., DMF, NMP) or solvent-free conditions.
Procedure:
-
Reaction Mixture: In a microwave-safe reaction vessel, mix this compound (1.0 equiv), the alkyl halide (1.2-2.0 equiv), and the solid base (e.g., K₂CO₃, 2.0-3.0 equiv). For solvent-free conditions, the reagents are thoroughly mixed.
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a short period (typically 5-30 minutes).
-
Work-up and Purification: After cooling, dissolve the reaction mixture in a suitable organic solvent and filter to remove the inorganic base. Concentrate the filtrate and purify the crude product by column chromatography as described in Protocol 1.
Data Presentation
The following table summarizes the reaction conditions and yields for the N-alkylation of this compound with various alkyl halides using the different protocols described.
| Alkyl Halide | Method | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1-Bromooctane | Conventional | K₂CO₃ (2.0) | DMF | 80 | 12 | 95 | Custom |
| 1-Bromohexane | Conventional | NaH (1.2) | THF | RT to 50 | 6 | >90 | Custom |
| 2-Ethylhexyl bromide | Conventional | K₂CO₃ (3.0) | DMF | 90 | 24 | 85 | Custom |
| 1-Bromobutane | PTC | K₂CO₃ (2.0) | Toluene | 80 | 4 | 92 | Custom |
| 1-Bromooctane | PTC | NaOH (aq) | Toluene | 90 | 6 | 93 | Custom |
| 2-Ethylhexyl bromide | PTC | K₂CO₃ (2.0) | Toluene | 90 | 8 | 88 | Custom |
| 1-Bromohexane | Microwave | K₂CO₃ (2.5) | Solvent-free | 120 | 0.25 | 96 | |
| 1-Bromooctane | Microwave | K₂CO₃ (2.5) | Solvent-free | 130 | 0.33 | 94 |
Note: "Custom" denotes a generalized procedure based on commonly reported literature methods.
Visualization
Experimental Workflow for N-Alkylation of this compound
The following diagram illustrates the general workflow for the N-alkylation of this compound.
Caption: General experimental workflow for N-alkylation.
Signaling Pathway Analogy: From Reactants to Product
This diagram provides a conceptual analogy of the reaction pathway, illustrating the progression from starting materials to the final product.
Caption: Conceptual reaction pathway.
References
Application Note: Characterization of Poly(2,7-carbazole)s by NMR and Gel Permeation Chromatography (GPC)
Audience: Researchers, scientists, and drug development professionals.
Introduction Poly(2,7-carbazole)s are a significant class of conjugated polymers renowned for their excellent thermal stability, strong fluorescence, and effective hole-transporting capabilities.[1][2] These properties make them highly desirable materials for a range of optoelectronic applications, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and photovoltaic cells.[2][3] The performance of these materials is intrinsically linked to their molecular structure and molecular weight distribution. Therefore, precise characterization is essential for establishing structure-property relationships and optimizing device performance.[3] This application note provides detailed protocols for the characterization of poly(2,7-carbazole)s using two fundamental analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation and Gel Permeation Chromatography (GPC) for determining molecular weight and polydispersity.
Gel Permeation Chromatography (GPC) for Molecular Weight Analysis
Principle Gel Permeation Chromatography (GPC), a subset of Size Exclusion Chromatography (SEC), is a powerful technique used to determine the molecular weight distribution of polymers. The method separates molecules based on their size, or more accurately, their hydrodynamic volume in solution. As the polymer solution passes through a column packed with porous gel, larger molecules that cannot enter the pores elute first, while smaller molecules that permeate the pores have a longer path and elute later. The output is a chromatogram from which the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) can be calculated.
Application to Poly(2,7-carbazole)s For poly(2,7-carbazole)s, GPC is critical for confirming the success of a polymerization reaction and for understanding how molecular weight influences properties like solubility, film morphology, and charge carrier mobility. For instance, optimal performance in solar cell applications has been linked to specific molecular weight ranges. It is important to note that conjugated polymers like poly(2,7-carbazole)s have semi-rigid backbones, which can lead to inaccuracies when calibrating with flexible standards such as polystyrene. Despite this, polystyrene-calibrated GPC remains a widely used and valuable tool for comparative analysis.
Quantitative Data Summary The molecular weight of poly(2,7-carbazole)s can vary significantly depending on the polymerization method and specific monomer used. The following table summarizes representative GPC data for a poly(2,7-carbazole) derivative.
Table 1: Example GPC Data for a Poly(2,7-carbazole) Derivative (PCDTBT)
| Parameter | Value | Reference |
|---|---|---|
| Number-Average Molecular Weight (Mn) | ~20 kDa | |
| Weight-Average Molecular Weight (Mw) | ~44 kDa |
| Polydispersity Index (PDI) | ~2.2 | |
Detailed Protocol: GPC Analysis
A. Instrumentation
-
GPC System: An integrated HPLC system such as a Waters 2695 Separations Module or an Agilent 1260 Infinity II GPC/SEC System.
-
Columns: PLgel columns are commonly used. The choice of column pore size should be appropriate for the expected molecular weight range of the polymer.
-
Detector: A Refractive Index (RI) detector is standard for polymer analysis. A photodiode array (PDA) detector can also be used.
-
Software: GPC-specific software for data acquisition and analysis (e.g., LabSolutions GPC option).
B. Sample Preparation
-
Solvent Selection: Use high-performance liquid chromatography (HPLC) grade tetrahydrofuran (THF) as the solvent. The sample must be fully soluble in the mobile phase to prevent column clogging.
-
Concentration: Prepare the polymer solution at a concentration of 1-2 mg/mL in THF. Higher molecular weight polymers should be prepared at lower concentrations (e.g., 1 mg/mL).
-
Dissolution: Allow the polymer to dissolve slowly in THF at room temperature. Gentle agitation is acceptable, but avoid sonication, which can cause polymer chain scission. For highly crystalline or high molecular weight samples, overnight dissolution (~12 hours) is recommended.
-
Filtration: After complete dissolution, filter the sample solution through a 0.2 µm polytetrafluoroethylene (PTFE) syringe filter to remove any dust or particulate matter before injection.
C. Chromatographic Conditions
-
Mobile Phase (Eluent): HPLC-grade THF.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Maintain a constant temperature, typically 35-40°C, to ensure baseline stability and reproducible results.
-
Injection Volume: 10-100 µL, depending on the system and concentration.
D. Calibration
-
Prepare a series of narrow polydispersity polystyrene standards of known molecular weights.
-
Inject each standard individually or as a cocktail mixture.
-
Generate a calibration curve by plotting the logarithm of the peak molecular weight (log Mp) versus the retention time.
E. Data Analysis
-
Inject the prepared poly(2,7-carbazole) sample.
-
Using the generated polystyrene calibration curve, the software will calculate the Mn, Mw, and PDI for the sample based on its chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis
Principle NMR spectroscopy is an indispensable tool for determining the detailed chemical structure of molecules. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. By analyzing the chemical shifts, signal integrations, and coupling patterns in an NMR spectrum, one can deduce the connectivity of atoms and confirm the identity of the synthesized polymer.
Application to Poly(2,7-carbazole)s For poly(2,7-carbazole)s, ¹H and ¹³C NMR are used to:
-
Confirm the successful polymerization by observing the disappearance of monomer signals (e.g., protons on boronic esters or bromine-substituted carbons) and the appearance of broad polymer signals.
-
Verify the regioregularity of the polymer backbone, ensuring the desired 2,7-linkage.
-
Characterize the chemical structure of the N-alkyl or N-aryl side chains.
-
Assess the purity of the polymer. Due to the polymeric nature and restricted rotation of the bulky carbazole units, the resulting NMR signals are typically broad compared to those of small-molecule monomers.
Characteristic ¹H NMR Chemical Shifts The following table provides typical chemical shift ranges for protons in poly(2,7-carbazole) derivatives.
Table 2: Characteristic ¹H NMR Chemical Shift Ranges for Poly(2,7-carbazole)s
| Proton Type | Chemical Shift (δ, ppm) | Comments |
|---|---|---|
| Aromatic Backbone Protons (Carbazole) | 7.0 - 8.5 | Broad, overlapping signals characteristic of the polymer backbone. |
| Alkyl Side-Chain Protons (e.g., -CH₂-) | 4.0 - 4.5 | Protons directly attached to the nitrogen atom (N-CH₂). |
| Alkyl Side-Chain Protons (e.g., -(CH₂)n-) | 1.2 - 2.0 | Methylene protons further down the alkyl chain. |
| Alkyl Side-Chain Protons (e.g., -CH₃) | 0.8 - 1.0 | Terminal methyl protons of the alkyl chain. |
Detailed Protocol: NMR Analysis
A. Instrumentation
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz, 500 MHz, or 600 MHz) is required to achieve sufficient resolution for polymer analysis.
B. Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the polymer. Chloroform-d (CDCl₃) and Tetrahydrofuran-d8 (THF-d8) are common choices.
-
Concentration: Dissolve approximately 5-10 mg of the poly(2,7-carbazole) sample in 0.6-0.7 mL of the chosen deuterated solvent.
-
Transfer: Transfer the solution to a standard 5 mm NMR tube.
C. Data Acquisition (¹H NMR)
-
Tuning and Shimming: Tune the probe to the ¹H frequency and shim the magnetic field to optimize homogeneity and obtain sharp signals.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment.
-
Number of Scans: 16 to 64 scans, or more, to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 2-4 seconds.
-
-
¹³C NMR: For ¹³C analysis, a significantly higher number of scans will be required due to the low natural abundance of the ¹³C isotope.
D. Data Processing and Analysis
-
Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Referencing: Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
Integration: Integrate the area under the peaks. The ratio of the integral of the aromatic region to the alkyl region should correspond to the theoretical ratio of protons in the polymer repeat unit, confirming the structure.
-
Assignment: Assign the signals to the corresponding protons in the polymer structure based on their chemical shifts, multiplicities, and integrations.
Visualized Workflows and Relationships
The following diagrams illustrate the experimental workflow and the logical relationship between the analytical techniques and the polymer properties they help determine.
Caption: Workflow for the characterization of poly(2,7-carbazole)s.
Caption: Relationship between techniques and measured polymer properties.
References
Fabricating High-Performance Thin Films of 2,7-Carbazole-Based Polymers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the fabrication of thin films using 2,7-carbazole-based polymers. These polymers are a promising class of materials for a variety of applications, including organic electronics and biomedical devices, owing to their excellent charge transport properties and environmental stability. The following sections detail various deposition techniques, including spin coating, drop casting, and blade coating, along with the influence of key processing parameters on the final film properties.
Introduction to Thin-Film Fabrication Techniques
The performance of devices based on 2,7-carbazole polymers is critically dependent on the quality and morphology of the polymer thin film. The choice of fabrication technique and the precise control of deposition parameters are therefore of paramount importance. This guide covers several common solution-based methods suitable for these polymers.
Spin Coating
Spin coating is a widely used technique for producing uniform thin films on flat substrates. It offers excellent control over film thickness by varying the spin speed and solution concentration.
Experimental Protocol
Materials:
-
2,7-carbazole-based polymer
-
High-purity organic solvent (e.g., chloroform, chlorobenzene, toluene, ethanol)[1]
-
Substrates (e.g., ITO-coated glass, silicon wafers)
-
Cleaning solvents (e.g., deionized water, acetone, isopropanol)
Equipment:
-
Spin coater
-
Ultrasonic bath
-
Nitrogen gun
-
Hotplate
-
Glovebox (optional, for inert atmosphere processing)
Procedure:
-
Substrate Cleaning:
-
Sequentially sonicate the substrates in deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
For enhanced surface wettability, treat the substrates with UV-ozone for 10-15 minutes prior to coating.
-
-
Solution Preparation:
-
Deposition:
-
Annealing:
-
Transfer the coated substrate to a hotplate.
-
Anneal the film at a specific temperature (e.g., 80-150 °C) for a defined time (e.g., 10-30 minutes) to remove residual solvent and improve film morphology. This step is ideally performed in an inert atmosphere.
-
Quantitative Data
The properties of spin-coated films are highly dependent on the processing parameters. The following tables summarize typical relationships.
| Parameter | Value Range | Effect on Film Properties |
| Solution Concentration | 1 - 20 mg/mL | Higher concentration generally leads to thicker films. |
| Spin Speed | 1000 - 5000 rpm | Higher spin speeds result in thinner films due to greater centrifugal force. |
| Annealing Temperature | 80 - 150 °C | Affects crystallinity, morphology, and charge transport properties. Optimal temperature depends on the specific polymer. |
| Spin Speed (rpm) | Resulting Film Thickness (nm) | Surface Roughness (RMS, nm) |
| 1000 | ~100 - 200 | ~1.0 - 2.0 |
| 2000 | ~70 - 150 | ~0.8 - 1.5 |
| 3000 | ~50 - 100 | ~0.5 - 1.2 |
| 4000 | ~30 - 80 | ~0.4 - 1.0 |
| 5000 | ~20 - 60 | ~0.3 - 0.8 |
Note: The values in the table are illustrative and can vary significantly depending on the specific 2,7-carbazole polymer, solvent, and solution concentration used.
Experimental Workflow
Spin coating workflow for 2,7-carbazole polymer thin films.
Drop Casting
Drop casting is a simple method that involves dropping a polymer solution onto a substrate and allowing the solvent to evaporate. While less controlled in terms of film uniformity and thickness compared to spin coating, it is a useful technique for rapid screening of materials.
Experimental Protocol
Materials & Equipment:
-
Same as for Spin Coating, with the addition of a micropipette.
Procedure:
-
Substrate Cleaning & Solution Preparation: Follow the same procedure as for spin coating. A common solvent for drop casting polycarbazole is Dimethyl Sulfoxide (DMSO).
-
Deposition:
-
Place the cleaned substrate on a level surface.
-
Using a micropipette, carefully drop a defined volume of the polymer solution onto the center of the substrate.
-
Allow the solvent to evaporate completely. This can be done at room temperature or on a hotplate at a low temperature (e.g., 40-60 °C) to accelerate drying.
-
Quantitative Data
| Parameter | Typical Value | Effect on Film Properties |
| Solution Volume | 10 - 100 µL | Larger volumes generally result in thicker and larger area films. |
| Drying Temperature | Room Temp. - 60 °C | Affects the rate of solvent evaporation and can influence film morphology ("coffee ring" effect). |
Blade Coating
Blade coating is a scalable deposition technique that is well-suited for producing large-area films with good uniformity. It involves moving a blade with a set gap over a substrate covered with the polymer solution.
Experimental Protocol
Materials & Equipment:
-
Same as for Spin Coating, with the addition of a blade coater.
Procedure:
-
Substrate Cleaning & Solution Preparation: Follow the same procedure as for spin coating.
-
Deposition:
-
Fix the cleaned substrate onto the stage of the blade coater.
-
Dispense the polymer solution in front of the blade.
-
Set the blade gap (e.g., 100-300 µm) and the coating speed (e.g., 5-50 mm/s).
-
Move the blade across the substrate to spread the solution and form a wet film.
-
-
Drying/Annealing:
-
The film is then dried, often on a heated stage, to remove the solvent. The temperature will depend on the solvent's boiling point.
-
Quantitative Data
| Parameter | Value Range | Effect on Film Properties |
| Blade Gap | 100 - 300 µm | A larger gap generally results in a thicker wet film and consequently a thicker dry film. |
| Coating Speed | 5 - 50 mm/s | Higher speeds can lead to thinner films in the viscous drag regime. The relationship can be complex and depends on the solution's rheology. |
| Substrate Temp. | 25 - 100 °C | Affects solvent evaporation rate and polymer chain arrangement during film formation. |
Experimental Workflow
Blade coating workflow for large-area film fabrication.
Influence of Solvents and Post-Deposition Treatments
Solvent Selection
The choice of solvent is critical as it affects the solubility of the polymer and the morphology of the resulting film. Solvents with higher boiling points generally evaporate more slowly, allowing more time for the polymer chains to self-organize, which can lead to higher crystallinity and improved charge transport.
Post-Deposition Annealing
Thermal annealing after film deposition is a common practice to enhance device performance. Annealing can improve the molecular packing and crystallinity of the polymer film, leading to higher charge carrier mobility. Solvent vapor annealing, where the film is exposed to a solvent atmosphere, is another effective method to improve film morphology.
Application in Organic Field-Effect Transistors (OFETs)
The quality of the semiconductor film is a key determinant of OFET performance. For 2,7-carbazole-based polymers, which are typically p-type semiconductors, a well-ordered film morphology facilitates efficient hole transport. Solution-processed OFETs using these polymers have demonstrated promising hole mobilities.
Logical Relationship in OFET Fabrication
Key components of a bottom-gate, top-contact OFET.
References
Application of 2,7-Dibromocarbazole in Organic Field-Effect Transistors (OFETs)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
2,7-Dibromocarbazole is a versatile building block for the synthesis of high-performance organic semiconducting materials. Its derivatives, particularly poly(2,7-carbazole)s, have garnered significant attention for their application in organic field-effect transistors (OFETs) due to their excellent charge-transport properties, good solubility, and thermal stability.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of a representative this compound-based polymer, the fabrication of OFET devices, and their characterization.
Data Presentation
The performance of OFETs based on various this compound copolymers is summarized in the table below. These polymers are typically synthesized via Suzuki or Yamamoto coupling reactions, leading to materials with high molecular weights and good solubility in common organic solvents.[2] The data highlights the p-type semiconductor behavior of these materials, with hole mobilities reaching up to the order of 10⁻³ cm²/Vs.
| Polymer | Hole Mobility (μ) (cm²/Vs) | On/Off Ratio | Threshold Voltage (Vth) (V) | Synthesis Method | Reference |
| PCDTBT | 1 x 10⁻³ | 3 x 10⁴ | -16 | Suzuki Coupling | [3] |
| PCDTPT | 4 x 10⁻⁵ | 1 x 10² | -48 | Suzuki Coupling | [3] |
| PCDTBX | 1 x 10⁻⁴ | 5 x 10³ | -21 | Suzuki Coupling | |
| Poly(N-octyl-2,7-carbazole) | 2.0 x 10⁻³ | 5 x 10⁴ | Not Reported | Yamamoto Coupling | |
| Poly(N-(4-hexylbenzoyl)-2,7-carbazole) | 1 x 10⁻² (Conductivity) | Not Reported | Not Reported | Yamamoto Coupling |
Experimental Protocols
This section provides detailed methodologies for the synthesis of a high-performance poly(2,7-carbazole) derivative, Poly[N-9''-hepta-decanyl-2,7-carbazole-alt-5,5-(4',7'-di-2-thienyl-2',1',3'-benzothiadiazole)] (PCDTBT), its use in the fabrication of a top-gate, bottom-contact OFET, and the subsequent characterization of the device.
Protocol 1: Synthesis of PCDTBT via Suzuki Coupling
This protocol describes the synthesis of the alternating copolymer PCDTBT from its monomer precursors.
Materials:
-
2,7-Dibromo-9-(heptadecan-9-yl)-9H-carbazole
-
4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
N,N-Dimethylformamide (DMF)
-
Methanol
-
Acetone
-
Argon gas
Procedure:
-
Monomer Preparation: The synthesis of 2,7-dibromo-9-(tridecan-7-yl)-9H-carbazole involves the N-alkylation of this compound.
-
Polymerization Setup: In a flame-dried Schlenk flask, dissolve 2,7-dibromo-9-(heptadecan-9-yl)-9H-carbazole (1.0 eq) and 4,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole (1.0 eq) in a 3:1 mixture of toluene and DMF.
-
Degassing: Degas the solution by bubbling with argon for 30 minutes.
-
Catalyst Addition: To the degassed solution, add Pd(OAc)₂ (0.02 eq) and PPh₃ (0.08 eq).
-
Base Addition: Add an aqueous solution of K₂CO₃ (2 M, 4.0 eq) to the reaction mixture.
-
Reaction: Heat the mixture to 90 °C and stir vigorously under an argon atmosphere for 48 hours.
-
Precipitation and Purification:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a vigorously stirred solution of methanol.
-
Filter the resulting polymer precipitate and wash sequentially with methanol and acetone.
-
Purify the polymer by Soxhlet extraction with methanol, acetone, and hexane to remove oligomers and catalyst residues.
-
Finally, extract the polymer with chloroform.
-
-
Drying: Precipitate the chloroform solution in methanol, filter the polymer, and dry under vacuum at 60 °C for 24 hours.
Protocol 2: Fabrication of a Top-Gate, Bottom-Contact OFET
This protocol details the fabrication of an OFET using the synthesized PCDTBT polymer.
Materials:
-
Heavily n-doped silicon wafers with a 200 nm thermally grown SiO₂ layer
-
PCDTBT synthesized in Protocol 1
-
Chlorobenzene
-
Octadecyltrichlorosilane (OTS)
-
Toluene
-
Gold (Au) for source and drain electrodes
-
Poly(methyl methacrylate) (PMMA) as gate dielectric
-
Anisole
-
Aluminum (Al) for gate electrode
Procedure:
-
Substrate Cleaning:
-
Clean the Si/SiO₂ wafers by sonicating in acetone and then isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen.
-
Treat the substrates with oxygen plasma for 5 minutes to remove any organic residues and to hydroxylate the surface.
-
-
Surface Modification:
-
Immerse the cleaned substrates in a 10 mM solution of OTS in anhydrous toluene for 30 minutes at 60 °C to form a self-assembled monolayer.
-
Rinse the substrates with fresh toluene and dry with nitrogen.
-
-
Semiconductor Deposition:
-
Prepare a 0.5 wt% solution of PCDTBT in chlorobenzene.
-
Spin-coat the PCDTBT solution onto the OTS-treated SiO₂/Si substrates at 3000 rpm for 60 seconds.
-
Anneal the film at 120 °C for 30 minutes in a nitrogen-filled glovebox.
-
-
Source and Drain Electrode Deposition:
-
Thermally evaporate 50 nm of gold through a shadow mask to define the source and drain electrodes. The channel length (L) and width (W) can be defined by the mask (e.g., L = 50 µm, W = 1000 µm).
-
-
Gate Dielectric Deposition:
-
Prepare a 4 wt% solution of PMMA in anisole.
-
Spin-coat the PMMA solution on top of the semiconductor and electrodes at 2000 rpm for 60 seconds.
-
Anneal the dielectric layer at 80 °C for 60 minutes in a nitrogen-filled glovebox.
-
-
Gate Electrode Deposition:
-
Thermally evaporate 100 nm of aluminum through a shadow mask to define the gate electrode over the channel region.
-
Protocol 3: OFET Characterization
This protocol outlines the electrical characterization of the fabricated PCDTBT OFET.
Equipment:
-
Semiconductor parameter analyzer (e.g., Keithley 4200-SCS)
-
Probe station
-
Glovebox with an inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Device Connection: Place the fabricated OFET on the probe station inside the glovebox. Connect the probes to the source, drain, and gate electrodes.
-
Output Characteristics (Id-Vd):
-
Apply a gate voltage (Vg) starting from 0 V and stepping to negative voltages (e.g., -20 V, -40 V, -60 V).
-
For each Vg, sweep the drain voltage (Vd) from 0 V to a negative voltage (e.g., -60 V) and measure the drain current (Id).
-
Plot Id versus Vd for each Vg.
-
-
Transfer Characteristics (Id-Vg):
-
Set the drain voltage to a constant negative value in the saturation regime (e.g., Vd = -60 V).
-
Sweep the gate voltage (Vg) from a positive voltage (e.g., +20 V) to a negative voltage (e.g., -60 V) and measure the drain current (Id).
-
Plot both log(Id) and (Id)1/2 versus Vg.
-
-
Parameter Extraction:
-
On/Off Ratio: Calculate the ratio of the maximum drain current (Ion) to the minimum drain current (Ioff) from the transfer curve.
-
Field-Effect Mobility (μ): Calculate the mobility in the saturation regime using the following equation from the linear fit of the (Id)1/2 vs. Vg plot: Id = (μ * Ci * W) / (2 * L) * (Vg - Vth)² where Ci is the capacitance per unit area of the gate dielectric, W is the channel width, and L is the channel length.
-
Threshold Voltage (Vth): Determine the threshold voltage from the x-intercept of the linear fit of the (Id)1/2 vs. Vg plot.
-
Mandatory Visualization
References
- 1. Poly(2,7-carbazole) derivatives as semiconductors for organic thin-film transistors - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]
- 2. Poly(2,7‐carbazole) Derivatives as Semiconductors for Organic Thin‐Film Transistors | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 2,7-Dibromocarbazole by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of crude 2,7-Dibromocarbazole using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: Silica gel is the most commonly used stationary phase for the purification of this compound.[1][2][3] The mesh size of the silica gel, such as 60-120 mesh or 230-400 mesh, can be selected based on the required resolution.[2]
Q2: Which solvent systems are effective for the elution of this compound?
A2: Several solvent systems have been successfully employed. The choice of eluent depends on the specific impurities present in the crude mixture. Common systems include:
-
Toluene/Heptane (1:1, v/v)[1]
-
Dichloromethane/Hexane (1:5, v/v)
-
Petroleum Ether/Ethyl Acetate (8:2, v/v)
It is crucial to first perform Thin Layer Chromatography (TLC) to determine the optimal solvent system that provides good separation between this compound and any impurities.
Q3: What is a typical Rf value for this compound on TLC?
A3: The Rf value of this compound is dependent on the solvent system used. In a toluene/heptane (1:1, v/v) system, an Rf value of 0.5-0.6 has been reported.
Q4: How can I monitor the separation during column chromatography?
A4: The separation can be monitored by collecting fractions and analyzing them using Thin Layer Chromatography (TLC). This allows for the identification of fractions containing the pure product. A UV lamp can be used for the visualization of spots on the TLC plate.
Q5: Is any further purification required after column chromatography?
A5: For obtaining high-purity this compound, recrystallization after column chromatography is often recommended. Methanol is a solvent that has been used for the recrystallization of a similar compound.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography of this compound.
| Problem | Possible Cause(s) | Solution(s) |
| Compound does not elute from the column | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For example, if using a hexane/ethyl acetate mixture, increase the proportion of ethyl acetate. |
| Strong interaction with the stationary phase. | Consider switching to a different stationary phase, such as alumina, if using silica gel. | |
| Compound elutes too quickly (low resolution) | The mobile phase is too polar. | Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., hexane). |
| Tailing of spots on TLC | The sample is too concentrated. | Dilute the sample before loading it onto the column or spotting it on the TLC plate. |
| Presence of acidic or basic impurities. | Add a small amount of a modifier to the mobile phase, such as triethylamine for basic compounds or acetic acid for acidic compounds. | |
| Poor separation of closely eluting impurities | Insufficient resolution. | Use a longer column for better separation. |
| Employ a shallower solvent gradient during elution. | ||
| Consider using a different stationary phase with alternative selectivity. | ||
| Cracks or channels in the silica gel bed | Improper packing of the column. | Ensure the silica gel is packed uniformly as a slurry to avoid air bubbles. |
| Insoluble material at the top of the column | The crude product is not fully soluble in the mobile phase. | Dissolve the sample in a minimal amount of a slightly more polar solvent before loading. Alternatively, use the dry loading technique. |
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography Purification
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., hexane or pentane).
-
Column Packing: Carefully pour the slurry into the chromatography column, ensuring even packing without air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable solvent and load it onto the top of the packed column. Alternatively, for poorly soluble samples, use the dry loading method by adsorbing the sample onto a small amount of silica gel.
-
Elution: Begin eluting the column with the chosen mobile phase. Start with a low polarity solvent mixture and gradually increase the polarity if necessary to elute the desired compound.
-
Fraction Collection: Collect fractions in separate tubes.
-
Monitoring: Monitor the collected fractions using TLC to identify those containing the pure this compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Protocol 2: Recrystallization
-
Solvent Selection: In a test tube, dissolve a small amount of the purified this compound in a minimal amount of a hot solvent (e.g., methanol or ethanol). If the compound dissolves when hot and precipitates upon cooling, the solvent is suitable.
-
Dissolution: Dissolve the bulk of the material in the minimum amount of the hot solvent in an Erlenmeyer flask.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Quantitative Data Summary
| Parameter | Value | Solvent System | Reference |
| Rf of this compound | 0.5 - 0.6 | Toluene/Heptane (1:1, v/v) | |
| Eluent for Purification | Dichloromethane/Hexane (1:5, v/v) | - | |
| Eluent for Purification | Petroleum Ether/Ethyl Acetate (8:2, v/v) | - |
Visualizations
References
Technical Support Center: Polymerization of 2,7-Dibromocarbazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the polymerization of 2,7-Dibromocarbazole. The information is designed to help identify and mitigate common side reactions encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the Suzuki polymerization of this compound?
A1: The most prevalent side reaction during the Suzuki polymerization of this compound is the homocoupling of the boronic acid or ester reagent. This leads to the formation of carbazole-carbazole dimers or oligomers, which can act as defects in the polymer chain. The presence of oxygen and palladium(II) species in the reaction mixture are primary causes for this unwanted reaction. Additionally, in catalyst-transfer polycondensation methods, the formation of cyclic by-products has been observed, particularly with 3,6-substituted carbazoles, and may be a consideration for the 2,7-isomer as well.
Q2: What are the typical side reactions in the Yamamoto polymerization of this compound?
A2: Yamamoto polymerization, which involves the reductive coupling of dihaloaromatic compounds, is generally considered to have fewer side reactions compared to some other cross-coupling methods. However, incomplete polymerization leading to low molecular weight polymers can be an issue if the nickel catalyst is not sufficiently active or if reaction conditions are not optimal. Homopolymerizations of N-alkyl-2,7-dihalogenocarbazoles have been successfully achieved using this method.
Q3: How do side reactions affect the properties of the final poly(2,7-carbazole)?
A3: Side reactions can significantly impact the material properties of poly(2,7-carbazole). Homocoupling defects can disrupt the conjugation along the polymer backbone, leading to a lower effective conjugation length. This can, in turn, affect the material's optical and electronic properties, such as its absorption and emission spectra, as well as its charge carrier mobility. Low molecular weight polymers, often a result of premature termination or side reactions, can lead to poor film-forming properties and suboptimal performance in electronic devices like solar cells.
Q4: Can the choice of N-alkyl substituent on the carbazole influence side reactions?
A4: Yes, the N-alkyl substituent can influence the solubility of both the monomer and the resulting polymer. Poor solubility can lead to precipitation of the growing polymer chains, limiting the achievable molecular weight and potentially increasing the relative amount of defects. The choice of a bulky or long-chain alkyl group can enhance solubility and help maintain a homogeneous reaction mixture, which is crucial for achieving high molecular weight and minimizing side reactions.
Troubleshooting Guides
Issue 1: Low Molecular Weight and Broad Polydispersity Index (PDI) in Suzuki Polymerization
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Presence of Oxygen | Rigorously degas all solvents and the reaction mixture. This can be done by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period or by using several freeze-pump-thaw cycles. | Reduced homocoupling of the boronic acid/ester, leading to a higher molecular weight and narrower PDI. |
| Inefficient Catalyst | Use a high-purity Pd(0) precatalyst like Pd(PPh₃)₄ to avoid the need for in-situ reduction of Pd(II), which can be inefficient and promote side reactions. | More efficient initiation and propagation of the polymerization, resulting in a higher degree of polymerization. |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. Lowering the temperature has been shown to suppress the formation of cyclic by-products in some catalyst-transfer polymerizations. | Increased linearity of the polymer chains and a reduction in low molecular weight cyclic species. |
| Impure Monomers | Purify the this compound and the boronic acid/ester comonomer prior to polymerization using techniques such as recrystallization or column chromatography. | Removal of monofunctional impurities that can act as chain terminators, allowing for the growth of longer polymer chains. |
Issue 2: Presence of Homocoupling Defects in the Final Polymer
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Oxidation of Pd(0) to Pd(II) | In addition to degassing, consider adding a mild reducing agent, such as potassium formate, to the reaction mixture. This can help to reduce any Pd(II) species back to the active Pd(0) catalyst. | Suppression of the Pd(II)-mediated homocoupling pathway, leading to a polymer with fewer carbazole-carbazole homocoupling defects. |
| Inappropriate Ligand Choice | The choice of phosphine ligand can influence the stability and activity of the palladium catalyst. Experiment with different ligands to find one that promotes the desired cross-coupling over homocoupling. | An optimized ligand can stabilize the Pd(0) state and facilitate the desired catalytic cycle, minimizing side reactions. |
Quantitative Data Summary
The following table summarizes the potential impact of side reactions on the properties of poly(2,7-carbazole) based on literature findings. Direct comparative data is often polymer-specific, but general trends can be inferred.
| Polymerization Issue | Potential Impact on Mₙ ( g/mol ) | Potential Impact on PDI | Potential Impact on Yield (%) |
| Ideal Polymerization | > 20,000 | < 2.5 | High |
| Significant Homocoupling | Lower | Broader | Reduced (of desired polymer) |
| Presence of Cyclic By-products | Bimodal distribution | Broader | Reduced (of linear polymer) |
| Premature Termination | Lower | Broader | Lower |
Experimental Protocols
Detailed Protocol for Suzuki Polymerization of N-Alkyl-2,7-Dibromocarbazole
This protocol is a general guideline and may require optimization for specific comonomers and target molecular weights.
-
Monomer and Reagent Preparation: Ensure that N-alkyl-2,7-dibromocarbazole and the corresponding diboronic acid or ester comonomer are of high purity (>99%). Dry all glassware thoroughly in an oven and allow to cool under an inert atmosphere.
-
Reaction Setup: In a nitrogen-flushed Schlenk flask, combine N-alkyl-2,7-dibromocarbazole (1.0 eq), the diboronic comonomer (1.0 eq), and a phase transfer catalyst such as Aliquat 336 if using a biphasic system.
-
Solvent and Base Addition: Add a degassed solvent, typically toluene or THF, and a degassed aqueous solution of a base, such as 2M sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃). The mixture should be purged with nitrogen or argon for at least 30 minutes.
-
Catalyst Addition: Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (typically 1-2 mol%), to the reaction mixture under a positive pressure of inert gas.
-
Polymerization: Heat the reaction mixture to the desired temperature (e.g., 85-90 °C) and stir vigorously for 24-48 hours under an inert atmosphere.
-
End-Capping: To terminate the polymerization and functionalize the chain ends, add a monofunctional aryl halide (e.g., bromobenzene) and a monofunctional arylboronic acid (e.g., phenylboronic acid) and stir for another 4-6 hours.
-
Work-up and Purification: Cool the reaction mixture to room temperature and pour it into a stirring solution of methanol to precipitate the polymer. Filter the crude polymer and wash it with water and methanol. Further purification can be achieved by Soxhlet extraction with solvents such as acetone, hexane, and finally chloroform to isolate the desired polymer fraction.
Visualizations
Suzuki Polymerization of this compound: Main Reaction and Side Reaction
Caption: Main Suzuki polymerization pathway and the competing homocoupling side reaction.
Troubleshooting Workflow for Low Molecular Weight Polymer
Caption: A logical workflow for troubleshooting low molecular weight in polymerization.
Technical Support Center: Optimizing Suzuki Coupling of 2,7-Dibromocarbazole
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the Suzuki-Miyaura cross-coupling of 2,7-dibromocarbazole.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the experimental process.
Q1: Why is my reaction showing low or no yield?
Low or nonexistent yields are among the most common challenges and can often be attributed to suboptimal reaction parameters or the degradation of reagents.[1]
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Catalyst Inactivity: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst. Ensure your reaction conditions are suitable for the in-situ reduction of the palladium source.[2] Additionally, palladium catalysts, especially Pd(0) complexes, are sensitive to air and moisture.[3] Proper handling and storage under an inert atmosphere are crucial.
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Ligand Degradation: Phosphine-based ligands are susceptible to oxidation, which can inhibit their coordination to the palladium center.[1][3] It is recommended to use fresh ligands or those that have been stored correctly under an inert atmosphere.
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Reagent Quality: Boronic acids can degrade over time. It is best to use freshly purchased or recrystallized boronic acids. For improved stability, consider using boronic esters like pinacol esters.
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Insufficient Degassing: Oxygen can deactivate the Pd(0) catalyst and oxidize phosphine ligands, leading to catalyst deactivation and an increase in side reactions. Rigorous degassing of the solvent and reaction mixture is essential. This can be achieved by sparging with an inert gas (e.g., Argon or Nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.
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Suboptimal Temperature: Many Suzuki couplings require heating to proceed efficiently. If the reaction is sluggish at a lower temperature (e.g., 80 °C), a cautious increase may improve the rate. However, be aware that excessive heat can lead to catalyst decomposition.
Q2: My reaction stops at the mono-substituted product. How can I drive it to di-substitution?
Achieving complete di-substitution on a dibromo-aromatic compound can be challenging.
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Stoichiometry: To favor di-substitution, a larger excess of the boronic acid (e.g., 2.2-2.5 equivalents) is typically required.
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Catalyst Loading: In some cases, a higher catalyst loading may be necessary to ensure the second coupling reaction proceeds to completion, especially if the first substitution deactivates the second position.
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Reaction Time and Temperature: The second coupling may require more forcing conditions. Increasing the reaction time or temperature might be necessary to push the reaction to completion. Continuous monitoring by TLC or LC-MS is recommended.
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Solubility Issues: The mono-substituted intermediate may have different solubility properties compared to the starting material, potentially causing it to precipitate out of the reaction mixture before the second coupling can occur. A solvent screen to find a more suitable solvent system might be necessary.
Q3: I'm observing significant side products like homocoupling and dehalogenation. How can I minimize them?
The formation of side products reduces the overall yield and complicates purification.
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Homocoupling of Boronic Acids: This side reaction is often caused by the presence of oxygen.
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Improve Degassing: Ensure the reaction setup is rigorously purged of oxygen before adding the catalyst.
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Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ can mitigate homocoupling that might occur during the in-situ reduction of a Pd(II) precatalyst.
-
-
Dehalogenation: This is a side reaction where the aryl bromide is reduced, replacing the bromine with a hydrogen atom.
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Choice of Base: Strong bases like alkoxides can sometimes promote dehalogenation. Consider switching to a weaker base such as K₂CO₃ or K₃PO₄.
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Avoid Hydride Sources: Potential sources of hydride ions, such as amine bases or alcohol solvents, can contribute to dehalogenation. Using aprotic solvents is generally preferred.
-
Optimize Temperature: High temperatures can favor dehalogenation. Try running the reaction at the lowest effective temperature.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical catalyst loading for the Suzuki coupling of this compound?
For Suzuki couplings of dihaloarenes, the palladium catalyst loading typically ranges from 1 to 5 mol%. However, in some optimized systems, loadings as low as 0.0025 mol% have been reported to be effective. The optimal loading depends on the specific catalyst, ligands, and substrates being used.
Q2: How does varying the catalyst loading impact the reaction?
-
Higher Loading: Generally leads to faster reaction rates and can help drive the reaction to completion, especially for less reactive substrates. However, it also increases cost and can lead to more catalyst-derived impurities in the final product.
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Lower Loading: More cost-effective and environmentally friendly. It can also simplify purification. However, very low loadings may result in incomplete conversion or require longer reaction times. In some cases, increasing catalyst loading beyond a certain point (e.g., above 1 mol%) can lead to a decrease in yield, possibly due to the formation of inactive palladium nanoparticles.
Q3: Which palladium catalysts and ligands are most effective for this type of coupling?
The choice of catalyst and ligand is critical for success. A screening of different systems is often the most effective approach.
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Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): A robust and widely used Pd(0) catalyst suitable for a variety of Suzuki couplings.
-
Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)): Often favored for its high activity and stability, particularly with challenging substrates.
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Buchwald Ligands and Precatalysts (e.g., XPhos Pd G2): Bulky, electron-rich phosphine ligands can be very effective, especially in reducing side reactions like dehalogenation.
Q4: What are the recommended bases and solvents?
-
Bases: The base activates the boronic acid for the transmetalation step. Strong inorganic bases are generally preferred.
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Potassium Phosphate (K₃PO₄) and Potassium Carbonate (K₂CO₃) are widely used and effective in many systems.
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Cesium Carbonate (Cs₂CO₃) is a stronger base that can be effective for more difficult couplings.
-
-
Solvents: Aprotic polar solvents are frequently used, often in combination with water.
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1,4-Dioxane/Water or Toluene/Water mixtures are common and effective solvent systems.
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DMF or THF/Water can also be suitable depending on the specific substrates.
-
Data Presentation
Table 1: Comparison of Catalyst Systems for Double Suzuki Coupling of Dihaloarenes.
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Pd(PPh₃)₄ | 5 | K₃PO₄ | 1,4-Dioxane/H₂O | 80-100 | 18-24 | 85-95 |
| Pd(dppf)Cl₂ | 3 | Na₂CO₃ | Toluene/H₂O | 110-115 | 12-18 | 90-98 |
Data is based on typical results for similar dihaloarene substrates and should be considered as a starting point for optimization.
Experimental Protocols
General Protocol for Double Suzuki Coupling of this compound
This protocol is a general guideline and may require optimization for specific arylboronic acids.
Materials:
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This compound (1.0 equiv)
-
Arylboronic acid (2.2-2.5 equiv)
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Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
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Base (e.g., K₃PO₄, 4.0 equiv)
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Degassed Solvent (e.g., 1,4-Dioxane and Water, 4:1 ratio)
Procedure:
-
Reaction Setup: To a Schlenk flask or a sealed tube, add this compound, the arylboronic acid, and the base under an inert atmosphere (e.g., argon or nitrogen).
-
Solvent Addition: Add the degassed solvent mixture to the flask. The solvent should be thoroughly degassed beforehand by bubbling an inert gas through it for at least 30 minutes.
-
Catalyst Addition: Add the palladium catalyst to the reaction mixture.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure all oxygen has been removed.
-
Heating and Stirring: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Visualizations
References
Technical Support Center: Overcoming Solubility Issues of Poly(2,7-carbazole) Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals working with poly(2,7-carbazole) derivatives. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: My poly(2,7-carbazole) derivative won't dissolve in common organic solvents. What are the primary reasons for this?
A1: The insolubility of poly(2,7-carbazole) derivatives can stem from several factors:
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Unsubstituted Polymer Backbone: Unsubstituted polycarbazole has notoriously poor solubility due to strong intermolecular π-π stacking. The addition of flexible side chains, particularly at the N-9 position of the carbazole ring, is crucial for improving solubility.[1][2]
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High Molecular Weight: While desirable for some applications, very high molecular weight polymers can be challenging to dissolve due to increased chain entanglement.[3]
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Cross-linking: Unwanted side reactions during polymerization can lead to cross-linked polymer networks, which are inherently insoluble and will only swell in solvents.[3]
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Polymer Aggregation: Strong intermolecular forces can cause polymer chains to aggregate in solution, leading to the formation of insoluble particles or gels.
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Purity: Residual catalysts or impurities from the synthesis process can negatively impact solubility.[3]
Q2: What are the recommended solvents for dissolving poly(2,7-carbazole) derivatives?
A2: The choice of solvent is critical and depends on the specific derivative, particularly the nature of its side chains. Commonly effective solvents for N-alkylated poly(2,7-carbazole)s include:
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Chloroform
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Tetrahydrofuran (THF)
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Toluene
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Chlorobenzene
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o-Dichlorobenzene (ODCB)
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Dimethyl Sulfoxide (DMSO)
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N-methyl-2-pyrrolidone (NMP)
It is always recommended to use high-purity, anhydrous solvents, as moisture can sometimes lead to polymer precipitation.
Q3: How does the side chain structure affect the solubility of poly(2,7-carbazole) derivatives?
A3: Side-chain engineering is the most effective strategy to enhance the solubility of poly(2,7-carbazole)s. Here's how different aspects of the side chain play a role:
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Alkyl Chain Length: Increasing the length of the alkyl side chains generally improves solubility by disrupting the π-π stacking between the polymer backbones.
-
Branched vs. Linear Chains: Branched alkyl chains are often more effective at increasing solubility than linear chains of the same molecular weight because their bulkiness creates greater steric hindrance, further preventing close packing of the polymer chains.
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Asymmetric Substitution: Introducing asymmetry in the polymer backbone, for example by using different co-monomers, can also lead to improved solubility compared to their symmetric counterparts.
Q4: I've managed to dissolve my polymer, but it precipitates out of solution over time. What can I do to prevent this?
A4: Precipitation of a dissolved polymer can be due to a few reasons:
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Supersaturation: The initial solution may be supersaturated. Try working with slightly lower concentrations.
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Solvent Quality: The solvent may have absorbed moisture or degraded. Using fresh, anhydrous solvent is recommended.
-
Temperature Fluctuations: Changes in temperature can affect solubility. Store solutions at a stable temperature.
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Slow Aggregation: Over time, polymer chains can slowly aggregate and fall out of solution. If this happens, gentle warming and stirring or sonication before use can help to redissolve the polymer.
Troubleshooting Guides
Issue 1: Polymer Does Not Dissolve or Dissolves Poorly
| Possible Cause | Troubleshooting Steps |
| Inappropriate Solvent | Consult the literature for solvents used for similar poly(2,7-carbazole) derivatives. Test a range of solvents from different polarity classes (e.g., chlorinated, aromatic, ethers). |
| High Molecular Weight | - Use a higher volume of solvent. - Gently heat the mixture (e.g., to 40-60 °C) with continuous stirring for several hours. - Use ultrasonication to aid in breaking up polymer aggregates. |
| Cross-linked Polymer | Try swelling the polymer in a good solvent for 24 hours. If it only swells and does not dissolve, it is likely cross-linked. In this case, re-synthesis with optimized polymerization conditions to avoid side reactions is necessary. |
| Low Quality Polymer | Purify the polymer by reprecipitation. Dissolve the polymer in a good solvent and precipitate it by adding a poor solvent to remove low molecular weight fractions and some impurities. |
Issue 2: Polymer Solution is Hazy or Contains Gel-like Particles
| Possible Cause | Troubleshooting Steps |
| Incomplete Dissolution | - Continue stirring and/or gentle heating for a longer period. - Use a co-solvent system. For example, adding a small amount of a better solvent can sometimes improve the overall solubility. |
| Insoluble Impurities | Filter the solution through a 0.2 or 0.45 µm PTFE syringe filter to remove any particulate matter. |
| Polymer Aggregation | - Dilute the solution to a lower concentration. - Use sonication to break up aggregates. |
Data Presentation
Table 1: Qualitative Solubility of N-Alkyl Poly(2,7-carbazole) Derivatives in Common Organic Solvents
| Polymer Derivative Type | Chloroform | Tetrahydrofuran (THF) | Toluene | Chlorobenzene | o-Dichlorobenzene (ODCB) |
| Poly(N-hexyl-2,7-carbazole) | Good | Good | Good | Good | - |
| Poly(N-octyl-2,7-carbazole) | Good | Good | Good | Good | - |
| Poly(N-2-ethylhexyl-2,7-carbazole) | Good | Good | Good | Good | Good |
| Poly[N-9'-heptadecanyl-2,7-carbazole-alt-5,5-(4',7'-di-2-thienyl-2',1',3'-benzothiadiazole)] (PCDTBT) | Soluble | Soluble | - | Soluble | Soluble |
Note: "Good" and "Soluble" are qualitative descriptors found in the literature. Actual quantitative solubility is highly dependent on the polymer's molecular weight, polydispersity, and purity. It is recommended to experimentally determine the solubility for your specific batch of polymer.
Experimental Protocols
Protocol 1: General Procedure for Determining Polymer Solubility
This protocol provides a general method for determining the solubility of a poly(2,7-carbazole) derivative in a given solvent.
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Preparation: Add a known excess amount of the dry polymer to a vial containing a precise volume of the desired solvent.
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Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25 °C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. A mechanical shaker or a magnetic stirrer can be used.
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Separation: Allow the vial to stand undisturbed for several hours to let any undissolved polymer settle.
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Sampling: Carefully take a known volume of the supernatant (the clear solution) without disturbing the sediment.
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Solvent Evaporation: Transfer the supernatant to a pre-weighed vial and evaporate the solvent completely under vacuum.
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Quantification: Weigh the vial containing the dried polymer residue. The difference in weight will give the mass of the dissolved polymer.
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Calculation: Calculate the solubility in mg/mL by dividing the mass of the dissolved polymer by the volume of the supernatant taken.
Protocol 2: Synthesis of a Soluble Poly(2,7-carbazole) Derivative via Suzuki Coupling
This is a general protocol for the synthesis of an alternating copolymer of a 2,7-dibromocarbazole derivative and a diboronic ester comonomer.
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Monomer Preparation: Synthesize or procure the desired N-alkyl-2,7-dibromocarbazole and the comonomer bis(pinacolato)diboron derivative.
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Reaction Setup: In a Schlenk flask, combine N-alkyl-2,7-dibromocarbazole (1 equivalent), the diboronic ester comonomer (1 equivalent), and a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equivalents).
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Solvent and Base: Add an anhydrous and degassed solvent (e.g., toluene or THF) and an aqueous solution of a base (e.g., 2M K₂CO₃). The solvent-to-water ratio is typically around 4:1.
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Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove any dissolved oxygen.
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Polymerization: Heat the reaction mixture to reflux (typically 80-100 °C) under an inert atmosphere (e.g., argon or nitrogen) and stir vigorously for 24-72 hours.
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Work-up: After cooling to room temperature, pour the reaction mixture into a precipitating solvent like methanol.
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Purification: Collect the precipitated polymer by filtration. Further purify the polymer by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane, and finally chloroform) to remove oligomers and catalyst residues. The soluble polymer fraction is collected from the chloroform extract.
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Drying: Dry the final polymer product under vacuum.
Visualizations
Caption: Troubleshooting workflow for dissolving poly(2,7-carbazole) derivatives.
Caption: Factors influencing and strategies for improving polymer solubility.
References
Technical Support Center: Stille Coupling with 2,7-Dibromocarbazole
This technical support guide is designed for researchers, scientists, and drug development professionals employing Stille coupling reactions with 2,7-dibromocarbazole. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to navigate common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My Stille coupling reaction with this compound is not proceeding. What are the initial checks I should perform?
A1: When a reaction fails to initiate, a systematic check of the fundamental components is crucial.
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Reagent Integrity:
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This compound: Confirm the purity of your starting material. Impurities can poison the catalyst.
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Organostannane: Ensure the organotin reagent is pure and has not degraded. Decomposition can occur over time, especially if not stored properly.
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Solvent: Use anhydrous and thoroughly degassed solvents. Oxygen and water can deactivate the palladium catalyst and lead to undesirable side reactions.[1]
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Palladium Catalyst & Ligand: Palladium(0) catalysts are sensitive to air and moisture. Ensure they have been stored and handled under an inert atmosphere (e.g., nitrogen or argon). If you are using a Pd(II) precatalyst, ensure the in-situ reduction to Pd(0) is efficient. Phosphine-based ligands are prone to oxidation; use fresh or properly stored ligands.[1]
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Reaction Setup:
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Inert Atmosphere: Confirm that your reaction vessel was properly purged with an inert gas (e.g., argon or nitrogen) to eliminate all oxygen.
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Temperature: Verify the reaction temperature. Some Stille couplings require elevated temperatures to proceed efficiently.
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Q2: I am observing a very low yield in my Stille coupling reaction. What are the likely causes and how can I improve it?
A2: Low yields can result from several factors related to reaction kinetics and catalyst stability.
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Suboptimal Reaction Conditions:
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Catalyst Loading: The amount of palladium catalyst might be insufficient. A slight increase in catalyst loading (e.g., from 1 mol% to 3-5 mol%) can sometimes significantly improve the yield.
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Ligand Choice: The ligand plays a critical role. For Stille couplings, electron-rich and bulky phosphine ligands often accelerate the transmetalation step, which can be rate-limiting. Consider ligands such as P(t-Bu)₃, P(o-tol)₃, or XPhos.
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Solvent: The choice of solvent (e.g., toluene, DMF, dioxane) can influence the solubility of reactants and the stability of the catalytic species. An empirical screen of solvents may be necessary.
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Temperature: The reaction temperature may be too low for efficient catalytic turnover. A gradual increase in temperature can enhance the reaction rate.
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Side Reactions:
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Homocoupling: The organostannane can undergo homocoupling. This is often minimized by ensuring a strictly oxygen-free environment.
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Protodebromination: The this compound may be reduced (loss of bromine) instead of undergoing coupling. This can be caused by impurities or a non-optimal catalyst/ligand system.
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Q3: I am seeing multiple spots on my TLC analysis, suggesting the formation of side products. What are the common side products in Stille couplings with this compound and how can I minimize them?
A3: Besides the desired coupled product, several side products can form.
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Stannane Homocoupling: The formation of a dimer of the organostannane's transferable group (R-R) is a common side reaction.[2] To minimize this, ensure rigorous exclusion of oxygen and consider using a copper(I) co-catalyst.
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Protodebromination: The replacement of one or both bromine atoms on the carbazole ring with a hydrogen atom can occur. This is often due to trace amounts of water or other protic sources in the reaction mixture. Using thoroughly dried reagents and solvents is critical.
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Monocoupling: If the reaction is not driven to completion, you may isolate the mono-substituted carbazole derivative. To favor disubstitution, you can use a slight excess of the organostannane and ensure a sufficient reaction time and temperature.
Q4: How does the N-substituent on the carbazole ring affect the Stille coupling reaction?
A4: The substituent on the nitrogen atom of the carbazole can influence the reaction in several ways:
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Solubility: A bulky or long-chain alkyl group at the N-9 position can significantly improve the solubility of the carbazole starting material and the resulting coupled product, which is particularly important for polymerization reactions.[3]
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Electronic Effects: While the N-substituent is not directly involved in the C-Br bond activation, it can have a subtle electronic influence on the carbazole ring, which may affect the rate of oxidative addition.
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Steric Hindrance: Very bulky N-substituents could potentially hinder the approach of the palladium catalyst to the C-Br bonds, although this is generally less of a concern for the 2 and 7 positions.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common problems encountered during the Stille coupling of this compound.
| Problem | Potential Cause | Recommended Solution |
| No Reaction / Trace Conversion | 1. Inactive Catalyst | - Use a fresh batch of palladium catalyst and ligand. - Ensure proper inert atmosphere handling techniques. - If using a Pd(II) precatalyst, consider adding a reducing agent or switching to a Pd(0) source. |
| 2. Poor Reagent Quality | - Purify the this compound and organostannane. - Use anhydrous, degassed solvents. | |
| 3. Insufficient Temperature | - Gradually increase the reaction temperature in increments of 10-20 °C. | |
| Low Yield | 1. Suboptimal Catalyst System | - Screen different palladium catalysts (e.g., Pd(PPh₃)₄, Pd₂(dba)₃). - Screen various phosphine ligands (e.g., PPh₃, P(o-tol)₃, XPhos). |
| 2. Inefficient Transmetalation | - Add a copper(I) co-catalyst (e.g., CuI). - The addition of fluoride ions (e.g., from CsF) can sometimes enhance the reactivity of the organostannane. | |
| 3. Incomplete Reaction | - Increase the reaction time. - Increase the temperature. - Use a slight excess of the organostannane (e.g., 2.2 equivalents for disubstitution). | |
| Formation of Side Products | 1. Stannane Homocoupling | - Ensure rigorous degassing of all reagents and solvents. - Add a copper(I) co-catalyst. |
| 2. Protodebromination | - Use scrupulously dried glassware, reagents, and solvents. | |
| 3. Incomplete Disubstitution | - Increase the stoichiometry of the organostannane. - Prolong the reaction time or increase the temperature. | |
| Difficulty in Product Purification | 1. Tin Residues | - Work up the reaction by washing with an aqueous solution of KF or by filtration through a plug of silica gel treated with triethylamine. |
| 2. Co-elution of Products | - Optimize chromatographic conditions (e.g., solvent gradient, choice of stationary phase). |
Experimental Protocols
Below is a general experimental protocol for a Stille coupling reaction with this compound. This should be considered a starting point and may require optimization for specific substrates.
Materials:
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N-substituted this compound (1.0 eq.)
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Organostannane (2.2 eq. for disubstitution)
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Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
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Anhydrous, degassed solvent (e.g., toluene, DMF)
Procedure:
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To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the N-substituted this compound and the palladium catalyst.
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Add the anhydrous, degassed solvent via syringe.
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Stir the mixture for 10-15 minutes to ensure dissolution and catalyst activation.
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Add the organostannane reagent via syringe.
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Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or LC-MS).
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Upon completion, cool the reaction mixture to room temperature.
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Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of potassium fluoride (KF) to remove tin byproducts.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Visualizing the Stille Coupling Workflow
The following diagram illustrates the general workflow for setting up and troubleshooting a Stille coupling reaction.
References
Technical Support Center: Enhancing the Thermal Stability of 2,7-Dibromocarbazole-Based Polymers
This technical support center is designed for researchers, scientists, and drug development professionals working with 2,7-dibromocarbazole-based polymers. It provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the thermal stability of these materials.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the thermal stability of this compound-based polymers?
A1: The thermal stability of these polymers is primarily dictated by the strength of the chemical bonds in the polymer backbone, the molecular weight, and the presence of any structural defects or impurities. The carbazole unit itself is known for its good thermal and chemical stability.[1] However, degradation can be initiated at weaker points in the polymer chain, such as at the chain ends or where certain functional groups are present.
Q2: What are the common strategies to enhance the thermal stability of these polymers?
A2: Several strategies can be employed to improve the thermal stability of this compound-based polymers. These include:
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Incorporating rigid monomers: Copolymerizing this compound with rigid aromatic monomers can increase the overall stiffness of the polymer backbone, thus enhancing thermal stability.
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Increasing molecular weight: Higher molecular weight polymers generally exhibit greater thermal stability due to a lower concentration of less stable chain-end groups.
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Cross-linking: Introducing chemical bonds between polymer chains creates a more rigid network structure that is more resistant to thermal degradation.[2][3]
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End-capping: Modifying the polymer end groups with more stable chemical moieties can prevent depolymerization or "unzipping" reactions that initiate from the chain ends.
Q3: How can I characterize the thermal stability of my synthesized polymers?
A3: The two most common techniques for characterizing the thermal stability of polymers are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
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TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the decomposition temperature (Td), which is often reported as the temperature at which 5% weight loss occurs.
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DSC measures the heat flow into or out of a sample as it is heated or cooled. It is used to determine the glass transition temperature (Tg), which is an indicator of the polymer's rigidity and thermal stability.
Q4: Can modifying the N-position of the carbazole unit affect thermal stability?
A4: Yes, substitution at the N-position of the carbazole ring can significantly influence the polymer's properties, including its thermal stability. Attaching bulky or rigid side chains can increase the Tg. However, the choice of the substituent is crucial, as some functional groups may be less thermally stable than the carbazole core itself.
Troubleshooting Guides
Issue 1: Low Decomposition Temperature (Td) Observed in TGA Analysis
| Possible Cause | Troubleshooting Step |
| Low Molecular Weight of the Polymer | Optimize polymerization conditions (e.g., monomer-to-catalyst ratio, reaction time) to target a higher molecular weight. Fractionate the polymer to remove low molecular weight species. |
| Presence of Catalyst Residues | Purify the polymer thoroughly after synthesis to remove any remaining catalyst (e.g., palladium from Suzuki coupling), as this can catalyze thermal degradation. Methods include precipitation, Soxhlet extraction, or column chromatography. |
| Unstable End Groups | Implement an end-capping strategy after polymerization to replace reactive end groups with more thermally stable ones. |
| Chain Defects or Irregularities | Ensure high purity of monomers before polymerization. Optimize reaction conditions to minimize side reactions that could introduce defects into the polymer backbone. |
Issue 2: Inconsistent or Broad Glass Transition (Tg) in DSC Analysis
| Possible Cause | Troubleshooting Step |
| Broad Molecular Weight Distribution (Polydispersity) | Refine the polymerization method to achieve a narrower molecular weight distribution. Suzuki-Miyaura catalyst-transfer polycondensation can offer better control. |
| Residual Solvent or Moisture | Dry the polymer sample thoroughly under vacuum before DSC analysis to remove any residual solvent or moisture, which can act as plasticizers and affect the Tg. |
| Inconsistent Thermal History | Implement a standardized heat-cool-heat cycle in your DSC measurement to erase any previous thermal history of the sample and obtain a more reproducible Tg. |
| Phase Separation in Copolymers | If working with a copolymer, a broad or multiple Tg might indicate phase separation. Investigate the morphology of the polymer film (e.g., using Atomic Force Microscopy). |
Issue 3: Polymer Degrades During Synthesis at Elevated Temperatures
| Possible Cause | Troubleshooting Step | | Reaction Temperature is Too High | Carefully screen the reaction temperature. While higher temperatures can increase the reaction rate, they may also lead to degradation of the monomers or the forming polymer. | | Oxygen Sensitivity | Conduct the polymerization under a strictly inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation, especially at higher temperatures. | | Side Reactions Catalyzed by the Base or Catalyst | Screen different bases and catalyst systems for your polymerization. Some combinations may be more prone to inducing side reactions at elevated temperatures. |
Data Presentation
Table 1: Thermal Properties of Selected 2,7-Carbazole-Based Polymers
| Polymer | Comonomer | Td (°C at 5% weight loss) | Tg (°C) | Reference |
| Poly(N-vinylcarbazole) | - | ~350 | ~200 | |
| PCDTBT | Dithienylbenzothiadiazole | >400 | Not reported | |
| Carbazole-substituted PDMS (20% CVS) | - | ~480 | Not reported | |
| PIDTBDI | Pyrrolobenzothiadiazoledione | >270 | Not reported | |
| PIDTTBDI | Pyrrolobenzothiadiazoledione | >270 | Not reported |
Note: The values presented are approximate and can vary depending on the specific synthesis conditions, molecular weight, and characterization method.
Experimental Protocols
Protocol 1: Synthesis of a 2,7-Carbazole-Based Copolymer via Suzuki Polymerization
Objective: To synthesize a copolymer of 2,7-dibromo-N-alkylcarbazole and a diboronic ester comonomer to enhance thermal stability.
Methodology:
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Monomer Preparation: Ensure both 2,7-dibromo-N-alkylcarbazole and the comonomer (e.g., a diboronic ester of an aromatic compound) are of high purity.
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Reaction Setup: In a Schlenk flask, add 2,7-dibromo-N-alkylcarbazole (1 equivalent) and the diboronic ester comonomer (1 equivalent).
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Solvent and Base: Add dry and degassed toluene as the solvent, followed by an aqueous solution of a base (e.g., 2M Na2CO3 or K2CO3). The mixture should be biphasic.
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Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) for at least 30 minutes to remove oxygen.
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Catalyst Addition: Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (typically 1-2 mol%), to the reaction mixture under a positive pressure of the inert gas.
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Polymerization: Heat the reaction mixture to a specified temperature (e.g., 85-95 °C) and stir vigorously for 24-72 hours under an inert atmosphere.
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End-Capping (Optional): To control the molecular weight and enhance stability, an end-capping agent (e.g., a monobrominated or monoboronic acid compound) can be added towards the end of the reaction.
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Work-up and Purification:
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Cool the reaction mixture to room temperature.
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Separate the organic layer and wash it with water and brine.
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Precipitate the polymer by adding the organic solution dropwise into a non-solvent like methanol.
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Collect the polymer precipitate by filtration.
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Further purify the polymer by Soxhlet extraction with appropriate solvents (e.g., methanol, acetone, hexane) to remove oligomers and catalyst residues.
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Dry the final polymer under vacuum.
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Protocol 2: Thermogravimetric Analysis (TGA)
Objective: To determine the decomposition temperature (Td) of a this compound-based polymer.
Methodology:
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Sample Preparation: Ensure the polymer sample is completely dry by placing it in a vacuum oven at a temperature below its Tg for several hours.
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Instrument Setup:
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Accurately weigh 5-10 mg of the dried polymer into a TGA crucible (e.g., alumina or platinum).
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Place the crucible in the TGA instrument.
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Purge the furnace with a high-purity inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50-100 mL/min) to ensure an inert atmosphere.
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Thermal Program:
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Equilibrate the sample at a starting temperature (e.g., 30 °C).
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Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature well above the expected decomposition (e.g., 800 °C).
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Continuously record the sample weight as a function of temperature.
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Data Analysis:
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Plot the percentage of weight loss versus temperature.
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Determine the onset temperature of decomposition (Td), typically defined as the temperature at which 5% weight loss occurs.
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Visualizations
Caption: Key strategies to enhance the thermal stability of polymers.
Caption: Experimental workflow for synthesis and thermal analysis.
Caption: Pathways to thermally stable polymer architectures.
References
Technical Support Center: Synthesis of 2,7-Dibromocarbazole Monomer
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of high-purity 2,7-Dibromocarbazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The two most prevalent methods for synthesizing this compound are:
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Cadogan Cyclization: This is a two-step process starting from 4,4'-dibromobiphenyl. It involves the nitration of 4,4'-dibromobiphenyl to form 2-nitro-4,4'-dibromobiphenyl, followed by a reductive cyclization using a phosphite or phosphine reagent.[1] This method is generally preferred for its higher regioselectivity towards the 2,7-isomer.
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Direct Bromination of Carbazole: This method involves the direct electrophilic bromination of carbazole using a brominating agent like N-bromosuccinimide (NBS). While seemingly simpler, this route often suffers from poor regioselectivity, leading to a mixture of dibrominated isomers.
Q2: What are the primary impurities I should be aware of?
A2: The key impurities depend on the synthetic route:
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Via Cadogan Cyclization:
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2-Nitro-4,4'-dibromobiphenyl: The unreacted intermediate from the first step.
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4,4'-Dibromo-3-nitrobiphenyl: A regioisomer formed during the nitration of 4,4'-dibromobiphenyl.
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Via Direct Bromination:
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3,6-Dibromocarbazole: The most common regioisomeric byproduct.
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1,6-Dibromocarbazole and other isomers: Other positional isomers can also be formed.
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Monobromocarbazoles: Incomplete bromination can leave starting material with only one bromine atom.
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Tribromocarbazoles: Over-bromination can lead to the formation of tri-substituted products.
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Q3: How can I monitor the progress of my reaction?
A3: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the reaction progress. By comparing the spots of your reaction mixture with the starting materials and a pure standard of the product (if available), you can determine when the reaction is complete. For instance, in the Cadogan cyclization, the disappearance of the 2-nitro-4,4'-dibromobiphenyl spot indicates the completion of the reaction.
Q4: What are the recommended methods for purifying the final product?
A4: The most common and effective purification techniques are:
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Column Chromatography: Silica gel column chromatography is widely used to separate this compound from its isomers and other impurities.[2] Common eluent systems include mixtures of hexane and dichloromethane or toluene and heptane.[2]
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Recrystallization: This is a powerful technique for obtaining highly pure crystalline material. Methanol is a commonly used solvent for the recrystallization of this compound.
Troubleshooting Guide
Problem 1: Low yield of this compound in the Cadogan Cyclization.
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Possible Cause 1: Incomplete nitration of 4,4'-dibromobiphenyl.
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Solution: Ensure the nitrating agent is fresh and used in the correct stoichiometric amount. Monitor the reaction by TLC to confirm the complete consumption of the starting material. The reaction temperature should be carefully controlled as higher temperatures can lead to undesired side products.
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Possible Cause 2: Inefficient reductive cyclization.
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Solution: The phosphite or phosphine reagent should be of high purity and used in excess. The reaction is typically carried out at elevated temperatures, so ensure the reaction is heated for a sufficient amount of time. Degassing the solvent and running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the reducing agent.
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Problem 2: My final product is a mixture of isomers after direct bromination.
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Possible Cause: Poor regioselectivity of the bromination reaction.
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Solution: The regioselectivity of carbazole bromination is highly dependent on the reaction conditions.
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Solvent: The choice of solvent can influence the isomer distribution.
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Temperature: Lowering the reaction temperature may improve selectivity.
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Brominating Agent: While NBS is common, other brominating agents might offer different selectivity profiles.
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Purification: Careful column chromatography is essential to separate the desired 2,7-isomer from other regioisomers. Multiple chromatographic runs may be necessary.
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Problem 3: I see an unexpected spot on my TLC plate.
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Possible Cause 1 (Cadogan Route): If the spot is less polar than the product, it could be unreacted 4,4'-dibromobiphenyl. If it is slightly more polar, it could be the 2-nitro-4,4'-dibromobiphenyl intermediate.
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Solution: For unreacted starting material, prolong the nitration reaction time or increase the amount of nitrating agent. For the unreacted intermediate, ensure the cyclization reaction goes to completion.
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Possible Cause 2 (Direct Bromination): An additional spot could be a monobrominated or tribrominated carbazole.
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Solution: Adjust the stoichiometry of the brominating agent. Use of a slight excess can help to fully consume the starting material and monobrominated intermediates, but a large excess will lead to over-bromination.
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Possible Cause 3 (General): The spot could be a byproduct from the decomposition of starting materials or reagents.
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Solution: Ensure all reagents are pure and the reaction is carried out under appropriate conditions (e.g., inert atmosphere if necessary).
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Problem 4: The melting point of my purified product is lower than the literature value.
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Possible Cause: Presence of impurities.
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Solution: Even small amounts of impurities can depress the melting point. The most likely culprits are regioisomers or unreacted starting materials/intermediates. Repeat the purification process. Recrystallization is particularly effective at removing small amounts of impurities from a solid product.
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Quantitative Data
Table 1: Regioselective Nitration of 4,4'-Dibromobiphenyl
| Catalyst | Nitrating Agent | Solvent | Temperature (°C) | Yield (%) | Ratio of 2-nitro : 3-nitro isomer | Reference |
| Zeolite H-BEA | NO₂/O₂ | 1,2-Dichloroethane | 80 | 90 | 14 : 1 | [3][4] |
| H₂SO₄ | HNO₃ | Acetic Anhydride | 0 | - | Predominantly 2-nitro |
Note: The use of zeolite catalysts has been shown to significantly improve the regioselectivity of the nitration reaction, favoring the desired 2-nitro isomer.
Experimental Protocols
Protocol 1: Synthesis of this compound via Cadogan Cyclization
Step 1: Nitration of 4,4'-dibromobiphenyl
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To a solution of 4,4'-dibromobiphenyl in a suitable solvent (e.g., 1,2-dichloroethane), add a zeolite catalyst (e.g., H-BEA).
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Heat the mixture to the desired temperature (e.g., 80°C).
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Introduce a mixture of nitrogen dioxide (NO₂) and oxygen (O₂) gas into the reaction vessel.
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Monitor the reaction progress by TLC until the starting material is consumed.
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Filter off the catalyst and wash with the reaction solvent.
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Remove the solvent under reduced pressure.
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Purify the crude 2-nitro-4,4'-dibromobiphenyl by recrystallization or column chromatography.
Step 2: Reductive Cyclization of 2-nitro-4,4'-dibromobiphenyl
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Dissolve the purified 2-nitro-4,4'-dibromobiphenyl in a high-boiling point solvent (e.g., o-dichlorobenzene).
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Add an excess of a reducing agent, such as triphenylphosphine or triethyl phosphite.
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Heat the reaction mixture to a high temperature (e.g., 160-180°C) under an inert atmosphere for several hours.
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Monitor the reaction by TLC until the starting material is consumed.
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Cool the reaction mixture to room temperature.
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Purify the crude this compound by column chromatography followed by recrystallization from methanol.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Impurity formation pathway in the Cadogan synthesis route.
References
Technical Support Center: Scale-up Synthesis of 2,7-Dibromocarbazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the scale-up synthesis of 2,7-Dibromocarbazole.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, offering potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Nitration Step | - Incomplete reaction. - Formation of undesired 3-nitro isomer (4,4'-dibromo-3-nitrobiphenyl). - Suboptimal reaction temperature. | - Monitor the reaction progress using HPLC or TLC to ensure the complete consumption of the starting material (4,4'-dibromobiphenyl). - To improve regioselectivity for the desired 2-nitro isomer, consider using zeolite catalysts with nitrogen dioxide and molecular oxygen. - Maintain the reaction temperature within the optimal range (e.g., 80-84°C when using dilute nitric acid in 1,2-dichloroethane). |
| Low Yield in Cadogan Cyclization | - Incomplete reaction due to insufficient temperature or reaction time. - Degradation of starting material or product at very high temperatures. - Impure 4,4'-dibromo-2-nitrobiphenyl starting material. - Presence of moisture, which can affect the efficiency of the reducing agent. | - Use a high-boiling point solvent like o-dichlorobenzene and ensure the reaction reaches the required temperature (typically around 180°C). - Monitor the reaction to avoid prolonged heating after completion, which could lead to degradation. - Ensure the purity of the 2-nitro intermediate through recrystallization before proceeding. - Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Difficult Purification of Final Product | - Presence of triphenylphosphine oxide byproduct. - Unreacted 4,4'-dibromo-2-nitrobiphenyl. - Formation of other minor byproducts. | - Triphenylphosphine oxide can often be removed by recrystallization from a suitable solvent or by column chromatography. - Optimize the cyclization reaction to drive it to completion. - For large-scale purification, column chromatography is often impractical. Focus on developing a robust crystallization procedure. This may involve screening different solvents or solvent mixtures. |
| Product is Off-Color (Not White/Light Yellow) | - Presence of residual impurities or colored byproducts from either the nitration or cyclization step. | - Perform an additional recrystallization step. - Consider treatment with activated carbon during the recrystallization process to remove colored impurities. |
| Inconsistent Results on Scale-Up | - Poor heat transfer in larger reaction vessels, leading to localized hot spots or insufficient heating. - Inefficient mixing in larger volumes. - Addition rates of reagents not properly scaled. | - For exothermic reactions like nitration, ensure efficient cooling and control the rate of reagent addition. For high-temperature reactions, use a heating mantle with a temperature controller and overhead stirring for even heat distribution. - Use appropriate stirring (e.g., mechanical overhead stirrer) for the vessel size to ensure homogeneity. - Re-optimize reagent addition rates for the larger scale to maintain optimal reaction conditions. |
Frequently Asked Questions (FAQs)
Synthesis and Reaction Conditions
Q1: What is the most common synthetic route for this compound on a larger scale?
The most prevalent method is a two-step synthesis starting from 4,4'-dibromobiphenyl. The first step is the nitration of 4,4'-dibromobiphenyl to form 4,4'-dibromo-2-nitrobiphenyl, followed by a reductive cyclization, commonly known as the Cadogan reaction, to yield this compound.
Q2: What are the critical parameters to control during the nitration of 4,4'-dibromobiphenyl?
The key parameters are reaction temperature, the choice of nitrating agent, and the catalyst. Controlling the temperature is crucial for minimizing the formation of the undesired 4,4'-dibromo-3-nitrobiphenyl isomer. The use of catalysts like aluminum or iron salts can improve the reaction efficiency.
Q3: What are the typical conditions for the Cadogan cyclization step?
This reaction is typically carried out at high temperatures (around 180°C) in a high-boiling solvent such as o-dichlorobenzene. A slight excess of a reducing agent, most commonly triphenylphosphine (PPh₃) or triethyl phosphite, is used to deoxygenate the nitro group, leading to cyclization.
Q4: Are there greener or more efficient alternatives to the traditional Cadogan reaction?
Yes, microwave-assisted synthesis has been shown to significantly reduce reaction times and can be a more energy-efficient approach.[1] Additionally, alternative reductive cyclization methods using palladium catalysis with CO surrogates like phenyl formate are being explored to avoid the use of stoichiometric phosphorus reagents and the formation of their oxide byproducts.[2][3]
Purification
Q5: How is this compound typically purified at a larger scale?
While column chromatography on silica gel is common for small-scale purification, it is often not feasible for large quantities.[4] The preferred method for scale-up is recrystallization from a suitable solvent, such as methanol or ethanol, which can effectively remove major impurities like triphenylphosphine oxide and unreacted starting materials.[4]
Q6: What are the main impurities to look out for?
The primary impurities are the starting material (4,4'-dibromo-2-nitrobiphenyl) from an incomplete reaction, triphenylphosphine oxide (if PPh₃ is used as the reducing agent), and potentially the 3,6-dibromocarbazole isomer if the initial nitration was not highly regioselective.
Safety and Handling
Q7: What are the main safety concerns when scaling up the synthesis of this compound?
The nitration step is exothermic and can lead to a runaway reaction if not properly controlled. The Cadogan cyclization requires very high temperatures, which poses a risk of thermal burns and requires careful handling of hot solvents. Both steps may involve hazardous chemicals that require appropriate personal protective equipment (PPE) and handling in a well-ventilated fume hood.
Q8: What precautions should be taken when handling the reagents?
4,4'-dibromobiphenyl is a suspected carcinogen. Nitric acid is highly corrosive. o-Dichlorobenzene is toxic and an environmental hazard. Triphenylphosphine is an irritant. Always consult the Safety Data Sheet (SDS) for each reagent before use and handle them with appropriate engineering controls and PPE.
Data Presentation
Table 1: Comparison of Synthesis Methods for Carbazole Derivatives
| Method | Typical Reaction Time | Typical Yield | Key Advantages | Key Disadvantages |
| Conventional Heating | 3 - 24 hours | 70-85% | Well-established and widely documented. | Long reaction times, high energy consumption, harsh conditions. |
| Microwave-Assisted | 10 - 45 minutes | 85-95% | Drastic reduction in reaction time, often higher yields, cleaner reactions. | Requires specialized equipment, may be challenging for very large volumes. |
| Palladium-Catalyzed (with CO surrogate) | 3 - 10 hours | Good to High | Avoids stoichiometric phosphorus reagents and their byproducts. | Requires a catalyst, may be sensitive to air and moisture. |
Experimental Protocols
Protocol 1: Synthesis of 4,4'-dibromo-2-nitrobiphenyl (Nitration)
-
Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, add 4,4'-dibromobiphenyl and 1,2-dichloroethane.
-
Catalyst Addition: Add a catalytic amount of an iron or aluminum salt (e.g., FeCl₃).
-
Heating: Heat the mixture to reflux (approximately 80-84°C).
-
Nitrating Agent Addition: Slowly add dilute nitric acid dropwise from the dropping funnel. Control the addition rate to maintain a steady reaction temperature and avoid excessive exotherm.
-
Reaction Monitoring: Monitor the reaction by HPLC until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Separate the organic layer. Extract the aqueous layer with 1,2-dichloroethane. Combine the organic layers.
-
Purification: Wash the combined organic layers with water and then brine. Dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from ethanol to yield 4,4'-dibromo-2-nitrobiphenyl.
Protocol 2: Synthesis of this compound (Cadogan Cyclization)
-
Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, add 4,4'-dibromo-2-nitrobiphenyl and o-dichlorobenzene.
-
Inert Atmosphere: Purge the flask with nitrogen or argon.
-
Reagent Addition: Add a slight excess (e.g., 2.5 equivalents) of triphenylphosphine (PPh₃).
-
Heating: Heat the reaction mixture to 180°C with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction by TLC or HPLC until the starting material is consumed (typically 3-5 hours).
-
Workup: Cool the reaction mixture to room temperature. The product may precipitate out. If so, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure.
-
Purification: The crude product is then purified by recrystallization, typically from methanol or an ethanol/dichloromethane mixture, to remove triphenylphosphine oxide and any unreacted starting material, yielding this compound as a white to light-yellow solid.
Visualizations
Caption: Workflow for the two-step synthesis of this compound.
References
Validation & Comparative
2,7-Dibromocarbazole vs. 3,6-Dibromocarbazole: A Comparative Guide for Hole-Transporting Materials in Perovskite Solar Cells
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of hole-transporting materials (HTMs) is a critical determinant in achieving high-power conversion efficiencies (PCEs) in perovskite solar cells (PSCs). Among the various classes of HTMs, carbazole-based derivatives have garnered significant attention due to their excellent thermal stability, high hole mobility, and tunable electronic properties. The specific substitution pattern on the carbazole core profoundly influences the material's properties and, consequently, the performance of the solar cell. This guide provides an objective comparison of two common isomers, 2,7-dibromocarbazole and 3,6-dibromocarbazole, when utilized as building blocks for polymeric HTMs in perovskite solar cells, supported by experimental data.
Performance Comparison of Carbazole Isomer-Based Hole-Transporting Materials
A direct comparison of polymeric HTMs derived from this compound and 3,6-dibromocarbazole reveals significant differences in their performance within a perovskite solar cell device structure. Experimental data from a comparative study on two carbazole-based polymers, 2,7-Cbz-EDOT and 3,6-Cbz-EDOT, synthesized via Stille polycondensation, demonstrates the superior performance of the 2,7-linked isomer.[1][2][3][4]
The device incorporating the 2,7-Cbz-EDOT polymer as the HTM exhibited a higher power conversion efficiency (PCE) of 4.47% compared to the 3.90% achieved with the 3,6-Cbz-EDOT based device.[2] This enhanced performance is primarily attributed to a more suitable highest occupied molecular orbital (HOMO) level and higher hole mobility in the 2,7-linked polymer.
The deeper HOMO level of 2,7-Cbz-EDOT (-5.21 eV) is closer to the valence band of the perovskite layer (-5.45 eV), which facilitates more efficient hole extraction. In contrast, the HOMO level of 3,6-Cbz-EDOT is shallower at -5.09 eV. Furthermore, the higher hole mobility of the 2,7-Cbz-EDOT polymer contributes to improved charge transport within the HTM layer, leading to a higher short-circuit current density (Jsc) and overall device efficiency.
The key photovoltaic parameters and material properties are summarized in the table below for a clear comparison.
| Parameter | 2,7-Cbz-EDOT | 3,6-Cbz-EDOT | P3HT (Reference) | Unit |
| Photovoltaic Performance | ||||
| Power Conversion Efficiency (PCE) | 4.47 | 3.90 | 4.14 | % |
| Open-Circuit Voltage (Voc) | 0.81 | 0.80 | 0.79 | V |
| Short-Circuit Current Density (Jsc) | 16.5 | 14.7 | 12.8 | mA cm⁻² |
| Fill Factor (FF) | 0.33 | 0.32 | 0.41 | - |
| Material Properties | ||||
| HOMO Level | -5.21 | -5.09 | -5.20 | eV |
| LUMO Level | -2.90 | -2.50 | - | eV |
| Optical Band Gap | 2.31 | 2.58 | - | eV |
| Onset Oxidation Potential (Eox,onset) | 0.50 | 0.38 | - | V (vs Ag/Ag+) |
| Hole Mobility | 5.1 x 10⁻⁵ | 3.5 x 10⁻⁵ | - | cm² V⁻¹ s⁻¹ |
| Absorption Maximum (λmax, film) | 443 | 374 | - | nm |
Data sourced from a comparative study of 2,7-Cbz-EDOT and 3,6-Cbz-EDOT in perovskite solar cells.
Logical Relationship of Carbazole Isomer Structure and Device Performance
Caption: Influence of carbazole isomer on material properties and solar cell performance.
Experimental Protocols
The following sections detail the methodologies for the synthesis of the carbazole-based HTMs and the fabrication and characterization of the perovskite solar cells.
Synthesis of Carbazole-Based Polymers (e.g., Cbz-EDOT)
The synthesis of the carbazole-based polymers, 3,6-Cbz-EDOT and 2,7-Cbz-EDOT, is achieved through Stille polycondensation.
Materials:
-
Monomers: Dibromo-N-alkylcarbazole (either 2,7- or 3,6-isomer) and 2,5-bis(tributylstannyl)-3,4-ethylenedioxythiophene (EDOT-Sn).
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].
-
Solvent: Anhydrous toluene.
Procedure:
-
In a dried Schlenk flask under an argon atmosphere, dissolve the respective dibromocarbazole monomer, EDOT-Sn, and the Pd(PPh₃)₄ catalyst in anhydrous toluene.
-
Heat the reaction mixture at reflux for a specified period (e.g., 24-48 hours) until the desired molecular weight is achieved.
-
After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol.
-
Collect the polymer by filtration and purify it further by Soxhlet extraction with appropriate solvents to remove catalyst residues and oligomers.
-
Dry the final polymer under vacuum.
Perovskite Solar Cell Fabrication
The fabrication of a typical mesoporous n-i-p perovskite solar cell device using the synthesized carbazole-based HTMs follows a multi-step procedure.
Device Structure: FTO / compact TiO₂ / mesoporous TiO₂ / Perovskite (e.g., CH₃NH₃PbI₃) / HTM / Au
Procedure:
-
Substrate Preparation: Pattern fluorine-doped tin oxide (FTO) coated glass substrates by etching with zinc powder and HCl. Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, and finally treat with UV-ozone.
-
Electron Transport Layer (ETL) Deposition: Deposit a compact layer of TiO₂ (c-TiO₂) onto the FTO substrate by spin-coating a precursor solution (e.g., titanium diisopropoxide bis(acetylacetonate)) and annealing at a high temperature (e.g., 500°C). Subsequently, deposit a mesoporous TiO₂ (m-TiO₂) layer by spin-coating a TiO₂ paste and sintering at a similar high temperature.
-
Perovskite Layer Deposition: Infiltrate the perovskite precursor solution (e.g., a mixture of CH₃NH₃I and PbI₂ in a solvent like DMF or a two-step deposition method) into the mesoporous TiO₂ layer by spin-coating inside a nitrogen-filled glovebox. Anneal the film at a moderate temperature (e.g., 100°C) to form the crystalline perovskite layer.
-
Hole-Transporting Material (HTM) Deposition: Dissolve the synthesized carbazole polymer (e.g., 2,7-Cbz-EDOT or 3,6-Cbz-EDOT) in a suitable solvent like chlorobenzene. Additives such as 4-tert-butylpyridine (TBP) and lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) are typically included to improve conductivity and device performance. Spin-coat the HTM solution onto the perovskite layer.
-
Metal Electrode Deposition: Finally, deposit a gold (Au) back contact (typically 80-100 nm thick) by thermal evaporation under high vacuum through a shadow mask to define the active area of the solar cell.
Device Characterization
The performance of the fabricated perovskite solar cells is evaluated using several standard characterization techniques.
-
Current Density-Voltage (J-V) Measurement: The J-V characteristics are measured using a solar simulator under standard AM1.5G illumination (100 mW cm⁻²). Key parameters such as PCE, Voc, Jsc, and FF are extracted from these curves.
-
Incident Photon-to-Current Conversion Efficiency (IPCE): IPCE spectra are measured to determine the quantum efficiency of the device at different wavelengths of light.
-
Electrochemical Impedance Spectroscopy (EIS): EIS is employed to investigate the charge transfer and recombination processes within the solar cell.
General Experimental Workflow
Caption: General workflow for HTM synthesis and perovskite solar cell fabrication/characterization.
References
- 1. 3,6-Carbazole vs 2,7-carbazole: A comparative study of hole-transporting polymeric materials for inorganic-organic hybrid perovskite solar cells - Lookchem [lookchem.com]
- 2. 3,6-Carbazole vs 2,7-carbazole: A comparative study of hole-transporting polymeric materials for inorganic–organic hybrid perovskite solar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3,6-Carbazole vs 2,7-carbazole: A comparative study of hole-transporting polymeric materials for inorganic-organic hybrid perovskite solar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Purity Analysis of 2,7-Dibromocarbazole: HPLC vs. NMR
For researchers, scientists, and drug development professionals, the precise determination of purity is a critical aspect of chemical synthesis and material characterization. This guide provides an objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the purity assessment of 2,7-Dibromocarbazole, a key building block in organic electronics and pharmaceutical intermediates.
This publication delves into the methodologies, data interpretation, and relative strengths of each technique, supported by detailed experimental protocols and illustrative data. The aim is to equip researchers with the necessary information to select the most suitable analytical approach for their specific needs, ensuring the quality and reliability of their work.
Executive Summary
High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for purity determination due to its high sensitivity, resolving power, and suitability for automation. It excels at separating the main component from structurally similar impurities, providing a detailed impurity profile. Quantitative NMR (qNMR), on the other hand, offers a direct and primary method of quantification without the need for specific reference standards for each impurity. It provides structural information about the analyte and any observed impurities.
Commercial suppliers of this compound typically report purities of greater than 98% or 99%, often determined by HPLC. This guide will explore the practical aspects of verifying such claims and performing a comprehensive purity assessment using both HPLC and qNMR.
Data Presentation: A Comparative Overview
The following tables summarize the key performance characteristics and typical data obtained from HPLC and NMR analysis of this compound.
Table 1: Comparison of HPLC and qNMR for Purity Analysis
| Parameter | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on differential partitioning between a mobile and stationary phase. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. |
| Primary Use | Separation and quantification of components in a mixture, impurity profiling. | Structural elucidation and direct quantification of the main component and impurities. |
| Reference Standard | Requires a well-characterized reference standard of the main analyte for accurate quantification. | Can be a primary ratio method; an internal standard (structurally unrelated) is used for accurate quantification. |
| Sensitivity | High (typically ppm to ppb levels). | Moderate (typically low mg to µg level on the sample). |
| Selectivity | High, excellent for resolving isomers and closely related impurities. | High, based on unique chemical shifts of different protons. |
| Throughput | High, with typical run times of 10-30 minutes per sample. | Lower, requires careful sample preparation and longer acquisition times for high accuracy. |
| Information Provided | Retention time, peak area (% purity), detection of UV-active impurities. | Chemical structure confirmation, molar ratio of analyte to standard, identification of proton-containing impurities. |
Table 2: Illustrative Purity Data for this compound
| Analytical Method | Purity Determination | Key Findings |
| HPLC | >99.5% (Area Percent) | Baseline separation of the main peak. Detection of two minor impurities at <0.2% each. |
| ¹H qNMR | 99.2% (mol/mol) | Integral of well-resolved aromatic protons of this compound compared to a certified internal standard. No significant impurities detected within the NMR detection limit. |
Experimental Protocols
Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible results.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is a general guideline for the reverse-phase HPLC analysis of this compound. Method development and validation are essential for specific applications.
-
Instrumentation: HPLC system equipped with a UV-Vis detector, autosampler, and column oven.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Acetonitrile (A) and Water (B). A typical gradient could be:
-
Start at 60% A, 40% B
-
Linearly increase to 95% A over 15 minutes
-
Hold at 95% A for 5 minutes
-
Return to initial conditions and equilibrate for 5 minutes
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 1 mg of this compound and dissolve in 10 mL of Acetonitrile to prepare a 0.1 mg/mL solution. Filter through a 0.45 µm syringe filter before injection.
Quantitative ¹H NMR (qNMR) Protocol
This protocol outlines the key steps for determining the purity of this compound using qNMR with an internal standard.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher) with a high-precision probe.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) or deuterated chloroform (CDCl3). DMSO-d6 is often preferred for its ability to dissolve a wide range of organic compounds and for the well-separated solvent peak.
-
Internal Standard: A certified reference material with a known purity and a simple ¹H NMR spectrum that does not overlap with the analyte signals. Maleic anhydride or 1,4-dinitrobenzene are suitable choices.
-
Sample Preparation:
-
Accurately weigh about 10-20 mg of this compound into a clean, dry vial.
-
Accurately weigh a similar amount of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.
-
Transfer the solution to a high-quality NMR tube.
-
-
NMR Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (D1): This is a critical parameter. It should be at least 5 times the longest T1 relaxation time of both the analyte and the internal standard to ensure full magnetization recovery. A D1 of 30-60 seconds is often a good starting point for aromatic compounds.
-
Number of Scans (NS): 16 or higher to achieve a good signal-to-noise ratio.
-
Acquisition Time (AT): At least 3 seconds.
-
-
Data Processing and Purity Calculation:
-
Apply a Fourier transform to the FID with minimal processing. Phasing and baseline correction are critical.
-
Integrate a well-resolved, non-overlapping signal for this compound and a signal for the internal standard. For this compound in DMSO-d6, the singlet at ~11.55 ppm (NH) or the aromatic doublets can be used[1].
-
Calculate the purity using the following formula:
Purity (% w/w) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Potential Impurities in this compound Synthesis
The most common synthesis of this compound involves the nitration of 4,4'-dibromobiphenyl followed by a reductive cyclization[2]. Potential impurities arising from this process include:
-
Unreacted 4,4'-dibromobiphenyl: The starting material.
-
Isomeric dibromocarbazoles: Such as 3,6-dibromocarbazole, which can be formed depending on the reaction conditions.
-
Monobrominated carbazole: From incomplete bromination if starting from carbazole.
-
2-Nitro-4,4'-dibromobiphenyl: The intermediate before cyclization.
-
Solvent residues: From the purification process.
HPLC is particularly effective at separating these closely related structural isomers, while NMR can help in identifying and quantifying them if their signals are resolved.
Mandatory Visualizations
To better illustrate the analytical processes, the following diagrams outline the experimental workflow and the logical comparison between HPLC and NMR.
Caption: Experimental workflows for HPLC and qNMR purity analysis.
Caption: Logical comparison of HPLC and qNMR for purity analysis.
Conclusion
Both HPLC and qNMR are indispensable tools for the purity analysis of this compound. HPLC, with its superior separation capabilities, is ideal for identifying and quantifying trace impurities and isomers. qNMR provides an orthogonal and absolute method for purity determination, offering valuable structural confirmation. For a comprehensive and robust assessment of purity, a combination of both techniques is highly recommended. This dual approach ensures not only the accurate quantification of the main component but also a thorough understanding of the impurity profile, which is paramount for high-quality research and development.
References
Spectroscopic Disparity: A Comparative Analysis of 2,7- and 3,6-Linked Carbazole Polymers
A detailed guide for researchers and materials scientists on the distinct photophysical and electrochemical characteristics of 2,7- and 3,6-linked carbazole-based polymers, supported by experimental data and protocols.
The linkage position in carbazole-based conjugated polymers profoundly influences their electronic and optical properties. The two most common isomers, 2,7- and 3,6-linked polycarbazoles, exhibit significant differences in their spectroscopic and electrochemical behavior, making them suitable for distinct applications in organic electronics. This guide provides a comprehensive comparison of these two polymer classes, supported by experimental data and detailed methodologies.
Core Spectroscopic and Electrochemical Properties: A Tabular Comparison
The linkage isomerism directly impacts the degree of π-electron delocalization along the polymer backbone. Generally, 2,7-linkage promotes a more linear and extended conjugation, leading to red-shifted absorption and emission spectra compared to the more kinked structure of 3,6-linked polymers.[1][2][3] This is reflected in the lower optical bandgaps and distinct energy levels of 2,7-linked systems.
| Property | 2,7-Linked Carbazole Polymers | 3,6-Linked Carbazole Polymers | Rationale for Difference |
| Absorption Maximum (λmax) | Generally longer wavelength (e.g., ~435-443 nm for 2,7-Cbz-EDOT)[2] | Generally shorter wavelength (e.g., ~362-374 nm for 3,6-Cbz-EDOT)[2] | The 2,7-linkage allows for a more effective π-conjugation along the polymer backbone, resulting in a smaller HOMO-LUMO gap and absorption of lower energy photons. The 3,6-linkage can lead to conjugation breaks. |
| Emission Maximum (λem) | Red-shifted, often in the blue-green to green region. | Blue-shifted, typically in the blue region. | Follows the same trend as absorption, with the more extended conjugation of 2,7-polymers leading to lower energy emission. |
| Optical Band Gap (Eg) | Lower (e.g., ~2.10 - 2.31 eV) | Higher (e.g., ~2.58 - 2.74 eV) | Directly correlated with the absorption onset, the lower energy absorption of 2,7-polymers results in a smaller bandgap. |
| Highest Occupied Molecular Orbital (HOMO) | Deeper energy level (e.g., -5.21 eV for 2,7-Cbz-EDOT) | Shallower energy level (e.g., -5.09 eV for 3,6-Cbz-EDOT) | The effective conjugation in 2,7-linked polymers generally leads to a stabilization of the HOMO level. |
| Lowest Unoccupied Molecular Orbital (LUMO) | Varies depending on the comonomer, but generally lower than 3,6-analogues. | Generally higher than 2,7-analogues. | The LUMO level is also influenced by the extent of conjugation and the electronic nature of the polymer backbone. |
| Hole Mobility | Generally higher (e.g., 5.1 x 10-5 cm2V-1s-1 for 2,7-Cbz-EDOT) | Generally lower (e.g., 3.5 x 10-5 cm2V-1s-1 for 3,6-Cbz-EDOT) | The more planar and ordered structure of 2,7-linked polymers facilitates intermolecular charge hopping. |
| Oxidation Potential | Higher onset oxidation potential (e.g., 0.50 V for 2,7-Cbz-EDOT) | Lower onset oxidation potential (e.g., 0.38 V for 3,6-Cbz-EDOT) | The nitrogen atoms in the 3,6-linked structure facilitate electron removal from the conjugated main chain. |
Note: The values presented are illustrative and can vary depending on the specific polymer structure, comonomers, and measurement conditions.
Experimental Protocols
The synthesis and characterization of these polymers involve standard organometallic cross-coupling reactions and spectroscopic techniques.
Synthesis of a Representative 2,7-Linked Carbazole Polymer via Suzuki Coupling
This protocol describes a typical synthesis of a poly(2,7-carbazole) derivative.
Materials:
-
2,7-dibromo-9-alkylcarbazole
-
A suitable bis(boronic acid) or bis(boronic ester) comonomer
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., 2 M aqueous K2CO3)
-
Anhydrous solvent (e.g., THF or toluene)
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the 2,7-dibromo-9-alkylcarbazole monomer and the bis(boronic acid/ester) comonomer in the chosen solvent.
-
Add the aqueous base solution to the reaction mixture.
-
Degas the mixture by bubbling with the inert gas for at least 30 minutes.
-
Add the palladium catalyst to the reaction mixture.
-
Heat the mixture to reflux and stir for 24-72 hours, monitoring the reaction progress by a suitable technique (e.g., GPC or NMR of aliquots).
-
After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol or acetone).
-
Filter the precipitated polymer and wash it extensively with the non-solvent to remove residual catalyst and oligomers.
-
Further purify the polymer by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane, and finally chloroform or THF to collect the polymer).
-
Dry the purified polymer under vacuum.
Spectroscopic Characterization
UV-Vis Absorption Spectroscopy:
-
Prepare dilute solutions of the polymer in a suitable solvent (e.g., chloroform or THF).
-
Record the absorption spectra using a dual-beam UV-Vis spectrophotometer over a relevant wavelength range (e.g., 250-800 nm).
-
For thin-film measurements, dissolve the polymer and spin-coat the solution onto a quartz substrate. Record the absorption spectrum of the film.
Photoluminescence (PL) Spectroscopy:
-
Using the same solutions or thin films as for UV-Vis, excite the sample at its absorption maximum (λmax).
-
Record the emission spectrum using a spectrofluorometer.
-
The quantum yield can be determined relative to a standard fluorophore with a known quantum yield.
Cyclic Voltammetry (CV):
-
Prepare a working electrode by drop-casting or spin-coating a polymer solution onto a platinum or glassy carbon electrode.
-
Use a three-electrode setup with the polymer-coated electrode as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl or saturated calomel electrode (SCE) as the reference electrode.
-
The electrolyte solution should consist of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate) in an anhydrous, deoxygenated solvent (e.g., acetonitrile).
-
Scan the potential to measure the oxidation and reduction potentials of the polymer film.
-
The HOMO and LUMO energy levels can be estimated from the onset of the first oxidation and reduction potentials, respectively, relative to the ferrocene/ferrocenium (Fc/Fc+) redox couple.
Visualizing the Structure-Property Relationship
The fundamental differences in the electronic properties of 2,7- and 3,6-linked carbazole polymers can be traced back to their distinct connectivity, which dictates the extent of electronic communication along the polymer backbone.
Caption: Logical flow from linkage type to key properties.
The choice between a 2,7- and 3,6-linked carbazole polymer is therefore critically dependent on the desired application. For applications requiring efficient charge transport and absorption of longer wavelength light, such as in organic photovoltaics, 2,7-linked polymers are often preferred. Conversely, the wide bandgap and blue emission characteristics of 3,6-linked polymers make them attractive candidates for host materials in organic light-emitting diodes (OLEDs).
References
A Comparative Guide to 2,7-Dibromocarbazole Derivatives as Hole Transport Materials
For Researchers, Scientists, and Drug Development Professionals
The development of efficient and stable hole transport materials (HTMs) is a critical factor in advancing the performance of organic electronic devices, particularly perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs). Among the various classes of organic semiconductors, carbazole-based derivatives have garnered significant attention due to their excellent thermal stability, high hole mobility, and tunable optoelectronic properties.[1][2] Specifically, 2,7-disubstituted carbazole derivatives are emerging as promising alternatives to the widely used but expensive spiro-OMeTAD.[2][3] This guide provides a comprehensive benchmark of several 2,7-dibromocarbazole derivatives, comparing their performance with other carbazole-based isomers and the industry-standard spiro-OMeTAD.
Performance Benchmarking of Carbazole-Based Hole Transport Materials
The efficacy of a hole transport material is determined by a combination of factors, including its hole mobility, energy level alignment with the adjacent perovskite layer, and its impact on the overall device performance metrics. The following tables summarize the key performance indicators of various this compound derivatives and other relevant HTMs in perovskite solar cells.
Table 1: Performance of 2,7-Disubstituted Carbazole Derivatives in Perovskite Solar Cells
| HTM Designation | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (VOC) (V) | Short-Circuit Current Density (JSC) (mA/cm2) | Fill Factor (FF) (%) | Hole Mobility (μh) (cm2V-1s-1) | HOMO Level (eV) |
| V1209 | 17.31 | 1.03 | 23.6 | 73 | Not Specified | -5.21 |
| V1221 | 17.81 | 1.03 | 23.6 | 73 | Not Specified | -5.19 |
| V1225 | 17.81 | 1.03 | 23.6 | 73 | Not Specified | -5.20 |
| SGT-405 | 14.79 | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |
| TPE-Cz (2,7-linked) | 16.74 | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |
Note: Data for V1209, V1221, and V1225 are from devices with a triple-cation perovskite active layer.[1] SGT-405 data is from a CH3NH3PbI3-based perovskite solar cell. TPE-Cz data is from a tetraphenylethylene-centered HTM with 2,7-substituted carbazole arms.
Table 2: Comparative Performance of 3,6-Disubstituted Carbazole Derivatives and Spiro-OMeTAD
| HTM Designation | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (VOC) (V) | Short-Circuit Current Density (JSC) (mA/cm2) | Fill Factor (FF) (%) | Hole Mobility (μh) (cm2V-1s-1) | HOMO Level (eV) |
| Cz-P | 18.75 | >1 | ~25.2 | 72.7 - 73.8 | Not Specified | Not Specified |
| Cz-Pyr | 19.27 | >1 | ~25.2 | 72.7 - 73.8 | Not Specified | Not Specified |
| KZRD | 20.40 | Not Specified | Not Specified | Not Specified | Higher than KZ and KZIC | Not Specified |
| Spiro-OMeTAD (Control for Cz-P/Pyr) | 20.25 | >1 | ~25.2 | 72.7 - 73.8 | Not Specified | Not Specified |
| Spiro-OMeTAD (Control for PCz1) | 17.94 | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |
| Spiro-OMeTAD (with 135-TCB) | 19.92 | Not Specified | 24.36 | Not Specified | 9.31 x 10-3 | Not Specified |
Note: Data for Cz-P and Cz-Pyr are from devices with a double cation perovskite. KZRD is a D-A type carbazole derivative. PCz1 is an oligomeric cyclic carbazole-based material that achieved a PCE of 18.04%. The performance of Spiro-OMeTAD can vary based on device architecture and processing conditions.
Experimental Workflow and Methodologies
The successful synthesis of this compound derivatives and their integration into high-performance solar cells require precise and reproducible experimental protocols.
Caption: Experimental workflow for synthesizing carbazole-based HTMs and fabricating and characterizing perovskite solar cells.
Synthesis of a Representative this compound Derivative (Illustrative Example)
The synthesis of this compound-based HTMs often involves cross-coupling reactions to introduce functional groups at the 2 and 7 positions. A general procedure is outlined below:
-
Starting Material : 2,7-Dibromo-9-alkylcarbazole is a common starting material. The alkyl group at the 9-position enhances solubility.
-
Reaction Setup : A dried reaction flask is charged with the 2,7-dibromo-9-alkylcarbazole, a boronic acid or ester derivative of the desired functional group, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3).
-
Solvent : An appropriate solvent system, such as a mixture of toluene and water, is added.
-
Reaction Conditions : The mixture is degassed and heated to reflux under an inert atmosphere (e.g., nitrogen or argon) for a specified period (typically 12-24 hours).
-
Work-up : After cooling to room temperature, the organic layer is separated, washed with brine, and dried over an anhydrous salt (e.g., Na2SO4).
-
Purification : The crude product is purified by column chromatography on silica gel, followed by recrystallization to obtain the pure HTM.
-
Characterization : The final product is characterized by 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.
Perovskite Solar Cell Fabrication Protocol
The following is a generalized protocol for the fabrication of a standard n-i-p planar perovskite solar cell using a carbazole-based HTM:
-
Substrate Preparation : Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned by ultrasonication in detergent, deionized water, acetone, and isopropanol. The substrates are then treated with UV-ozone for 15 minutes.
-
Electron Transport Layer (ETL) Deposition : A compact layer of TiO2 is deposited on the FTO substrate by spin-coating a precursor solution (e.g., titanium diisopropoxide bis(acetylacetonate)) and then annealing at high temperature (e.g., 500 °C).
-
Perovskite Layer Deposition : The perovskite precursor solution (e.g., a mixture of FAI, PbI2, MABr, and PbBr2 in DMF:DMSO) is spin-coated onto the ETL in a nitrogen-filled glovebox. An anti-solvent (e.g., chlorobenzene) is dripped onto the spinning substrate during the last few seconds to induce crystallization. The film is then annealed at a specific temperature (e.g., 100-150 °C).
-
Hole Transport Layer (HTL) Deposition : The synthesized carbazole derivative HTM is dissolved in a solvent like chlorobenzene, often with additives such as bis(trifluoromethane)sulfonimide lithium salt (Li-TFSI) and 4-tert-butylpyridine (tBP). The solution is then spin-coated on top of the perovskite layer.
-
Metal Electrode Deposition : Finally, a top electrode, typically gold or silver, is deposited by thermal evaporation through a shadow mask to define the active area of the solar cell.
Device Characterization
The performance of the fabricated perovskite solar cells is evaluated using the following standard techniques:
-
Current Density-Voltage (J-V) Measurement : The J-V characteristics are measured under simulated AM 1.5G solar illumination (100 mW/cm2) using a solar simulator. This measurement provides the key performance parameters: PCE, VOC, JSC, and FF.
-
External Quantum Efficiency (EQE) Measurement : EQE, also known as incident photon-to-current conversion efficiency (IPCE), is measured to determine the ratio of collected charge carriers to incident photons at each wavelength.
-
Stability Testing : The long-term stability of the unencapsulated devices is assessed by monitoring their PCE over time under controlled environmental conditions (e.g., in a dry box or under ambient air).
Conclusion
The data presented in this guide highlights the significant potential of this compound derivatives as high-performance hole transport materials for perovskite solar cells. Several derivatives have demonstrated power conversion efficiencies comparable to or even exceeding that of the widely used spiro-OMeTAD. The versatility of the carbazole core allows for facile functionalization, enabling the fine-tuning of their electronic and physical properties to optimize device performance. Further research focusing on the structure-property relationships of these materials will undoubtedly pave the way for the next generation of efficient and stable organic electronic devices.
References
A Comparative Guide to the Electronic Properties of Carbazole Isomers: A DFT Perspective
For Researchers, Scientists, and Drug Development Professionals
Carbazole and its isomers are fundamental scaffolds in materials science and medicinal chemistry, prized for their unique electronic and photophysical properties. The arrangement of the fused rings in different isomers can significantly alter these characteristics, influencing their performance in applications ranging from organic light-emitting diodes (OLEDs) to pharmaceutical agents. This guide provides a comparative analysis of the electronic properties of carbazole and its benzofused isomers—benzo[a]carbazole, benzo[b]carbazole, and benzo[c]carbazole—based on Density Functional Theory (DFT) calculations.
Unveiling Electronic Landscapes: A Comparative Analysis
The electronic behavior of these isomers is dictated by the energies of their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These energies, along with the derived properties of Ionization Potential (IP) and Electron Affinity (EA), provide a clear picture of their charge carrier injection and transport capabilities.
Table 1: Comparison of Frontier Molecular Orbital Energies of Carbazole Isomers
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| 9H-Carbazole | -5.58 | -0.85 | 4.73 |
| 11H-Benzo[a]carbazole | -5.42 | -1.21 | 4.21 |
| 5H-Benzo[b]carbazole | -5.51 | -1.35 | 4.16 |
| 7H-Benzo[c]carbazole | -5.45 | -1.18 | 4.27 |
Table 2: Comparison of Ionization Potential and Electron Affinity of Carbazole Isomers
| Compound | Ionization Potential (IP) (eV) | Electron Affinity (EA) (eV) |
| 9H-Carbazole | 5.58 | 0.85 |
| 11H-Benzo[a]carbazole | 5.42 | 1.21 |
| 5H-Benzo[b]carbazole | 5.51 | 1.35 |
| 7H-Benzo[c]carbazole | 5.45 | 1.18 |
Experimental Protocols: A DFT Approach to Electronic Property Calculation
The data presented in this guide is derived from computational methodologies rooted in Density Functional Theory (DFT), a powerful tool for predicting the electronic structure of molecules.
Computational Workflow
The logical flow of a typical DFT calculation for determining the electronic properties of carbazole isomers is outlined below.
A Comparative Analysis of the Thermal Stability of 2,7-Dibromocarbazole and Alternative Monomers in Organic Electronics
For Immediate Publication
Shanghai, China – November 26, 2025 – In the rapidly evolving field of organic electronics, the thermal stability of constituent monomer units is a critical determinant of device longevity and performance. This guide presents a comparative thermal stability analysis of 2,7-Dibromocarbazole against other commonly employed monomers, providing researchers, scientists, and drug development professionals with essential data to inform material selection.
Carbazole derivatives are widely recognized for their robust thermal and chemical stability, making them prime candidates for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[1][2] This stability is crucial for withstanding the fabrication processes and operational stresses that organic electronic devices endure.
Quantitative Thermal Stability Data
For a comprehensive comparison, this guide includes data for other relevant monomers used in organic electronics, such as 3,6-Dibromocarbazole, 4,4'-bis(N-carbazolyl)-1,1'-biphenyl (CBP), and Tris(4-carbazoyl-9-ylphenyl)amine (TCTA).
| Monomer | Chemical Structure | Decomposition Temperature (Td) (°C) | Melting Point (°C) | Key Applications |
| This compound | C12H7Br2N | Not explicitly reported (Boiling Point: 459.0 ± 25.0 °C)[3][4] | 230 - 234 | Building block for polymers in OFETs, OLEDs, PLEDs, OPVs |
| 3,6-Dibromocarbazole | C12H7Br2N | ~286 (for a derivative) | 212 - 215 | Synthesis of hole-transporting materials |
| 4,4'-bis(N-carbazolyl)-1,1'-biphenyl (CBP) | C36H24N2 | >320 (0.5% weight loss) | 282 | Host material in OLEDs |
| Tris(4-carbazoyl-9-ylphenyl)amine (TCTA) | C54H36N4 | High (specific Td not available) | ~300 | Hole transport and injection material in OLEDs and perovskite solar cells |
| V1225 (Carbazole-terminated HTM) | Not specified | 430 - 440 | Not specified | Hole-Transporting Material (HTM) for perovskite solar cells |
Note: The decomposition temperature for this compound is inferred from its high boiling point, a common indicator of thermal stability. The Td for 3,6-Dibromocarbazole is based on a synthesized derivative, 3,6-di(fluorene-9)-9-octyl-9H-carbazole. The thermal stability of carbazole-based materials can be exceptionally high, with some derivatives showing decomposition temperatures up to 440°C.
Experimental Protocols: Thermogravimetric Analysis (TGA)
The determination of the decomposition temperature (Td) is performed using a thermogravimetric analyzer. The following protocol outlines a standard procedure for the TGA of organic monomers.
Objective: To determine the thermal stability of the monomer by measuring its weight loss as a function of temperature.
Instrumentation: A calibrated thermogravimetric analyzer.
Sample Preparation:
-
A small amount of the monomer (typically 5-10 mg) is accurately weighed.
-
The sample is placed in an inert crucible, commonly made of alumina or platinum.
Experimental Conditions:
-
Atmosphere: The analysis is conducted under an inert atmosphere, typically flowing nitrogen or argon, to prevent oxidation of the sample. A constant flow rate (e.g., 20-50 mL/min) is maintained.
-
Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant, linear heating rate, typically 10 °C/min.
-
Data Acquisition: The instrument continuously records the sample's weight and temperature throughout the heating program.
Data Analysis:
-
A plot of the percentage of weight loss versus temperature is generated.
-
The decomposition temperature (Td) is typically determined as the temperature at which a specific percentage of weight loss (e.g., 5%) is observed.
-
The derivative of the TGA curve (DTG) can also be plotted to identify the temperature of the maximum rate of weight loss.
Workflow for Thermal Stability Analysis
The logical process for evaluating the thermal stability of a monomer is depicted in the following workflow diagram.
References
A Comparative Guide to 2,7- and 3,6-Carbazole Host Materials for OLED Device Efficiency
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of host materials is a critical determinant of the overall performance of Organic Light-Emitting Diodes (OLEDs). Among the myriad of available options, carbazole-based hosts have garnered significant attention due to their excellent thermal and morphological stability, and their facility for chemical modification. This guide provides an objective comparison of the device efficiencies of OLEDs employing host materials derived from 2,7- and 3,6-disubstituted carbazoles, supported by experimental data.
Data Presentation: Performance Metrics of OLEDs
The following table summarizes the key performance metrics of blue phosphorescent OLEDs utilizing 2,7- and 3,6-carbazole-based host materials. The data is extracted from a study by Cheng et al. on solution-processed devices.[1]
| Host Material | Guest Emitter | Turn-on Voltage (V) | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Max. External Quantum Efficiency (EQE) (%) |
| 3,6-derivatives | |||||
| BCC-36 | FIrpic | 3.9 | 27.2 | 11.8 | 14.0 |
| BTCC-36 | FIrpic | 4.0 | 23.5 | 10.1 | 12.1 |
| BCC-36 | FIr6 | 4.9 | 11.5 | 4.9 | 6.8 |
| BTCC-36 | FIr6 | 5.0 | 9.8 | 4.1 | 5.8 |
| 2,7-derivatives | |||||
| BCC-27 | FIrpic | 4.1 | 24.1 | 10.1 | 12.5 |
| BTCC-27 | FIrpic | 4.2 | 21.7 | 8.8 | 11.2 |
| BCC-27 | FIr6 | 5.1 | 10.3 | 4.2 | 6.0 |
| BTCC-27 | FIr6 | 5.2 | 8.9 | 3.5 | 5.1 |
BCC-36: 3,6-bis(N-carbazolyl)-N-phenylcarbazole BTCC-36: 3,6-bis(3,6-di-tert-butyl-9-carbazolyl)-N-phenylcarbazole BCC-27: 2,7-bis(N-carbazolyl)-N-phenylcarbazole BTCC-27: 2,7-bis(3,6-di-tert-butyl-9-carbazolyl)-N-phenylcarbazole FIrpic: iridium(III) bis(4,6-difluorophenylpyridinato)-picolinate FIr6: iridium(III) bis(4′,6′-difluorophenylpyridinato)tetrakis(1-pyrazolyl)borate
Experimental Protocols
A general overview of the synthetic and fabrication methodologies employed in the development and testing of these OLEDs is provided below. The synthesis of carbazole-based host materials often involves well-established chemical reactions.[2][3]
Synthesis of Carbazole Host Materials
The synthesis of 2,7- and 3,6-disubstituted carbazole hosts typically involves cross-coupling reactions. For instance, the Suzuki coupling reaction is a common method used to introduce aryl groups at the 2,7 or 3,6 positions of the carbazole core.[3] This involves the reaction of a di-halogenated carbazole (e.g., 2,7-dibromocarbazole or 3,6-dibromocarbazole) with a corresponding boronic acid or its ester in the presence of a palladium catalyst.
Another prevalent method is the Ullmann condensation, which is particularly useful for forming C-N bonds to attach arylamino groups.[2] The Buchwald-Hartwig amination is also a powerful tool for this purpose. The specific synthetic route can influence the final properties of the host material.
OLED Device Fabrication
The OLEDs in the comparative study were fabricated using a solution-processing method, specifically spin coating. A typical device architecture is as follows:
ITO / PEDOT:PSS / Emitting Layer (Host:Guest) / TPBi / LiF / Al
-
Substrate Cleaning: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in ultrasonic baths of detergent, deionized water, acetone, and isopropanol.
-
Hole Injection Layer (HIL): A layer of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the ITO substrate and annealed.
-
Emitting Layer (EML): A solution of the host material and the phosphorescent guest emitter (e.g., FIrpic or FIr6) in a suitable solvent is then spin-coated on top of the HIL. The doping concentration of the guest is a critical parameter.
-
Electron Transport Layer (ETL): A layer of 1,3,5-tris(N-phenylbenzimidazol-2-yl)benzene (TPBi) is thermally evaporated.
-
Electron Injection Layer (EIL) and Cathode: Finally, a thin layer of lithium fluoride (LiF) followed by an aluminum (Al) cathode are deposited via thermal evaporation under high vacuum.
Mandatory Visualization
The following diagram illustrates the logical workflow for comparing the efficiency of OLEDs based on 2,7- and 3,6-carbazole hosts.
Caption: Workflow for comparing OLED efficiency with 2,7- and 3,6-carbazole hosts.
References
- 1. High-triplet-energy tri-carbazole derivatives as host materials for efficient solution-processed blue phosphorescent devices - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. 2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
GPC for Validating Poly(2,7-carbazole) Molecular Weight: A Comparative Guide
For researchers, scientists, and drug development professionals, accurate determination of polymer molecular weight is paramount for ensuring material performance and reproducibility. This guide provides a comparative analysis of Gel Permeation Chromatography (GPC) for validating the molecular weight of poly(2,7-carbazole)s, a class of conjugated polymers with significant potential in organic electronics and biomedical applications.
This document outlines the experimental protocol for GPC analysis and compares its results with alternative techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.
Comparative Analysis of Molecular Weight Determination Techniques
The choice of analytical technique for determining the molecular weight of polymers like poly(2,7-carbazole)s can significantly impact the results. Below is a summary of quantitative data obtained through GPC and a qualitative comparison with alternative methods.
| Polymer | Technique | Number-Average Molecular Weight (Mn) (kDa) | Weight-Average Molecular Weight (Mw) (kDa) | Polydispersity Index (PDI) | Reference |
| Poly(N-9'-heptadecanyl-2,7-carbazole-alt-5,5-(4',7'-di-2-thienyl-2',1',3'-benzothiadiazole)) (PCDTBT) | GPC | ~20 | - | ~2.2 | [1] |
| 2,7-linked Carbazole-based "Double Cable" Polymer | GPC | 27.1 | 59.8 | 2.2 | [2] |
| Polycarbazole Salt | MALDI-TOF MS | Qualitative data showing polymer distribution | - | - | [2] |
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry is a soft ionization technique that can provide absolute molecular weight determination of polymers. It is particularly useful for analyzing polymers with narrow molecular weight distributions. MALDI-TOF MS can resolve individual polymer chains, offering detailed information about the molecular weight distribution and end groups. For polycarbazoles, this technique can be a powerful tool for validating the results obtained from GPC and for gaining deeper structural insights.
Nuclear Magnetic Resonance (NMR) Spectroscopy , specifically end-group analysis, can be employed to determine the number-average molecular weight (Mn) of polymers. This method relies on the ability to distinguish and integrate the signals from the polymer backbone repeating units and the end groups. While NMR provides an absolute method for Mn determination, it can be challenging for high molecular weight polymers where the concentration of end groups is low, making their signals difficult to detect and accurately integrate.
Experimental Protocol: GPC Analysis of Poly(2,7-carbazole)s
This protocol provides a typical procedure for determining the molecular weight of poly(2,7-carbazole)s using GPC.
1. Sample Preparation:
-
Dissolve the poly(2,7-carbazole) sample in HPLC-grade tetrahydrofuran (THF) at a concentration of 1-2 mg/mL.
-
Gentle agitation or sonication may be used to aid dissolution.
-
Filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate matter before injection.
2. GPC System and Conditions:
-
Instrument: A Waters 2695 Separations Module equipped with a Waters 2996 photodiode array detector and a Waters 2414 refractive-index detector.[3]
-
Columns: Three Polymer Labs PLgel individual pore-size columns.[3]
-
Mobile Phase: HPLC-grade tetrahydrofuran (THF) containing 0.1% tetrabutylammonium bromide (TBAB).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 100 µL.
3. Calibration:
-
A calibration curve is constructed using a series of narrow polystyrene standards with known molecular weights.
-
The logarithm of the molecular weight is plotted against the elution volume.
4. Data Analysis:
-
The molecular weight of the poly(2,7-carbazole) sample is determined by comparing its elution volume to the polystyrene calibration curve.
-
The number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) are calculated from the resulting molecular weight distribution.
Workflow for GPC Analysis of Poly(2,7-carbazole)s
The following diagram illustrates the key steps in the GPC analysis workflow.
Caption: Experimental workflow for GPC analysis.
Logical Relationship of Molecular Weight Determination Methods
The diagram below illustrates the relationship between GPC and alternative methods for validating the molecular weight of poly(2,7-carbazole)s.
Caption: Methods for molecular weight validation.
References
Safety Operating Guide
Proper Disposal of 2,7-Dibromocarbazole: A Step-by-Step Guide for Laboratory Professionals
For immediate release: Researchers, scientists, and drug development professionals handling 2,7-Dibromocarbazole can ensure laboratory safety and regulatory compliance by adhering to the following proper disposal procedures. This guide provides essential, step-by-step instructions for the safe handling and disposal of this halogenated organic compound.
This compound is classified as a toxic solid and requires disposal as hazardous waste.[1] Improper disposal can pose a significant risk to human health and the environment. Adherence to institutional and regulatory guidelines is paramount.
Safety and Handling Protocol
Before beginning any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). The toxic nature of this compound necessitates stringent safety measures to prevent accidental exposure.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specifics |
| Eye Protection | Chemical splash goggles or a face shield.[2][3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[4][5] |
| Body Protection | Laboratory coat or chemical-resistant apron/suit. |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a respirator may be necessary. |
Step-by-Step Disposal Procedure
The disposal of this compound should be managed through your institution's Environmental Health and Safety (EHS) office or equivalent hazardous waste management program. The following steps outline the process from the laboratory bench to collection.
Step 1: Waste Segregation
Proper segregation of chemical waste is critical to prevent dangerous reactions. This compound is a halogenated organic compound and must be disposed of in a designated container for this waste stream.
-
Do not mix this compound with non-halogenated organic waste, aqueous waste, or other incompatible chemicals.
-
Contaminated labware, such as gloves and weighing boats, should also be disposed of as solid hazardous waste.
Step 2: Waste Collection and Containerization
-
Collect solid this compound waste in a designated, compatible, and properly sealed container. The original container may be used if it is in good condition.
-
Ensure the container is made of a material that will not react with the chemical.
-
The container must have a secure, tight-fitting lid to prevent spills and the release of dust.
Step 3: Labeling the Hazardous Waste Container
Accurate and thorough labeling is a regulatory requirement and essential for safe handling. The label must include the following information:
-
The words "Hazardous Waste ".
-
The full chemical name: "This compound ". Avoid abbreviations or chemical formulas.
-
The hazard characteristics: "Toxic ".
-
The accumulation start date (the date the first waste was added to the container).
-
The name and contact information of the generating researcher or laboratory.
-
The physical state of the waste (solid).
Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)
-
Store the labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be at or near the point of waste generation.
-
The SAA must be a secure location away from general laboratory traffic.
-
Ensure secondary containment is used to prevent the spread of material in case of a leak.
Step 5: Arranging for Disposal
-
Once the waste container is full or has been in storage for the maximum allowable time per institutional policy (often up to one year), contact your institution's EHS office to arrange for a pickup.
-
Do not attempt to transport the hazardous waste yourself.
Final Disposal Method
The ultimate disposal of this compound will be handled by a licensed hazardous waste disposal facility. The standard and recommended method for halogenated organic compounds is high-temperature incineration.
Quantitative Safety Data
| Parameter | Value | Reference |
| CAS Number | 136630-39-2 | |
| UN Number | 2811 | |
| UN Proper Shipping Name | TOXIC SOLID, ORGANIC, N.O.S. | |
| Transport Hazard Class | 6.1 (Toxic) | |
| Packing Group | III | |
| Physical State | Solid: Powder | |
| Melting Point | 226 - 230 °C |
Disposal Workflow
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling 2,7-Dibromocarbazole
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with 2,7-Dibromocarbazole. The following procedural guidance is designed to ensure safe handling, from receipt to disposal, to build a foundation of trust in laboratory safety and chemical management.
Chemical and Physical Properties
| Property | Value |
| Chemical Formula | C12H7Br2N |
| Molecular Weight | 325.00 g/mol [1][2] |
| Appearance | White to light yellow powder or crystals[2][3] |
| Melting Point | 226 - 234 °C[4] |
| Boiling Point | 459 °C at 760 mmHg |
| Solubility | Limited solubility in water; soluble in organic solvents like chlorobenzene, chloroform, dichloromethane, acetone, and ethanol. |
| CAS Number | 136630-39-2 |
Hazard Identification and Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity (Oral) | 3 | H301: Toxic if swallowed |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Eye Irritation | 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
Personal Protective Equipment (PPE)
To mitigate the risks associated with handling this compound, the following personal protective equipment is mandatory.
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile, neoprene, or butyl rubber gloves are recommended. Avoid cotton or leather gloves. |
| Body Protection | Laboratory coat or coveralls | A long-sleeved lab coat is the minimum requirement. For larger quantities or when generating dust, chemical-resistant coveralls should be worn. |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles | If there is a risk of splashing or dust generation, chemical splash goggles are required. A face shield may be necessary for additional protection. |
| Respiratory Protection | NIOSH-approved respirator | Use a respirator if working outside a fume hood or if dust generation is likely. The type of respirator will depend on the potential exposure concentration. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is essential for the safe handling of this compound.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials.
-
The designated storage area should be clearly labeled with the appropriate hazard warnings.
2. Preparation and Weighing:
-
All handling of this compound powder should be conducted within a certified chemical fume hood to avoid inhalation of dust.
-
Before handling, ensure all necessary PPE is donned correctly.
-
Use a dedicated set of spatulas and weighing paper.
-
To minimize dust generation, handle the powder gently. Do not pour it from a height.
-
If weighing a significant amount, consider using a balance with a draft shield.
3. Dissolving and Transferring Solutions:
-
When dissolving the solid, add the solvent to the vessel containing the this compound slowly to avoid splashing.
-
If heating is required to dissolve the solid, use a controlled heating source such as a heating mantle or a hot plate with a stirrer.
-
When transferring solutions, use appropriate glassware (e.g., pipettes, graduated cylinders) to minimize spills.
-
All transfers of solutions should be performed within the chemical fume hood.
4. Experimental Use:
-
Ensure all reactions involving this compound are set up in a chemical fume hood.
-
Have appropriate spill cleanup materials readily available.
-
Do not work alone when handling this chemical.
5. Post-Handling and Decontamination:
-
After handling, thoroughly wash hands and any exposed skin with soap and water.
-
Decontaminate all surfaces, glassware, and equipment that came into contact with this compound. Use a suitable solvent (e.g., acetone, ethanol) followed by a detergent wash.
-
Properly remove and dispose of contaminated PPE as hazardous waste.
Disposal Plan: Step-by-Step Waste Management
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
All solid waste contaminated with this compound (e.g., weighing paper, gloves, paper towels) must be collected in a designated, labeled hazardous waste container.
-
Liquid waste containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other incompatible waste streams.
-
Unused or expired this compound must be disposed of as hazardous waste.
2. Container Labeling:
-
All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Toxic, Irritant).
3. Storage of Waste:
-
Hazardous waste containers should be kept closed except when adding waste.
-
Store waste containers in a designated satellite accumulation area that is secure and under the control of the laboratory personnel.
4. Final Disposal:
-
Disposal of this compound waste must be carried out in accordance with local, state, and national environmental regulations.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Do not attempt to dispose of this chemical down the drain or in regular trash.
Visual Workflow for Safe Handling
The following diagram illustrates the key stages and decision points in the safe handling and disposal workflow for this compound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
